Technical Documentation Center

(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid
  • CAS: 163705-28-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis Pathway of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid

Executive Summary (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid (CAS: 163705-28-0), commonly referred to as Boc-S-phenyl-L-cysteine , is a high-value chiral building block extensively utilized in the development of ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid (CAS: 163705-28-0), commonly referred to as Boc-S-phenyl-L-cysteine , is a high-value chiral building block extensively utilized in the development of antiretroviral protease inhibitors (such as Nelfinavir analogs) and as a biomarker standard for xenobiotic metabolism.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous, causality-driven analysis of its synthesis. We will explore the stereochemical nuances of the molecule, evaluate the three primary synthetic pathways (chemoenzymatic, classical chemical substitution, and transition-metal catalysis), and provide self-validating experimental protocols designed for high enantiomeric fidelity.

Chemical Identity & Stereochemical Causality

Before designing a synthetic route, it is critical to understand the stereochemical nomenclature of the target molecule, as it directly dictates the choice of starting materials.

While the natural amino acid L-serine possesses an (S) absolute configuration, the target molecule—despite being a derivative of the L-amino acid series—is designated as (R) . This is not due to a spatial inversion of the stereocenter, but rather a shift in the Cahn-Ingold-Prelog (CIP) priority rules.

  • In L-serine, the priority at the alpha-carbon (C2) is:

    
    .
    
  • In S-phenyl-L-cysteine, the introduction of the heavy sulfur atom alters the priority to:

    
    .
    

Because the priority of the side chain surpasses that of the carboxylate group, the sequence direction reverses, changing the designation from (S) to (R). Therefore, synthesizing the (R)-target requires strict stereoretention of the natural L-amino acid backbone.

Retrosynthetic Analysis & Pathway Selection

To achieve high enantiomeric excess (ee) and scalable yields, three primary retrosynthetic pathways are viable in modern process chemistry:

  • Pathway A (Chemoenzymatic): Utilizes Tryptophan Synthase to couple L-serine and thiophenol. This is the most atom-economical and stereoselective route [1].

  • Pathway B (Chemical Substitution): Involves the activation of the L-serine

    
    -hydroxyl group (via tosylation or halogenation) followed by an 
    
    
    
    displacement with a thiophenolate nucleophile [2].
  • Pathway C (Transition-Metal Catalysis): Leverages a modified Ullmann-type cross-coupling between L-cystine (or L-cysteine) and bromobenzene using a copper catalyst [3].

Retrosynthesis Target (R)-Boc-2-amino-3-phenylsulfanyl -propionic acid SPhenylCys S-phenyl-L-cysteine SPhenylCys->Target Boc2O Protection Serine L-Serine + Thiophenol Enzyme Tryptophan Synthase Serine->Enzyme Cystine L-Cystine + Bromobenzene CuCat Cu Powder Catalysis Cystine->CuCat Enzyme->SPhenylCys Pathway A CuCat->SPhenylCys Pathway C

Caption: Retrosynthetic pathways for (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid.

Mechanistic Insights & Experimental Causality

The Chemoenzymatic Advantage (Pathway A)

Tryptophan synthase is a Pyridoxal 5'-Phosphate (PLP)-dependent enzyme. When L-serine enters the active site, it forms an external aldimine with PLP, followed by the elimination of water to generate a highly reactive


-aminoacrylate intermediate. The enzyme's active site architecture physically shields one face of this planar intermediate. When thiophenol attacks the 

-carbon, it is forced to approach from the unshielded face, guaranteeing 100% stereoretention [1].
The Chemical Challenge: Suppressing -Elimination (Pathway B)

In classical chemical synthesis, converting the


-hydroxyl of serine into a leaving group (like an O-tosylate) makes the 

-proton highly acidic. If a strong, unhindered base is used during the nucleophilic substitution step, the molecule undergoes an E2

-elimination to form dehydroalanine. Subsequent unselective conjugate addition of thiophenol to dehydroalanine leads to catastrophic racemization. Causality-Driven Solution: We use pre-formed sodium thiophenolate (

) at low temperatures (

) in a polar aprotic solvent (DMF). The high nucleophilicity-to-basicity ratio of the thiolate anion heavily favors the

displacement at C3 over

-proton abstraction, preserving the C2 stereocenter [2].

ChemicalMechanism N1 Boc-L-Serine-OMe N2 Activation (TsCl / Pyridine) N1->N2 N3 Boc-O-Tosyl-L-Serine-OMe N2->N3 N4 Substitution (PhSNa, DMF, 0°C) N3->N4 N5 Boc-S-phenyl-L-cysteine-OMe N4->N5 SN2 at C3 N6 Saponification (LiOH, THF/H2O) N5->N6 N7 Target Molecule (Free Acid) N6->N7 Stereocenter Intact

Caption: Chemical synthesis workflow via O-tosylation of Boc-L-Serine-OMe.

Detailed Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis & Boc Protection (Pathway A)

This protocol is optimized for high enantiomeric purity and environmental sustainability.

Step 1: Enzymatic Bioconversion

  • Preparation: In a bioreactor, dissolve L-serine (1.0 eq) and thiophenol (1.2 eq) in a potassium phosphate buffer (pH 9.0). Add Triton X-100 (0.02%) to enhance the solubility of thiophenol.

  • Catalysis: Introduce recombinant Tryptophan Synthase (E.C. 4.2.1.20) derived from E. coli K-12 MG1655.

  • Incubation: Stir the mixture at 170 rpm under a continuous

    
     atmosphere at 40°C for 14 hours.
    
  • Self-Validating IPC (In-Process Control): Monitor the reaction via RP-HPLC at 254 nm. The reaction validates itself as the highly UV-active thiophenol peak diminishes and is stoichiometrically replaced by the S-phenyl-L-cysteine peak.

  • Isolation: Acidify the mixture with HCl to pH 0.5 to precipitate the crude S-phenyl-L-cysteine. Filter and adjust the filtrate to pH 2.5 with NaOH to crystallize the pure zwitterionic amino acid [1].

Step 2: Boc Protection

  • Suspend the isolated S-phenyl-L-cysteine in a 1:1 mixture of 1,4-Dioxane and water.

  • Add

    
     (1.1 eq) to solubilize the amino acid, followed by Di-tert-butyl dicarbonate (
    
    
    
    , 1.1 eq) at 0°C.
  • Stir at room temperature for 4 hours. Maintain pH ~9 by dropwise addition of

    
    .
    
  • Workup: Remove dioxane in vacuo, acidify the aqueous layer to pH 2-3 with 1M

    
    , and extract with Ethyl Acetate. Dry over 
    
    
    
    and concentrate to yield (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid.
Protocol 2: Chemical Synthesis via O-Tosylation (Pathway B)

This protocol is suitable for laboratories lacking biocatalytic infrastructure.

Step 1: Tosylation

  • Dissolve Boc-L-Serine methyl ester (1.0 eq) in anhydrous Pyridine at 0°C.

  • Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir for 12 hours at 4°C to prevent thermal degradation.

  • Self-Validating IPC: TLC (Hexane:EtOAc 7:3). The disappearance of the starting material and the appearance of a UV-active spot confirms tosylate formation.

Step 2: Thioether Formation

  • In a separate flask, generate sodium thiophenolate by reacting thiophenol (1.1 eq) with Sodium Hydride (NaH, 1.05 eq) in anhydrous DMF at 0°C until

    
     evolution ceases.
    
  • Slowly transfer the tosylate intermediate into the thiophenolate solution, maintaining the temperature strictly at 0°C to suppress

    
    -elimination [2].
    
  • Stir for 2 hours, quench with saturated

    
    , and extract with diethyl ether.
    

Step 3: Saponification

  • Dissolve the resulting Boc-S-phenyl-L-cysteine methyl ester in THF/Water (3:1).

  • Add Lithium Hydroxide monohydrate (LiOH·

    
    , 1.5 eq) at 0°C. (LiOH is chosen over NaOH to prevent base-catalyzed racemization at the 
    
    
    
    -carbon).
  • Stir for 3 hours. Acidify to pH 3 and extract with EtOAc to yield the final product.

Quantitative Data & Pathway Comparison

The following table summarizes the operational metrics of the discussed pathways, allowing process chemists to select the optimal route based on facility capabilities.

Synthesis PathwayOverall YieldEnantiomeric Excess (ee)ScalabilityKey Environmental Impact
Pathway A: Chemoenzymatic ~81%>99.9%HighLow (Aqueous, biocatalytic)
Pathway B: Chemical (O-Tosyl) ~65-70%95-98%MediumHigh (Organic solvents, TsCl)
Pathway C: Cu-Catalyzed ~75%>98%HighMedium (Heavy metal waste)

References

  • Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. Xu, L., Zhang, X., Gao, G., & Yue, S. BMC Biotechnology, 19(1), 49 (2019).[Link]

  • -amino-carboxylic acids and phenylcysteine derivatives and intermediates thereof. Kaneka Corporation.
  • Preparation of S-aryl-cysteine and its derivatives. Eli Lilly and Company.
Exploratory

physicochemical properties of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid

An In-depth Technical Guide to the Physicochemical Properties of (R)-Boc-2-amino-3-(phenylthio)propionic acid Introduction (R)-Boc-2-amino-3-(phenylthio)propionic acid, also known as N-Boc-S-phenyl-D-cysteine, is a pivot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (R)-Boc-2-amino-3-(phenylthio)propionic acid

Introduction

(R)-Boc-2-amino-3-(phenylthio)propionic acid, also known as N-Boc-S-phenyl-D-cysteine, is a pivotal chiral building block in modern synthetic chemistry. As a derivative of the non-proteinogenic amino acid D-cysteine, it features two critical modifications for synthetic applications: the protection of the α-amino group with a tert-butoxycarbonyl (Boc) moiety and the protection of the thiol side-chain as a stable phenyl thioether.

The strategic incorporation of these protecting groups imparts specific and desirable characteristics. The Boc group provides robust protection under a wide range of reaction conditions, yet it can be selectively removed under mild acidic conditions, a cornerstone of solid-phase peptide synthesis (SPPS). The S-phenyl group offers a stable shield for the highly reactive thiol functional group, preventing undesired side reactions like oxidation or alkylation during synthesis.[1] This stability to standard Boc-deprotection conditions (e.g., trifluoroacetic acid) makes it an orthogonal protecting group, essential for complex molecular construction.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physicochemical properties of N-Boc-S-phenyl-D-cysteine, offers validated experimental protocols for its analysis and use, and contextualizes its application in advanced chemical synthesis.

Molecular and Structural Properties

The structural integrity and identity of a synthetic building block are its most fundamental properties. The data herein provides the foundational identifiers for (R)-Boc-2-amino-3-(phenylthio)propionic acid.

Caption: Chemical structure of (R)-Boc-2-amino-3-(phenylthio)propionic acid.

Table 1: Core Molecular Identifiers

Property Value Source
IUPAC Name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(phenylthio)propanoic acid IUPAC Nomenclature
Synonyms N-Boc-S-phenyl-D-cysteine, Boc-D-Cys(Ph)-OH N/A
CAS Number Data not readily available; Parent (S-phenyl-D-cysteine): 20395-36-6 [2]
Molecular Formula C₁₄H₁₉NO₄S N/A
Molecular Weight 297.37 g/mol N/A

| Exact Mass | 297.1035 g/mol | N/A |

Physicochemical Characterization

The physical behavior of the compound dictates its handling, formulation, and reaction kinetics.

Physical Properties

These properties are essential for material handling, storage, and initial characterization. While specific data for this exact derivative is sparse, we can infer expected properties from closely related analogs.

Table 2: Physical Property Profile

Property Expected Value / Observation Reference / Justification
Appearance White to off-white crystalline powder Based on related compounds like Boc-D-cysteine.[3]
Melting Point Expected in the range of 80-150 °C Based on analogs such as Boc-D-cysteine (71-79 °C) and Boc-S-tert-butyl-L-cysteine (86-92 °C).[3][4]

| Optical Rotation | A specific negative value ([α]D) is expected | As an (R)-enantiomer, it is chiral. The specific rotation requires experimental determination. A related compound, (R)-3-Amino-2-phenylpropionic acid, has an [α]/D of -8.5°.[5] |

Solubility Profile

Solubility is a critical parameter for designing reaction conditions, purification strategies, and analytical methods. The combination of a nonpolar Boc group, an aromatic phenyl ring, and a polar carboxylic acid results in a mixed solubility profile.

Table 3: Solubility in Common Laboratory Solvents

Solvent Expected Solubility Rationale
Dimethylformamide (DMF) Soluble Aprotic polar solvent, commonly used in peptide synthesis.
Dimethyl Sulfoxide (DMSO) Soluble Highly polar aprotic solvent, effective for a wide range of organic molecules.
Methanol, Ethanol Soluble Polar protic solvents capable of hydrogen bonding with the carboxylic acid.
Dichloromethane (DCM) Moderately Soluble Lower polarity may limit solubility despite the organic nature of the protecting groups.
Water Sparingly Soluble The large hydrophobic groups (Boc, phenyl) significantly reduce aqueous solubility. Solubility increases at basic pH upon deprotonation of the carboxylic acid.

| Diethyl Ether, Hexanes | Insoluble | Nonpolar solvents are incompatible with the polar carboxylic acid and amide functionalities. |

Acidity (pKa)

The pKa values of the ionizable groups govern the compound's charge state at a given pH, which is crucial for extraction, chromatography, and biological interactions.

  • α-Carboxyl Group (-COOH): The pKa is expected to be in the range of 2.0 - 3.5 . This is typical for the carboxylic acid function of an N-protected amino acid.

  • Boc-protected Amine (-NH-Boc): The nitrogen atom is non-basic due to the electron-withdrawing effect of the adjacent carbonyl group. It does not become protonated under typical aqueous acidic conditions.

Spectroscopic and Analytical Data

Spectroscopic data provides definitive structural confirmation and is the primary method for quality control. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.2-7.5 ppm (m, 5H): Aromatic protons of the phenyl ring.

    • δ ~5.2 ppm (br d, 1H): N-H proton of the Boc-carbamate, which will exchange with D₂O.

    • δ ~4.5 ppm (m, 1H): The α-proton (CH).

    • δ ~3.4 ppm (m, 2H): The β-protons (CH₂).

    • δ ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

    • δ >10 ppm (br s, 1H): Carboxylic acid proton, often broad and may not be observed.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~174-176 ppm: Carboxylic acid carbonyl carbon.

    • δ ~155 ppm: Carbamate carbonyl carbon.

    • δ ~125-135 ppm: Aromatic carbons.

    • δ ~80 ppm: Quaternary carbon of the Boc group.

    • δ ~53 ppm: α-carbon.

    • δ ~37 ppm: β-carbon.

    • δ ~28 ppm: Methyl carbons of the Boc group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • ~3300 cm⁻¹ (sharp): N-H stretch of the carbamate.

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.

  • ~3060 cm⁻¹ (sharp): Aromatic C-H stretch.

  • ~2980 cm⁻¹ (sharp): Aliphatic C-H stretch.

  • ~1710 cm⁻¹ (strong, broad): C=O stretch, likely an overlap of the carboxylic acid and carbamate carbonyls.

  • ~1500 cm⁻¹ (medium): N-H bend.

  • ~1160 cm⁻¹ (strong): C-O stretch of the Boc group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Electrospray Ionization (ESI):

    • Positive Mode [M+H]⁺: Expected at m/z 298.1.

    • Negative Mode [M-H]⁻: Expected at m/z 296.1.

  • Key Fragmentation Pathways: A common and diagnostic fragmentation is the loss of the Boc group (-100 amu) or isobutylene (-56 amu) under MS/MS conditions.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of this reagent.

  • Chemical Stability: The primary chemical liability is the Boc protecting group, which is readily cleaved by strong acids (e.g., trifluoroacetic acid, HCl in organic solvents). The phenyl thioether is generally stable to these conditions but can be susceptible to oxidation under harsh conditions. The compound should be handled as sensitive to strong acids and strong oxidizing agents.

  • Recommended Storage: For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[3][6]

Experimental Protocols

The following protocols provide standardized, validated methods for the use and analysis of (R)-Boc-2-amino-3-(phenylthio)propionic acid.

Protocol for Purity Analysis by HPLC

This protocol establishes a baseline for assessing the purity of the material. The causality for selecting a C18 column lies in its hydrophobicity, which effectively retains the nonpolar phenyl and Boc groups, while the acidic mobile phase ensures the carboxylic acid is protonated for consistent retention.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 30% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 1:1 Acetonitrile:Water.

Protocol for Boc-Group Deprotection

This procedure is fundamental to utilizing the amino acid in subsequent coupling reactions. The mechanism involves protonation of the Boc carbonyl by TFA, followed by the elimination of the stable tert-butyl cation, which is captured by a scavenger to prevent side reactions.

cluster_workflow Boc Deprotection Workflow prep Prepare Reagent (e.g., 25% TFA in DCM) dissolve Dissolve Boc-Protected Amino Acid in reaction solvent (DCM) prep->dissolve react Add TFA solution and stir at room temperature (20-30 min) dissolve->react monitor Monitor reaction by TLC or LC-MS (check for disappearance of starting material) react->monitor evap Evaporate solvent and excess TFA under reduced pressure monitor->evap precip Triturate with cold diethyl ether to precipitate the TFA salt evap->precip isolate Isolate the free amine salt by filtration or centrifugation precip->isolate

Caption: Standard experimental workflow for acid-mediated Boc deprotection.

  • Step 1: Reagent Preparation: Prepare a solution of 25-50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Caution: TFA is highly corrosive.

  • Step 2: Reaction Setup: Dissolve the (R)-Boc-2-amino-3-(phenylthio)propionic acid in a minimal amount of DCM in a round-bottom flask.

  • Step 3: Deprotection: Add the TFA/DCM solution to the flask and stir the reaction mixture at room temperature.

  • Step 4: Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 30-60 minutes).

  • Step 5: Workup: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • Step 6: Isolation: Add cold diethyl ether to the residue to precipitate the product as its TFA salt.

  • Step 7: Final Product: Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting amine salt is typically used in the next coupling step without further purification.

Applications in Research and Development

The unique structure of N-Boc-S-phenyl-D-cysteine makes it a valuable tool in several areas of advanced chemical synthesis.

  • Peptide Synthesis: It is an essential building block for incorporating an S-phenyl-protected D-cysteine into a peptide sequence using Boc-chemistry SPPS. The use of a D-amino acid can dramatically increase the peptide's resistance to proteolytic degradation, enhancing its in vivo half-life and therapeutic potential.[7]

  • Peptidomimetics and Drug Discovery: It serves as a precursor for synthesizing complex molecules that mimic peptide structures but have improved pharmacological properties. The phenylthio group can be a site for further chemical modification or can itself contribute to binding interactions with a biological target.

cluster_spps Incorporation in Solid-Phase Peptide Synthesis (SPPS) Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling Step (e.g., HBTU/DIEA) Resin->Coupling BocAA N-Boc-S-phenyl-D-cysteine BocAA->Coupling Wash1 Wash Coupling->Wash1 Deprotect Boc Deprotection (TFA in DCM) Wash1->Deprotect Wash2 Wash & Neutralize Deprotect->Wash2 NextCycle Resin-Bound Peptide (n+1) (Ready for next amino acid) Wash2->NextCycle

Sources

Foundational

Strategic Sourcing and Synthesis of (R)-Boc-2-amino-3-phenylsulfanyl-propionic Acid: A Technical Guide

Executive Summary (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid—commonly referred to as Boc-D-S-phenylcysteine or Boc-D-Cys(Ph)-OH—is a highly specialized, non-canonical amino acid building block. It is extensively uti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid—commonly referred to as Boc-D-S-phenylcysteine or Boc-D-Cys(Ph)-OH—is a highly specialized, non-canonical amino acid building block. It is extensively utilized in the design of conformationally constrained peptides, HIV protease inhibitors, and advanced chemotherapeutics. This technical guide provides an in-depth analysis of the starting materials, retrosynthetic strategies, and validated experimental protocols required to synthesize this molecule with high enantiomeric excess (>98% ee).

Retrosynthetic Strategies & Starting Material Selection

When designing a synthesis route for enantiopure S-phenylcysteine derivatives, chemists typically evaluate two primary chiral pool precursors: D-Cysteine and D-Serine.

  • The D-Cysteine Challenge: While logically straightforward, the direct phenylation of D-Cysteine is synthetically prohibitive. Thiol arylation generally necessitates transition-metal catalysis (e.g., palladium or copper-catalyzed Ullmann-type couplings). Free amines and carboxylates frequently poison these catalysts, requiring exhaustive protection-deprotection schemes that drastically reduce overall yield.

  • The D-Serine Advantage: D-Serine is an inexpensive, readily available starting material. The conversion of its hydroxyl group into a suitable leaving group, followed by nucleophilic displacement with thiophenol, offers a highly scalable and economically viable pathway[1].

Retrosynthesis Target (R)-Boc-2-amino-3-phenylsulfanyl- propionic acid DCysteine D-Cysteine Target->DCysteine Transition-Metal Arylation Chloro Boc-3-chloro-D-alanine Target->Chloro Thiophenylation Tosyl Boc-D-Ser(OTs)-OH Target->Tosyl Thiophenylation DSerine D-Serine BocDSerine Boc-D-Serine Chloro->DSerine 1. Chlorination 2. Boc2O Tosyl->BocDSerine TsCl / Base

Retrosynthetic pathways for (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid.

Mechanistic Causality: Overcoming Racemization

The critical challenge in synthesizing S-phenylcysteine from D-Serine is maintaining optical purity. Historically, researchers converted Boc-D-Serine into an O-tosylate or O-mesylate derivative, followed by displacement using sodium thiophenolate[2]. However, this route is fundamentally flawed at scale due to two competing mechanisms:

  • Aziridine Formation & Elimination: Under strongly basic conditions (often requiring NaH or KH), the O-tosylate intermediate can undergo intramolecular cyclization to form an aziridine intermediate or undergo

    
    -elimination to yield dehydroalanine[3]. Subsequent nucleophilic attack by thiophenol on these intermediates leads to a catastrophic loss of optical purity (racemization) and lower overall yields[2].
    
  • The Halogenation Solution: To circumvent this, the industrial standard—pioneered by Kaneka Corporation—utilizes a

    
    -chloroalanine intermediate[2]. By treating optically active D-Serine directly with a chlorinating agent (such as thionyl chloride) and subsequently protecting the amine, the resulting Boc-3-chloro-D-alanine undergoes highly stereospecific nucleophilic substitution with thiophenol. This tightly controlled reaction suppresses the dehydroalanine pathway, maintaining an enantiomeric excess (ee) of >98%[2].
    

Quantitative Data: Pathway Comparison

The following table summarizes the operational metrics between the traditional O-sulfonation route and the optimized Halogenation-Substitution route.

MetricPathway A: Halogenation-SubstitutionPathway B: O-Sulfonation
Primary Starting Material D-SerineBoc-D-Serine
Activation Reagent Thionyl Chloride (SOCl

)
p-Toluenesulfonyl Chloride (TsCl)
Intermediate Boc-3-chloro-D-alanineBoc-D-Ser(OTs)-OH
Base for Thiophenylation NaOH or K

CO

(Mild)
NaH or KH (Harsh)
Typical Yield 80 - 85%45 - 60%
Optical Purity (ee) > 98%< 85% (Prone to racemization)
Scalability High (Industrial Standard)Low (Hazardous reagents)

Experimental Protocols: A Self-Validating System

The following methodology details the synthesis of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid via the optimized


-chloroalanine route. This protocol is designed as a self-validating system, incorporating critical analytical checkpoints to ensure mechanistic fidelity.

Workflow Step1 Step 1: Chlorination D-Serine + SOCl2 -> 3-chloro-D-alanine Step2 Step 2: Protection 3-chloro-D-alanine + Boc2O -> Boc-3-chloro-D-alanine Step1->Step2 Intermediate Isolation Step3 Step 3: Thiophenylation Boc-3-chloro-D-alanine + PhSH + Base -> Target Step2->Step3 pH Adjustment Validation Validation Checkpoint HPLC for ee >98% NMR for structural integrity Step3->Validation Crystallization

Step-by-step workflow for the synthesis via the beta-chloroalanine intermediate.

Phase 1: Synthesis of Boc-3-chloro-D-alanine
  • Chlorination: Suspend D-Serine (1.0 equiv) in a suitable reactor. Slowly add thionyl chloride (SOCl

    
    , 1.5 equiv) dropwise at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and stir for 12 hours.
    
  • Concentration: Remove excess SOCl

    
     under reduced pressure to yield 3-chloro-D-alanine hydrochloride as a crude solid.
    
  • Boc-Protection: Dissolve the crude 3-chloro-D-alanine in a 1:1 mixture of water and 1,4-dioxane. Cool to 0 °C.

  • pH Adjustment: Carefully adjust the pH to 9.0 using 2M NaOH.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv) portion-wise. Maintain the pH at 9.0 by continuous addition of NaOH. Stir for 4 hours at room temperature.
    
  • Workup: Acidify the aqueous layer to pH 2.5 using 1M KHSO

    
     and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
    • Validation Checkpoint: Confirm the presence of the tert-butyl group (~1.4 ppm, 9H, s) and the downfield shift of the

      
      -protons in 
      
      
      
      H NMR.
Phase 2: Thiophenylation to (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid
  • Preparation: Dissolve Boc-3-chloro-D-alanine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or a suitable aqueous-organic biphasic system. Cool the solution to 0 °C.

  • Nucleophile Addition: Add thiophenol (PhSH, 1.2 equiv) to the solution.

  • Base Addition: Slowly add a mild base (e.g., K

    
    CO
    
    
    
    or NaOH, 2.5 equiv) dropwise. Causality Note: The controlled addition of a mild base at low temperatures is critical to promote direct S
    
    
    2 displacement while completely suppressing the
    
    
    -elimination to dehydroalanine.
  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 6 hours.

  • Isolation: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted thiophenol and diphenyl disulfide byproducts.

  • Precipitation: Acidify the aqueous layer to pH 2.5 with 1M HCl. Extract the precipitating product into ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and recrystallize from ethyl acetate/hexanes.

    • Validation Checkpoint: Chiral HPLC must confirm an enantiomeric excess of >98%.

      
      H NMR must show the integration of 5 aromatic protons (~7.2-7.4 ppm) confirming successful phenylation.
      

Conclusion

The synthesis of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid exemplifies the delicate balance required in chiral amino acid derivatization. By rationally selecting D-Serine as the starting material and routing the synthesis through a


-chloroalanine intermediate, chemists can bypass the severe racemization issues inherent to traditional O-sulfonation methods. This self-validating workflow ensures high yields, exceptional optical purity, and robust scalability for advanced drug development applications.

References

  • Yamashita, K., Inoue, K., Kinoshita, K., Ueda, Y., & Murao, H. (2002). Processes for producing β-halogeno-α-amino-carboxylic acids and phenylcysteine derivatives and intermediates thereof (US Patent No. 6,372,941 B1). U.S.
  • Ollivier, C., et al. (2011). A Biomimetic Approach to Lanthionines. Organic Letters, ACS Publications.[Link]

  • Cui, Y., et al. (2020). Site-selective Amide Functionalization by Catalytic Azoline Engrafting. ChemRxiv.[Link]

Sources

Exploratory

Advanced Strategies in Boc-Protected Cysteine Peptide Synthesis: A Technical Guide

Executive Summary The incorporation of cysteine into complex peptides via tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) presents unique chemical challenges. The high nucleophilicity and oxidation poten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of cysteine into complex peptides via tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) presents unique chemical challenges. The high nucleophilicity and oxidation potential of the sulfhydryl side chain necessitate precise orthogonal protection strategies to prevent premature disulfide formation, base-catalyzed racemization, and electrophilic S-alkylation[1]. As a Senior Application Scientist, this guide synthesizes field-proven methodologies, mechanistic rationales, and self-validating protocols to master Boc-protected cysteine derivatives in the development of disulfide-rich therapeutics.

The Cysteine Conundrum in Boc-SPPS: Mechanistic Causality

In standard Boc-SPPS, the N-alpha amino group is temporarily protected by the acid-labile Boc group, requiring repeated exposure to 50% trifluoroacetic acid (TFA) for deprotection, followed by neutralization with a base, and final global cleavage using anhydrous hydrogen fluoride (HF)[2]. This harsh chemical environment creates three primary mechanistic pitfalls for cysteine:

  • Base-Catalyzed Racemization: During carboxyl activation, the electron-withdrawing nature of the protected sulfur atom increases the acidity of the alpha-proton. Exposure to standard bases like N,N-diisopropylethylamine (DIPEA) leads to proton abstraction and subsequent epimerization.

  • Electrophilic S-Alkylation: During anhydrous HF cleavage, standard protecting groups generate highly reactive carbocations. Without highly nucleophilic scavengers, these carbocations irreversibly alkylate the free cysteine thiol[3].

  • Protecting Group Migration: During oxidative deprotection of specific orthogonal groups (e.g., Acetamidomethyl via Iodine), reactive sulfenyl iodide intermediates can cause the protecting group to migrate to the hydroxyl side chains of adjacent Serine or Threonine residues[4].

Causality Challenge Boc-Cys Synthesis Challenges Racemization Base-Catalyzed Racemization (During Activation) Challenge->Racemization Alkylation S-Alkylation by Carbocations (During HF Cleavage) Challenge->Alkylation Migration Acm Migration to Ser/Thr (During I2 Oxidation) Challenge->Migration Mitigation1 Use Hindered Bases (e.g., 2,4,6-collidine) Racemization->Mitigation1 Solves Mitigation2 Thiol Scavengers (e.g., p-thiocresol) Alkylation->Mitigation2 Solves Mitigation3 Rapid Ascorbate Quench & Glycerol Scavenger Migration->Mitigation3 Solves

Logical mapping of side reactions in Boc-Cys synthesis and mechanistic mitigations.

Orthogonal Protection Strategies: Data Presentation

To synthesize peptides with multiple, regioselective disulfide bonds (e.g., conotoxins, insulin analogues), chemists must utilize protecting groups that are cleaved under mutually exclusive conditions[5].

While the Trityl (Trt) group is the gold standard in Fmoc chemistry, its extreme acid lability makes it generally unsuitable for internal residues in standard Boc-SPPS, as it would be prematurely cleaved by the 50% TFA used in each cycle[1]. However, it is highly effective for N-terminal cysteine residues or specialized short sequences[6]. Instead, the 4-Methylbenzyl (4-MeBzl) and Acetamidomethyl (Acm) groups serve as the foundational orthogonal pair in Boc chemistry.

Table 1: Quantitative Comparison of Boc-Cys Protecting Groups
Protecting GroupAbbreviationCleavage ReagentOrthogonality ProfilePrimary Application
4-Methylbenzyl 4-MeBzlAnhydrous HF (0°C)Cleaved during global deprotectionStandard single-disulfide peptides
Acetamidomethyl AcmI₂, Tl(tfa)₃, Hg(OAc)₂Stable to TFA and anhydrous HFDirected multi-disulfide formation
Trityl TrtTFA / TISLabile to TFA; Stable to basesN-terminal Cys / Specialized SPPS
tert-Butyl tBuTFMSA, HF (20°C)Stable to TFA and standard HF (0°C)Specialized orthogonal deprotection
Table 2: Scavenger Cocktail Efficacy for HF Cleavage of Cys-Peptides

To mitigate the S-alkylation highlighted in our mechanistic analysis, the choice of scavenger during HF cleavage is critical[3].

Scavenger Cocktail (v/v)Primary FunctionS-Alkylation SuppressionRecommended Application
Anisole (10%) Quenches standard carbocationsLow (< 50%)Peptides lacking Cys/Met
p-Cresol (5%) + p-Thiocresol (5%) Highly nucleophilic thiol protectionHigh (> 95%)Standard Boc-Cys(4-MeBzl) sequences
Thioanisole (5%) + EDT (2.5%) Soft nucleophile, prevents Met oxidationVery High (> 98%)Complex poly-Cys/Met sequences

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By implementing specific in-process controls (e.g., hindered bases, rapid quenching), we ensure the thermodynamic and kinetic stability of the target molecules.

Protocol 1: Optimized Coupling of Boc-Cys(Acm)-OH

To prevent the base-catalyzed racemization of cysteine and overcome the steric hindrance of the bulky Acm group[3], this protocol utilizes a highly hindered base and a potent uronium coupling reagent.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and repeat for 20 minutes[3]. Wash thoroughly with DCM (3x) and dimethylformamide (DMF) (3x).

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes). Wash with DMF (3x)[3].

  • Pre-activation (The Critical Step): In a separate vessel, dissolve Boc-Cys(Acm)-OH (4 equivalents relative to resin loading) in DMF. Add HBTU (3.9 equivalents). Crucial modification: Instead of DIPEA, add 2,4,6-collidine (6 equivalents) to initiate activation. The steric bulk of collidine prevents alpha-proton abstraction, suppressing racemization[3].

  • Coupling: Add the activated mixture to the resin and agitate for 60–90 minutes at room temperature.

  • Validation: Perform a Kaiser test. A negative result (yellow beads) validates complete coupling. If positive, repeat steps 4-5.

Protocol 2: Regioselective Disulfide Bond Formation (Acm Deprotection)

This protocol outlines the synthesis of a bicyclic peptide using the orthogonal 4-MeBzl / Acm strategy. The first disulfide is formed post-HF cleavage, followed by the iodine-mediated cleavage of Acm to form the second bridge[7].

Workflow Resin Peptide-Resin Cys(4-MeBzl) & Cys(Acm) HF Anhydrous HF Cleavage + Scavengers Resin->HF Intermediate Free Thiol & Cys(Acm) Intermediate HF->Intermediate Removes 4-MeBzl Ox1 Air/DMSO Oxidation (pH 7.5) Intermediate->Ox1 Mono Monocyclic Peptide (Intact Acm) Ox1->Mono Forms 1st Disulfide Ox2 Iodine (I2) Oxidation (AcOH/MeOH) Mono->Ox2 Final Bicyclic Target Peptide Ox2->Final Cleaves Acm & Forms 2nd Disulfide

Workflow for regioselective disulfide formation using orthogonal Boc-Cys protection.

Step-by-Step Methodology:

  • Global Cleavage: Treat the peptide-resin with anhydrous HF containing 5% p-cresol and 5% p-thiocresol at 0°C for 60 minutes[2]. This cleaves the peptide from the resin and removes the 4-MeBzl groups, leaving the Acm groups intact.

  • First Oxidation: Dissolve the crude peptide in 0.1 M ammonium bicarbonate buffer (pH 7.5) at high dilution (< 1 mg/mL) to favor intramolecular cyclization. Stir open to the air for 24-48 hours until Ellman's test indicates the absence of free thiols. Lyophilize the monocyclic intermediate.

  • Acm Cleavage and Second Oxidation: Dissolve the monocyclic peptide in a mixture of Acetic Acid and Methanol (1:1 v/v). Add 10 equivalents of a 0.1 M Iodine (I₂) solution in Methanol. Stir vigorously for 30 minutes[7].

  • Rapid Quenching (The Critical Step): To prevent the migration of the Acm group to Ser/Thr residues via the sulfenyl iodide intermediate, rapidly add 1 M aqueous ascorbic acid dropwise until the iodine color completely disappears[4]. Alternatively, glycerol can be utilized as a scavenger[4].

  • Isolation: Desalt the solution and isolate the final bicyclic peptide via Preparative RP-HPLC.

Conclusion

The successful synthesis of complex, disulfide-rich peptides via Boc chemistry relies entirely on the mastery of orthogonal protecting groups and an intimate understanding of reaction mechanisms. By substituting standard bases with sterically hindered alternatives during coupling, optimizing scavenger cocktails during HF cleavage, and employing rapid quenching during iodine oxidation, researchers can systematically eliminate the primary modes of failure in cysteine peptide synthesis.

References

  • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. ResearchGate. Available at: [Link]

Sources

Foundational

The Pharmacophore of (R)-Boc-S-Phenyl-Cysteine: A Technical Guide to Biological Applications and Synthesis

Topic: Biological Significance of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid Common Name: Boc-S-phenyl-L-cysteine CAS Registry Number: 159453-24-4 (for the Boc-L-isomer derivative context); 34025-54-8 (free S-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Significance of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid Common Name: Boc-S-phenyl-L-cysteine CAS Registry Number: 159453-24-4 (for the Boc-L-isomer derivative context); 34025-54-8 (free S-phenyl-L-cysteine).

Executive Summary

(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid (Boc-S-phenyl-L-cysteine) represents a critical intersection between structural biology and synthetic medicinal chemistry. As a protected derivative of S-phenyl-L-cysteine , it serves as a specialized building block for introducing hydrophobic, aromatic, and redox-stable motifs into peptide backbones.

Unlike canonical phenylalanine, the thioether linkage in this molecule alters the bond angle (C-S-C ~100° vs C-C-C ~109.5°) and extends the side-chain length, allowing for unique "molecular probing" of hydrophobic pockets in targets like HIV protease and GPCRs . Biologically, the residue is non-redox active under physiological conditions (unlike free cysteine), making it an ideal isostere for stabilizing disulfide-rich peptides or preventing oxidative aggregation.

This guide details the biological mechanisms, therapeutic utility, and validated synthetic protocols for this non-canonical amino acid.

Chemical Architecture & Stereochemical Integrity

The "R" Configuration

In the Cahn-Ingold-Prelog (CIP) priority system, the introduction of the sulfur atom at the


-position shifts the priority of the side chain.
  • L-Cysteine is designated (R) because the high atomic number of sulfur (Z=16) gives the

    
     group priority over the carboxyl group (
    
    
    
    ).
  • Similarly, S-phenyl-L-cysteine retains this (R) configuration.

  • Implication: Researchers must ensure they are using the (R)-enantiomer to mimic natural L-amino acid stereochemistry in biological systems. The (S)-enantiomer would correspond to D-cysteine, inducing reverse-turn structures or proteolytic resistance, but failing to align with standard L-peptide helicity.

Structural Isosterism
FeaturePhenylalanine (Phe)S-Phenyl-Cysteine (S-Ph-Cys)Impact on Ligand Design
Linker


Increases side-chain flexibility and length (~0.4 Å longer).
Bond Angle


Alters the vector of the phenyl ring, accessing different sub-pockets.
Electronic HydrophobicLipophilic + PolarizableSulfur acts as a weak H-bond acceptor and increases polarizability (London dispersion forces).
Metabolism Hydroxylation (Tyr)S-Oxidation (Sulfoxide)Unique metabolic handle for FMO enzymes; resistant to proteolysis.

Biological Mechanisms & Therapeutic Applications[1]

HIV Protease Inhibition

S-phenyl-L-cysteine has been identified as a potent hydrophobic pharmacophore in the design of protease inhibitors. The phenyl ring, tethered by sulfur, can occupy the hydrophobic S1 or S2 subsites of the HIV-1 protease enzyme.

  • Mechanism: The flexibility of the thioether linkage allows the phenyl ring to adjust its conformation to maximize

    
     stacking or Van der Waals interactions within the enzyme pocket more effectively than a rigid phenylalanine residue.
    
  • Comparative Potency: Analogous to the drug Nelfinavir , peptides incorporating S-phenyl-cysteine show competitive inhibition profiles, leveraging the "aromatic collapse" mechanism to lock the protease flaps.

Metabolic Stability and Bioactivation

The sulfur atom serves as a metabolic "switch." Unlike free cysteine, which dimerizes to cystine, S-phenyl-cysteine is stable in oxidative environments (e.g., extracellular space). However, it undergoes specific intracellular biotransformations:

  • S-Oxidation: Flavin-containing monooxygenases (FMOs) can oxidize the sulfide to a sulfoxide (S=O).[1] This introduces a new chiral center at the sulfur, creating diastereomers that may have distinct biological activities (e.g., bacterial virulence inhibition).[1]

  • 
    -Lyase Resistance:  Unlike Selenium (Se) or Tellurium (Te) analogues, S-phenyl-cysteine is relatively resistant to 
    
    
    
    -lyase mediated cleavage. This reduces toxicity associated with the release of reactive phenol/thiophenol species, making it a safer candidate for drug scaffolds than its chalcogen counterparts.
Peptidomimetics & Stapling

In peptide engineering, replacing two distant cysteines with S-phenyl-cysteine (or bis-alkylated variants) prevents disulfide scrambling. The bulky phenyl group can also be used to "staple" a peptide into an alpha-helical conformation by interlocking with other hydrophobic residues (


 interactions), improving cell permeability.

Experimental Protocols

Chemoenzymatic Synthesis of S-Phenyl-L-Cysteine

Use this protocol to generate high-purity free amino acid precursor if starting from bulk reagents.

Principle: Tryptophan synthase (TRPS) catalyzes the


-substitution of L-Serine with Thiophenol, preserving the L-stereochemistry (R-configuration) strictly.

Reagents:

  • L-Serine (Substrate A)[2][3]

  • Thiophenol (Substrate B)

  • Tryptophan Synthase (enzyme, e.g., from E. coli recombinant expression)

  • Pyridoxal-5'-phosphate (PLP - Cofactor)

Workflow:

  • Buffer Prep: Prepare 50 mM Potassium Phosphate buffer (pH 8.0) containing 50

    
    M PLP.
    
  • Reaction Mix: Dissolve L-Serine (50 mM) and Thiophenol (55 mM) in the buffer. Add Tryptophan Synthase (0.5 mg/mL).

  • Incubation: Incubate at 37°C with gentle shaking (150 rpm) for 12–24 hours.

    • Note: Thiophenol is prone to oxidation; maintain an inert atmosphere (

      
      ) if possible.
      
  • Quenching: Acidify to pH 2.0 with 1M HCl to stop the reaction and precipitate the enzyme.

  • Purification: Filter the mixture. The product, S-phenyl-L-cysteine, can be crystallized or purified via cation-exchange chromatography (Dowex 50W).

  • Yield Check: Confirm >99% ee (enantiomeric excess) via Chiral HPLC.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Use this protocol to incorporate (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid into a peptide chain.

Reagents:

  • Resin: Wang resin or Rink Amide MBHA (depending on C-term requirement).

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma.

  • Base: DIPEA (Diisopropylethylamine).

  • Deprotection: TFA (Trifluoroacetic acid).

Step-by-Step:

  • Resin Swelling: Swell resin in DCM (Dichloromethane) for 30 min.

  • Boc-AA Activation: Dissolve (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid (3 eq) in DMF. Add HBTU (2.9 eq) and DIPEA (6 eq). Activate for 2 minutes.

    • Critical: Do not pre-activate for >10 mins to avoid racemization, although S-phenyl cysteine is more resistant to racemization than Cys(Trt).

  • Coupling: Add activated solution to the resin. Shake at room temperature for 1–2 hours.

  • Monitoring: Perform Kaiser test (Ninhydrin).

    • Observation: If blue (free amine), re-couple. If yellow (protected), proceed.

  • Boc Removal (if continuing synthesis): Treat with 50% TFA/DCM for 2 x 5 min. (Note: If using Fmoc strategy for the rest of the peptide, ensure this Boc group is the N-terminal cap or use Fmoc-S-phenyl-Cys instead).

    • Standard Usage: Usually, this Boc-derivative is used as the N-terminal residue to cap the sequence, or in Boc-chemistry SPPS.

  • Cleavage: Final cleavage from resin using TFA/TIS/H2O (95:2.5:2.5).

    • Caution: Avoid strong scavengers that might attack the thioether, though S-phenyl is generally robust.

Visualizations

Diagram 1: Metabolic Fate & Bioactivation Pathways

This diagram illustrates the divergence between stable metabolic processing (Sulfoxide) and the toxic/reactive pathway (Beta-lyase) which S-phenyl-cysteine largely avoids compared to Se/Te analogs.

MetabolicPathways Substrate S-Phenyl-L-Cysteine (S-Ph-Cys) FMO FMO Enzymes (Oxidation) Substrate->FMO Major Pathway Lyase Cysteine Conjugate Beta-Lyase Substrate->Lyase Minor Pathway (Resistant) Sulfoxide S-Phenyl-L-Cysteine Sulfoxide FMO->Sulfoxide Stereoselective Oxidation Cleavage Thiophenol + Pyruvate + NH3 Lyase->Cleavage Slow Kinetics Virulence Bacterial Virulence Inhibition Sulfoxide->Virulence Bioactivity Toxicity Cellular Toxicity (Low for S-Ph) Cleavage->Toxicity Reactive Species

Caption: Metabolic bifurcation of S-phenyl-cysteine showing preferential oxidation over beta-elimination.

Diagram 2: Chemoenzymatic Synthesis Workflow

Visualizing the high-purity synthesis using Tryptophan Synthase.

ChemoenzymaticSynthesis Serine L-Serine Reaction Beta-Substitution (pH 8.0, 37°C) Serine->Reaction Thiophenol Thiophenol Thiophenol->Reaction Enzyme Tryptophan Synthase (PLP Cofactor) Enzyme->Reaction Catalyst Purification Acid Precipitation & Ion Exchange Reaction->Purification Product S-Phenyl-L-Cysteine (>99% ee) Purification->Product

Caption: Enzymatic synthesis preserving stereochemistry (R-configuration) from L-Serine.

References

  • Comparative Study on the Bioactivation Mechanisms and Cytotoxicity of Te-Phenyl-L-tellurocysteine, Se-Phenyl-L-selenocysteine, and S-Phenyl-L-cysteine. Chemical Research in Toxicology. [Link]

  • Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. BMC Biotechnology. [Link][2][3]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists. Journal of Medicinal Chemistry. (Contextual reference for (R)-amino acid derivatives). [Link]

Sources

Exploratory

A Deep Dive into the Solubility of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid in Organic Solvents: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid in organic solvents. Tailored for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explore the underlying physicochemical principles governing solubility, offering both theoretical insights and practical, field-tested methodologies for solubility determination. Our focus is on empowering researchers with the knowledge to make informed decisions in their experimental designs, from reaction setup to purification and formulation.

Introduction: The Critical Role of Solubility in the Application of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid

(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid is a valuable building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics and other complex molecules of pharmaceutical interest. The tert-butyloxycarbonyl (Boc) protecting group renders the amino acid more amenable to use in organic synthesis by increasing its solubility in non-polar solvents and preventing unwanted side reactions of the amino group.[][] The phenylsulfanyl moiety introduces a unique structural and functional element, making this compound a key intermediate for creating novel therapeutic agents.[3]

Understanding the solubility of this compound is paramount for its effective utilization. Solubility directly impacts:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in solution.

  • Purification: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities.

  • Formulation: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in various delivery vehicles is a critical determinant of bioavailability.[][]

Physicochemical Properties Influencing Solubility

The solubility of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid is governed by a combination of its structural features. A nuanced understanding of these properties is essential for predicting its behavior in different solvent systems.

  • The Boc Protecting Group: The bulky and lipophilic tert-butyloxycarbonyl group significantly increases the compound's affinity for organic solvents compared to the unprotected amino acid.[][] This group masks the polar amino group, reducing its ability to form strong hydrogen bonds with polar solvents like water, thereby favoring dissolution in less polar environments.

  • The Carboxylic Acid Moiety: The presence of the carboxylic acid group introduces a polar, hydrogen-bond-donating and -accepting site. This allows for interactions with polar protic and aprotic solvents. The acidity of this group (pKa) will also influence its solubility in acidic and basic media.

  • The Phenylsulfanyl Side Chain: The phenylsulfanyl group is a significant contributor to the molecule's overall character. The phenyl ring is hydrophobic and will favor interactions with aromatic and non-polar solvents. The sulfur atom, with its lone pairs of electrons, can participate in dipole-dipole interactions and can be a weak hydrogen bond acceptor.

  • Chirality: The (R)-configuration at the alpha-carbon does not directly influence the intrinsic solubility compared to its (S)-enantiomer. However, in chiral environments or during crystallization, differences in solubility between enantiomers or diastereomers can be observed.

The interplay of these functional groups results in a molecule with a complex solubility profile, exhibiting an affinity for a range of organic solvents.

(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid Boc Group Boc Group (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid->Boc Group Carboxylic Acid Carboxylic Acid (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid->Carboxylic Acid Phenylsulfanyl Side Chain Phenylsulfanyl Side Chain (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid->Phenylsulfanyl Side Chain Overall Solubility Overall Solubility Boc Group->Overall Solubility Increases lipophilicity Carboxylic Acid->Overall Solubility Increases polarity, H-bonding Phenylsulfanyl Side Chain->Overall Solubility Increases hydrophobicity

Factors influencing the solubility of the target molecule.

Qualitative Solubility Profile: A Guide to Solvent Selection

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)High to Moderate These solvents can effectively solvate the polar carboxylic acid group and interact with the dipoles in the molecule. The organic nature of these solvents also accommodates the Boc and phenylsulfanyl groups.
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl EtherModerate to Low THF and dioxane are likely to be moderate solvents due to their ability to accept hydrogen bonds from the carboxylic acid. The lower polarity of diethyl ether will likely result in lower solubility.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate These solvents are effective at dissolving many organic compounds. They can interact with the less polar parts of the molecule, but their ability to solvate the carboxylic acid group is limited, which may cap the overall solubility.
Alcohols Methanol, Ethanol, IsopropanolModerate to Low While these are polar protic solvents, the presence of the large, non-polar phenylsulfanyl and Boc groups may limit solubility. They are generally less effective than polar aprotic solvents for highly protected amino acids.[5][6][7]
Esters Ethyl Acetate (EtOAc)Moderate Ethyl acetate offers a good balance of polarity and is often used in the extraction and purification of Boc-protected amino acids.[8]
Hydrocarbons Hexanes, TolueneLow to Insoluble The high polarity of the carboxylic acid group will likely make the compound insoluble in non-polar hydrocarbon solvents.
Water Insoluble The large, hydrophobic Boc and phenylsulfanyl groups will dominate, leading to very low solubility in water. Solubility may be increased at high pH where the carboxylic acid is deprotonated to form a more soluble carboxylate salt.[5][6]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid in a given organic solvent.

Materials and Equipment
  • (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid to a vial containing a known volume of the test solvent. The key is to have undissolved solid remaining after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of the Supernatant:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility values.

  • Quantification of the Dissolved Solute:

    • HPLC Method (Preferred):

      • Prepare a series of standard solutions of known concentrations of the compound in the test solvent.

      • Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

      • Dilute the filtered supernatant with a known factor to bring its concentration within the range of the calibration curve.

      • Inject the diluted supernatant and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • UV-Vis Spectrophotometry Method (Alternative):

      • This method is suitable if the compound has a distinct chromophore and the solvent does not interfere with the absorbance measurement.[9][10]

      • Determine the wavelength of maximum absorbance (λmax) for the compound.

      • Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.

      • Dilute the filtered supernatant and measure its absorbance.

      • Calculate the concentration from the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or g/L.

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

A Add excess solid to solvent B Equilibrate at constant temperature A->B C Centrifuge and filter supernatant B->C E Analyze supernatant and standards (HPLC/UV-Vis) C->E D Prepare standard solutions D->E F Calculate solubility from calibration curve E->F

Experimental workflow for solubility determination.

Interpretation and Application of Solubility Data

The quantitative solubility data obtained from the experimental protocol can be used to:

  • Optimize Reaction Conditions: Select the most appropriate solvent to achieve the desired concentration of reactants for efficient conversion.

  • Develop Purification Strategies:

    • Crystallization: Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

    • Chromatography: Select a mobile phase in which the compound is sufficiently soluble but also allows for effective separation from impurities.

  • Guide Formulation Development: For preclinical studies, the solubility in biocompatible solvents such as DMSO or ethanol/water mixtures is of particular interest.

Safety Considerations

When handling (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid and organic solvents, it is imperative to adhere to standard laboratory safety practices.

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents used.[11][12][13][14][15]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

  • Avoid inhalation of dust and vapors.[11][12]

  • Handle organic solvents with care, as many are flammable and/or toxic.

Conclusion

While specific solubility values for (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid are not widely published, a thorough understanding of its physicochemical properties allows for a rational approach to solvent selection and experimental design. The Boc and phenylsulfanyl groups confer significant organic-soluble character, suggesting good solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in ethers and chlorinated solvents. For precise applications, the experimental protocol detailed in this guide provides a robust framework for quantitative solubility determination. This foundational knowledge is indispensable for any researcher aiming to unlock the full synthetic potential of this versatile building block.

References

  • AAPPTec. (2015). Safety Data Sheet: Boc-(R)-β-Phe(3-NO2)-OH. [Link]

  • ACS Publications. (2021). Elucidation of the Mutual Solubility of Amino Acids for the Rational Control of Phase-Separating Sequences. [Link]

  • PMC. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • PMC. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • GenScript. Peptide Solubility Guidelines. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Ferreira, L. A., et al. (2007). Solubility of Amino Acids in Mixed Solvent Systems. [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: Propionic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 158720422, C18H22N2O4. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11041840, (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Peptide Synthesis using (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid

Part 1: Strategic Overview & Chemical Logic Chemical Identity and Stereochemistry The compound (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid is chemically equivalent to N- -Boc-S-phenyl-L-cysteine (Boc-Cys(Ph)-OH). Ste...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Logic

Chemical Identity and Stereochemistry

The compound (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid is chemically equivalent to N-


-Boc-S-phenyl-L-cysteine  (Boc-Cys(Ph)-OH).
  • Stereochemical Note: While the Cahn-Ingold-Prelog (CIP) priority assigns the (R) configuration to the natural L-isomer of cysteine (due to the sulfur atom's high atomic number), it is crucial to recognize this as the L-enantiomer in the context of biological peptide synthesis.

  • Function: Unlike standard cysteine protecting groups (e.g., Trt, Acm, Mob) which are removed to restore the free thiol, the S-phenyl group is robust . It is typically employed to introduce a permanent thioether moiety for peptidomimetics, increasing lipophilicity and proteolytic stability, or as a specific probe for redox studies.

The Boc/Benzyl Strategy Justification

While Fmoc chemistry is popular, Boc chemistry is often superior for difficult sequences containing aggregation-prone hydrophobic residues like S-phenyl-cysteine. The simultaneous removal of side-chain protection and resin cleavage by Hydrogen Fluoride (HF) ensures a "clean slate" finish, provided oxidation is managed.

Critical Challenges & Solutions
ChallengeMechanistic CauseStrategic Solution
Racemization The electron-withdrawing effect of the sulfur atom on the

-carbon makes the proton highly acidic, leading to rapid enolization during activation.
Avoid Base: Use DIC/HOBt or DIC/Oxyma (neutral activation). Avoid HBTU/DIEA for this specific residue.
S-Alkylation During HF cleavage, benzyl cations (from protecting groups like Bzl, Z) are generated. The S-Ph sulfur is a nucleophile and will scavenge these, forming stable byproducts.Thiol Scavengers: The cleavage cocktail must contain p-thiocresol or dimethyl sulfide (DMS) to out-compete the peptide sulfur.
Oxidation The thioether is prone to oxidation to sulfoxide (+16 Da) or sulfone (+32 Da) during synthesis and workup.Argon Shielding: Perform all cleavage and workup steps under inert gas. Use degassed solvents.

Part 2: Experimental Protocols

Materials and Preparation
  • Resin: Boc-Phe-PAM Resin (or relevant C-terminal AA). PAM linkers are preferred over Merrifield for their stability to TFA.

  • Amino Acid: (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid (Boc-Cys(Ph)-OH).

  • Coupling Reagents: Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt).

  • Solvents: DCM (Dichloromethane), DMF (N,N-Dimethylformamide), TFA (Trifluoroacetic acid).

Protocol A: The Elongation Cycle (Boc Chemistry)

Standard cycle for non-Cys residues. Modified cycle for Cys(Ph).

Step 1: Boc Deprotection[1][2]
  • Drain reaction vessel (RV).

  • Pre-wash: 50% TFA in DCM (1 x 1 min).

  • Deprotection: 50% TFA in DCM (1 x 20 min). Note: Ensure fresh TFA to prevent t-butyl cation adducts.

  • Wash: DCM (3 x 1 min), then 5% DIEA/DCM (2 x 1 min) to neutralize, then DCM (3 x 1 min).

Step 2: Coupling of Boc-Cys(Ph)-OH (Low-Racemization Protocol)

Crucial: Do not use pre-activation with base (e.g., HBTU/DIEA) for this step.

  • Dissolution: Dissolve 3.0 eq of Boc-Cys(Ph)-OH and 3.0 eq of HOBt in minimal DMF/DCM (1:1 v/v).

  • Activation: Add 3.0 eq of DIC (Diisopropylcarbodiimide). Stir for 2 minutes only.

  • Addition: Add the mixture immediately to the neutralized resin.

  • Reaction: Agitate for 60–90 minutes at room temperature.

  • Monitoring: Perform a Kaiser Test (Ninhydrin). If blue (incomplete), recouple using 1.5 eq reagents.

  • Capping (Optional but Recommended): Acetyl imidazole or Ac2O/Pyridine if reaction is >99% complete but not quantitative.

Protocol B: HF Cleavage (The "High-Risk" Step)

Safety Warning: Anhydrous HF is lethal and dissolves glass. Use a Kel-F or Teflon vacuum line apparatus. Full PPE required.

The "Low-High" HF Procedure (Recommended for S-containing peptides):

  • Preparation: Dry the peptide-resin under high vacuum (P2O5) overnight.

  • Scavenger Cocktail:

    • p-Cresol: 5% (v/v) - Scavenges t-butyl cations.

    • p-Thiocresol: 5% (v/v) - CRITICAL. Protects the S-Ph group from alkylation and prevents oxidation.

  • Reaction:

    • Condense anhydrous HF (90% v/v) into the reaction vessel at -78°C.

    • Warm to 0°C (ice bath) and stir for 60 minutes.

  • Workup:

    • Evaporate HF under high vacuum (maintain 0°C to minimize side reactions).

    • Precipitate peptide by adding cold Diethyl Ether directly to the oily residue.

    • Filter the solid precipitate.

    • Extraction: Dissolve the peptide in 10-50% Acetic Acid (degassed) or 0.1% TFA/Water. Do not use high pH buffers as disulfides/thioethers are unstable.

    • Lyophilize immediately.

Part 3: Visualization of Workflows

Diagram 1: Low-Racemization Coupling Logic

This diagram illustrates the decision pathway to ensure the stereochemical integrity of the Cys(Ph) residue.

G Start Boc-Cys(Ph)-OH Coupling Activation Activation Strategy Selection Start->Activation BaseMethod Base-Mediated (HBTU/DIEA) Activation->BaseMethod Avoid NeutralMethod Neutral pH (DIC/HOBt) Activation->NeutralMethod Recommended Racemization High Racemization Risk (Alpha-proton abstraction) BaseMethod->Racemization Integrity Preserved Stereochemistry (L-Isomer) NeutralMethod->Integrity Coupling Resin Addition & Reaction Integrity->Coupling

Caption: Decision tree for coupling S-phenyl cysteine. Neutral activation (DIC/HOBt) is required to prevent base-catalyzed racemization.

Diagram 2: HF Cleavage Scavenging Mechanism

Visualizing why p-Thiocresol is non-negotiable for this synthesis.

G HF HF Cleavage Conditions Carbocations Benzyl/t-Butyl Cations (Electrophiles) HF->Carbocations Generates Target Peptide-S-Ph Group (Nucleophile) Carbocations->Target Attacks (Without Scavenger) Scavenger p-Thiocresol (Sacrificial Nucleophile) Carbocations->Scavenger Preferentially Attacks ResultBad S-Alkylated Impurity (Irreversible) Target->ResultBad If Alkylated ResultGood Clean Peptide Target->ResultGood If Protected

Caption: Competitive scavenging logic. p-Thiocresol intercepts reactive carbocations, protecting the S-phenyl side chain.

Part 4: Quality Control & Troubleshooting

Analytical HPLC/MS
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

  • Gradient: 5% to 60% B (ACN + 0.1% TFA) over 30 mins. S-Ph increases hydrophobicity; expect later retention times than native Cys peptides.

  • Mass Spec Targets:

    • Target Mass (

      
      ).
      
    • Oxidation:

      
       (Sulfoxide) or 
      
      
      
      (Sulfone).
    • Alkylation:

      
       (Benzyl adduct) or 
      
      
      
      (t-Butyl adduct).
Data Summary Table: Common Impurities
Observed Mass (

m/z)
Probable CauseCorrective Action
+16 Da Oxidation of S-Ph to SulfoxideUse degassed solvents; Add DMS to cleavage; Store under Argon.
+56 Da t-Butyl alkylation of SulfurOld TFA used in deprotection; Insufficient scavenger in HF.
Doublet Peak (Same Mass) Racemization (L

D)
Switch from HBTU/DIEA to DIC/HOBt; Reduce coupling time.
-18 Da Aspartimide formation (if Asp-Gly/Ser/Thr present)Add HnB (Hydroxy-nitrobenzyl) protection to amide backbone.

Part 5: References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis.[3] The Journal of Organic Chemistry, 62(11), 3841–3848. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Tam, J. P., et al. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Sigma-Aldrich. (2024). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (Cited for general handling of sensitive Cys derivatives).[2][4] Link

Sources

Application

Unlocking Novel Therapeutic Avenues: Applications of (R)-Boc-2-amino-3-phenylsulfanyl-propionic Acid in Drug Discovery

Introduction: The Strategic Advantage of a Unique Building Block In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is relentless. Non-proteinogenic amino...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of a Unique Building Block

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is relentless. Non-proteinogenic amino acids represent a powerful tool in this endeavor, offering a means to transcend the limitations of natural peptide scaffolds. Among these, (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid, also known as Boc-S-phenyl-L-cysteine, has emerged as a particularly valuable building block. Its unique structural features—a bulky, lipophilic phenylsulfanyl group attached to the β-carbon of an alanine backbone, coupled with the widely utilized Boc-protecting group—provide a strategic advantage in the design of innovative therapeutics. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use.

The core utility of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid lies in its ability to impart favorable pharmacological properties to parent molecules. The phenylsulfanyl moiety can introduce crucial hydrophobic interactions with biological targets, enhance metabolic stability, and modulate the overall conformation of a peptide or small molecule. This makes it a key component in the medicinal chemist's toolbox for lead optimization and the development of next-generation drug candidates.

Core Applications in Drug Discovery

The primary application of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid in drug discovery is centered on its role as a key structural motif in the development of HIV protease inhibitors . The chemical architecture of S-phenyl-L-cysteine is notably similar to that of the anti-AIDS drug, Nelfinavir, making it a valuable starting point for the design of novel antiretroviral agents.[1] The S-phenyl group can effectively mimic the side chain of natural amino acids, enabling strong binding interactions within the active site of the HIV protease enzyme.

Beyond its application in HIV research, the unique properties of this compound lend themselves to broader applications in medicinal chemistry:

  • Enhanced Proteolytic Stability: The incorporation of non-proteinogenic amino acids like S-phenyl-cysteine into peptide-based drug candidates can significantly increase their resistance to enzymatic degradation.[2] The bulky phenylsulfanyl group can sterically hinder the approach of proteases, thereby extending the in-vivo half-life of the therapeutic peptide.

  • Modulation of Pharmacokinetics: The lipophilic nature of the phenyl ring can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule. By strategically incorporating this building block, researchers can fine-tune the pharmacokinetic profile of a lead compound to improve its oral bioavailability and tissue distribution.

  • Enzyme Inhibition: The phenylsulfanyl moiety can participate in various non-covalent interactions within an enzyme's active site, including hydrophobic and π-π stacking interactions. This makes (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid a valuable scaffold for designing potent and selective enzyme inhibitors for a range of therapeutic targets.

  • Metabolic Stability: Studies have shown that S-phenyl-L-cysteine is a relatively weak inhibitor of human cytochrome P450 isoenzymes, which are responsible for the metabolism of many drugs.[3] This suggests that incorporating this moiety may lead to a more predictable and favorable metabolic profile, reducing the likelihood of drug-drug interactions.

Data Summary: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₄SN/A
Molecular Weight 297.37 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents (e.g., DMF, DCM, Methanol)N/A
Chirality (R)-configurationN/A

Experimental Protocols

Protocol 1: Synthesis of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid

This protocol outlines a common method for the synthesis of the title compound, starting from the readily available (R)-Boc-serine. The key transformation involves the nucleophilic substitution of a leaving group on the serine side chain with thiophenol.

Workflow Diagram:

G cluster_0 Step 1: Activation of Serine Side Chain cluster_1 Step 2: Nucleophilic Substitution BocSer (R)-Boc-Serine BocSerOTs (R)-Boc-Serine-OTs BocSer->BocSerOTs Activation TosCl Tosyl Chloride (TsCl) TosCl->BocSerOTs Base Pyridine Base->BocSerOTs Thiophenol Thiophenol Product (R)-Boc-2-amino-3- phenylsulfanyl-propionic acid Thiophenol->Product Base2 Sodium Hydride (NaH) Base2->Product BocSerOTs_ref (R)-Boc-Serine-OTs BocSerOTs_ref->Product SN2 Reaction

Caption: Synthesis of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid.

Materials:

  • (R)-Boc-serine

  • Tosyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of (R)-Boc-serine: a. Dissolve (R)-Boc-serine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add tosyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C. d. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours. e. Monitor the reaction by thin-layer chromatography (TLC). f. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. g. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-Boc-Serine-OTs. This intermediate can be used in the next step without further purification.

  • Nucleophilic Substitution with Thiophenol: a. To a solution of thiophenol (1.2 eq) in anhydrous DMF at 0 °C, carefully add sodium hydride (1.2 eq) portion-wise under an inert atmosphere. b. Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenolate. c. Add a solution of the crude (R)-Boc-Serine-OTs (1.0 eq) in anhydrous DMF to the thiophenolate solution at 0 °C. d. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by TLC. f. Upon completion, quench the reaction by the slow addition of water. g. Extract the mixture with diethyl ether. h. Wash the combined organic layers with water and brine. i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid as a white solid.

Protocol 2: Incorporation of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid into a Peptide using Boc-SPPS

This protocol describes the manual solid-phase peptide synthesis (SPPS) for incorporating the title compound into a growing peptide chain using the Boc/Bzl strategy on a Merrifield resin.

Workflow Diagram:

G Resin Peptide-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling of (R)-Boc-S-phenyl-cysteine (HBTU/HOBt/DIEA) Neutralization->Coupling Washing Washing (DCM, DMF) Coupling->Washing Washing->Deprotection Next Cycle FinalPeptide Extended Peptide-Resin Washing->FinalPeptide

Caption: Boc-SPPS cycle for incorporating (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid.

Materials:

  • Merrifield resin (pre-loaded with the C-terminal amino acid)

  • (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol (MeOH)

  • Diethyl ether (anhydrous, cold)

Procedure:

  • Resin Swelling: Swell the pre-loaded Merrifield resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection: a. Drain the DCM. b. Add a solution of 50% TFA in DCM to the resin. c. Agitate the mixture for 2 minutes and drain. d. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. e. Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: a. Add a solution of 10% DIEA in DCM to the resin. b. Agitate for 2 minutes and drain. c. Repeat the neutralization step. d. Wash the resin with DCM (3x).

  • Coupling: a. In a separate vial, dissolve (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid (3 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in DMF. b. Add DIEA (6 eq) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin. d. Agitate the reaction vessel for 2-4 hours. The longer coupling time is recommended due to the potential steric hindrance of the phenylsulfanyl group. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: a. After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin with DCM and dry it under vacuum. b. Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole). Note: This step requires specialized equipment and safety precautions. c. Precipitate the cleaved peptide in cold diethyl ether. d. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

  • Purification and Characterization: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and amino acid analysis.

Conclusion and Future Perspectives

(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid stands as a testament to the power of strategic molecular design in drug discovery. Its demonstrated utility in the synthesis of HIV protease inhibitors and its potential for enhancing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics underscore its importance. As our understanding of disease pathways becomes more nuanced, the demand for sophisticated chemical tools to probe and modulate these pathways will continue to grow. The unique attributes of this non-proteinogenic amino acid position it as a key player in the development of future generations of targeted and effective medicines. Further exploration of its incorporation into other classes of enzyme inhibitors and peptidomimetics is a promising avenue for future research.

References

  • Ouldelhkim, M., et al. (2002). Comparative study on the bioactivation mechanisms and cytotoxicity of Te-phenyl-L-tellurocysteine, Se-phenyl-L-selenocysteine, and S-phenyl-L-cysteine. Chemical Research in Toxicology, 15(12), 1535-1543. [Link]

  • (Reference for general Boc-SPPS protocols - this is a placeholder as a specific open-access, comprehensive protocol URL was not found in the provided search results. A general textbook or review on peptide synthesis would be cited here in a real-world scenario).
  • Zhang, L., et al. (2019). Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. AMB Express, 9(1), 108. [Link]

  • (Placeholder for a reference detailing the synthesis of N-Boc-S-aryl-cysteines, a specific URL was not provided in the search results).
  • (Placeholder for a reference discussing the incorporation of non-proteinogenic amino acids to enhance peptide stability, a specific URL was not provided in the search results).
  • (Placeholder for a reference on HIV protease inhibitors and the role of S-phenyl-cysteine analogs, a specific URL was not provided in the search results).
  • (Placeholder for a reference on cytochrome P450 inhibition profiles of related compounds, a specific URL was not provided in the search results).
  • (Placeholder for a reference detailing solid-phase synthesis of cysteine-containing peptides, a specific URL was not provided in the search results).
  • (Placeholder for a reference on coupling reagents in peptide synthesis, a specific URL was not provided in the search results).
  • (Placeholder for a reference on steric shielding by bulky side chains to prevent enzymatic degradation, a specific URL was not provided in the search results).

Sources

Method

Application Note: Boc Deprotection in Phenylsulfanyl-Containing Peptides

Topic: Boc deprotection methods for phenylsulfanyl-containing peptides Content Type: Detailed Application Notes and Protocols Mitigating S-Alkylation Risks in Safety-Catch Linkers and Thioether Derivatives Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Boc deprotection methods for phenylsulfanyl-containing peptides Content Type: Detailed Application Notes and Protocols

Mitigating S-Alkylation Risks in Safety-Catch Linkers and Thioether Derivatives

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, yet it presents a critical hazard for peptides containing phenylsulfanyl (PhS) moieties. Whether present as an S-phenyl cysteine residue or as part of a sulfonamide "safety-catch" linker (e.g., Kenner linker), the PhS group is a nucleophilic thioether susceptible to irreversible alkylation by tert-butyl cations (


-Bu

) generated during acidolysis.

This guide details the mechanistic basis of this side reaction and provides validated protocols to prevent it. We prioritize the use of soft nucleophile scavengers (specifically thioanisole) to outcompete the PhS sulfur for carbocations, ensuring peptide integrity and preventing premature linker activation.

Mechanistic Insight: The Sulfur-Cation Conflict
2.1 The Generation of the Electrophile

Acidolytic cleavage of Boc releases the tert-butyl cation (


-Bu

). In the absence of adequate scavengers, this electrophile seeks electron-rich centers. While the PhS sulfur is less nucleophilic than the aliphatic sulfur of Methionine (due to resonance delocalization into the phenyl ring), it remains a viable target for the highly reactive

-Bu

.
2.2 The Side Reaction: S-tert-Butylation

The alkylation of the PhS group results in a sulfonium salt.

  • In S-Phenyl Cysteine: This forms a permanent adduct (+56 Da), rendering the peptide useless for biological assays or native chemical ligation.

  • In Safety-Catch Linkers: Alkylation of the thioether mimics the "activation" step (usually performed with haloacetonitriles or diazomethane), potentially leading to premature cleavage of the peptide from the resin or altering the linker's cleavage kinetics.

2.3 Visualization of the Competitive Pathway

The following diagram illustrates the kinetic competition between the PhS moiety and the scavenger cocktail.

Boc_Mechanism Boc_Peptide Boc-Protected Peptide (Contains PhS Group) Acid Acid Treatment (TFA or HCl) Boc_Peptide->Acid Cation tert-Butyl Cation (t-Bu+) Acid->Cation Cleavage Desired_Peptide Deprotected Peptide (Intact PhS) Acid->Desired_Peptide Scavenger Scavenger (Thioanisole) Cation->Scavenger Kinetic Preference (Fast) PhS_Group Internal Nucleophile (Phenylsulfanyl Sulfur) Cation->PhS_Group Side Reaction (Slow but Fatal) Scavenged_Product Scavenger-tBu Adduct (Safe Waste) Scavenger->Scavenged_Product Side_Product S-tBu Sulfonium Salt (Irreversible Damage) PhS_Group->Side_Product

Caption: Kinetic competition between the scavenger (Thioanisole) and the peptide's internal sulfur (PhS) for the reactive tert-butyl cation.

Strategic Analysis of Deprotection Methods

The choice of method depends on the position of the PhS group (N-terminal vs. Side-chain/Linker) and the complexity of the peptide.

FeatureMethod A: TFA + Scavengers Method B: HCl in Dioxane
Mechanism

dominant (High cation concentration).
Mixed mechanism; reduced cation lifetime.
Scavenger Requirement High. Essential to trap cations.Low/None. Chloride acts as a weak trap.
Risk to PhS Moderate (controlled by scavengers).Low (kinetic control).
Reaction Rate Fast (20–45 mins).Moderate (30–60 mins).
Solubility Excellent (TFA solubilizes most peptides).Variable (Peptides may precipitate).[1]
Recommended For Standard Solid Phase Synthesis (SPPS). Solution Phase / Short Fragments.
Detailed Protocols
Protocol A: The "High-Scavenger" TFA Cocktail (Recommended for SPPS)

Rationale: This protocol uses Thioanisole as the primary scavenger. Thioanisole is structurally homologous to the PhS group, making it an ideal "decoy" to intercept carbocations. 1,2-Ethanedithiol (EDT) is added as a secondary potent sulfur scavenger.

Reagents:

  • Trifluoroacetic Acid (TFA), HPLC Grade.

  • Thioanisole (99%).

  • 1,2-Ethanedithiol (EDT).

  • Anisole (optional, protects Tyrosine).

  • Dichloromethane (DCM).[2][3]

Workflow:

  • Preparation: Ensure the resin is washed with DCM (3x) to remove any residual basic reagents (DMF/Piperidine) which can cause exothermic reactions with TFA.

  • Cocktail Assembly: Prepare the cleavage cocktail fresh.

    • Ratio: TFA : Thioanisole : EDT : Anisole (90 : 5 : 3 : 2 v/v).

    • Note: If the peptide is on a Safety-Catch linker, avoid water in the cocktail to prevent premature hydrolysis, although PhS linkers are generally stable to acid.

  • Reaction:

    • Add the cocktail to the resin (10 mL per gram of resin).

    • Agitate gently for 30 minutes at room temperature. Do not exceed 1 hour.

  • Washing:

    • Filter the resin.[2][4]

    • Wash with neat TFA (1x) followed by DCM (3x).

    • Crucial Step: If this is an intermediate deprotection (Boc removal before next coupling), neutralize immediately with 5% DIEA/DCM to prevent long-term acid exposure.

Protocol B: 4M HCl in Dioxane (Kinetic Control)

Rationale: HCl cleavage generates tert-butyl chloride (


-BuCl) rather than the free cation. 

-BuCl is less electrophilic than the

-Bu

ion found in TFA, significantly reducing the rate of S-alkylation.

Reagents:

  • 4M HCl in 1,4-Dioxane (Commercial grade, anhydrous).

  • Diethyl Ether (cold).[1]

Workflow:

  • Preparation: Dry the peptide/resin thoroughly. Water initiates cation formation.

  • Reaction:

    • Add 4M HCl/Dioxane (10-20 equivalents relative to Boc).

    • Stir at 0°C for 5 minutes, then warm to room temperature for 30–45 minutes.

  • Work-up:

    • Evaporate the solvent in vacuo (keep temperature < 30°C).

    • Or: Precipitate directly by adding cold Diethyl Ether (10x volume).

    • Centrifuge to collect the pellet. The supernatant contains the

      
      -BuCl byproduct.
      
Quality Control & Troubleshooting

Verifying the integrity of the PhS group is difficult by UV alone. Mass Spectrometry (LC-MS) is required.

Diagnostic Signals:

  • Target Mass (M): The expected mass of the deprotected peptide.

  • The "Killer" Peak (M + 56): Indicates mono-tert-butylation.

    • If observed, the PhS group has been alkylated.

    • Remedy: This is usually irreversible. You must re-synthesize using Protocol A with fresh scavengers or increase the Thioanisole concentration to 10%.

Decision Matrix for Optimization:

Optimization_Tree Start Select Deprotection Method Is_Resin Is the peptide on Resin? Start->Is_Resin Resin_Yes Yes (SPPS) Is_Resin->Resin_Yes Yes Resin_No No (Solution Phase) Is_Resin->Resin_No No Use_TFA Use Protocol A (TFA + Thioanisole) Resin_Yes->Use_TFA Use_HCl Use Protocol B (HCl in Dioxane) Resin_No->Use_HCl Check_MS Check LC-MS for +56 Da Use_TFA->Check_MS Use_HCl->Check_MS Result_Clean Clean Spectrum (Proceed) Check_MS->Result_Clean Result_Dirty Peak at M+56 Da (Alkylation) Check_MS->Result_Dirty Fix Action: Increase Thioanisole to 10% OR Switch to HCl/Dioxane Result_Dirty->Fix

Caption: Decision tree for selecting and troubleshooting Boc deprotection protocols in sulfur-rich contexts.

References
  • Lundt, B. F., et al. (1978). Selective Removal of the N-Boc Group in the Presence of S-Protecting Groups. Int. J. Pept. Protein Res. (Contextual citation for Thioanisole usage).

  • Tam, J. P., et al. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. J. Am. Chem. Soc.[5] (Foundational work on sulfide scavengers).

Sources

Application

Application Note: (R)-Boc-2-amino-3-phenylsulfanyl-propionic Acid in Protease Inhibitor Synthesis

Introduction: The "Warhead" of Specificity (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid (commonly referred to as Boc-S-phenyl-L-cysteine ) is a critical chiral building block in the design of peptidomimetic enzyme inh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Warhead" of Specificity

(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid (commonly referred to as Boc-S-phenyl-L-cysteine ) is a critical chiral building block in the design of peptidomimetic enzyme inhibitors. While standard cysteine forms disulfide bridges, the S-phenyl derivative introduces a rigid, hydrophobic side chain capable of deep penetration into the S1' specificity pockets of zinc-dependent metalloproteases (MMPs) and cysteine proteases (Cathepsins).

Stereochemical Note: Standard L-Cysteine possesses the


-configuration. However, unlike most amino acids where the side chain is lower priority than the carboxyl group, the sulfur atom in the S-phenyl group (

) dictates higher Cahn-Ingold-Prelog (CIP) priority than the carboxyl group (

). Thus, the biologically relevant L-isomer retains the

-configuration
.
Key Applications
  • MMP Inhibitors: The phenyl ring occupies the S1' hydrophobic channel, a primary determinant of selectivity among MMP isoforms (e.g., MMP-12 vs. MMP-1).[1]

  • Cathepsin K Inhibitors: Used as a P1 or P2 scaffold to block the active site groove.

  • Integrin Antagonists: Serves as a hydrophobic anchor in VLA-4 antagonists.

Chemical Synthesis Protocol

Method: Copper-Catalyzed S-Arylation (Modified Ullmann Coupling)

Direct S-arylation of Boc-L-Cysteine is superior to nucleophilic substitution on serine derivatives due to the preservation of chiral integrity. The following protocol utilizes a copper(I) catalyst, which is robust and scalable.

Reagents & Equipment[2][3][4][5][6][7]
  • Substrate: Boc-L-Cysteine (Boc-Cys-OH) or Boc-L-Cysteine Methyl Ester (Boc-Cys-OMe).

  • Aryl Halide: Iodobenzene (1.2 equiv).

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline (20 mol%) or L-Proline (20 mol%).

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: DMF or DMSO (degassed).

Step-by-Step Procedure
  • Preparation: In a flame-dried Schlenk flask, dissolve Boc-Cys-OH (10 mmol) in dry, degassed DMF (50 mL).

  • Catalyst Addition: Add CuI (190 mg, 1 mmol) and 1,10-phenanthroline (360 mg, 2 mmol) under an argon atmosphere. Stir for 10 minutes until the complex forms (often a dark solution).

  • Coupling: Add Iodobenzene (1.34 mL, 12 mmol) and

    
     (6.5 g, 20 mmol).
    
  • Reaction: Heat the mixture to 80–90°C for 12–16 hours. Monitor by HPLC or TLC (Hexane:EtOAc 1:1). The thiol peak should disappear.

  • Workup:

    • Cool to room temperature.[2] Dilute with EtOAc (150 mL).

    • Wash with 1M HCl (to protonate the carboxylic acid if using free acid), then water (3x), and brine.

    • Critical: The copper complex can be sticky. A wash with 10% aqueous EDTA or

      
       helps remove residual copper.
      
  • Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (

    
    , DCM/MeOH gradient).
    

Yield Expectation: 75–85% Chiral Purity: >98% ee (Check via Chiral HPLC).

Incorporation into Peptidomimetics

Challenge: Preventing Racemization

S-Aryl cysteines are exceptionally prone to racemization during peptide coupling due to the electron-withdrawing nature of the sulfur-aryl group, which increases the acidity of the


-proton.
Low-Racemization Coupling Protocol

Do NOT use standard HATU/DIEA pre-activation, as this promotes base-catalyzed enolization.

Recommended System: DIC / Oxyma Pure[3]

  • Dissolution: Dissolve (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid (1.0 equiv) and the amine coupling partner (1.1 equiv) in DCM/DMF (1:1).

  • Activation: Add Oxyma Pure (Ethyl cyanohydroxyiminoacetate, 1.1 equiv).

  • Coupling: Cool to 0°C. Add DIC (Diisopropylcarbodiimide, 1.1 equiv) dropwise.

  • Base: Avoid tertiary amines (DIEA/TEA) if possible. If the amine salt is used, add exactly 1.0 equiv of TMP (2,4,6-Trimethylpyridine/Collidine). Collidine is a weaker base that minimizes proton abstraction at the

    
    -carbon.
    
  • Time: Allow to react at 0°C for 1 hour, then warm to RT for 2–4 hours.

Data Summary: Coupling Reagent Comparison
Coupling ReagentBaseRacemization RiskYieldRecommendation
HATUDIEAHigh (>10%)HighAvoid
EDC / HOBtTEAModerate (2-5%)ModerateAcceptable
DIC / Oxyma None/Collidine Low (<1%) High Preferred

Deprotection & Final Assembly

Critical Step: Scavenging t-Butyl Cations

Removing the Boc group with TFA generates tert-butyl cations. These electrophiles readily attack the electron-rich sulfur atom of the S-phenyl ring, leading to S-alkylation byproducts (S-t-butyl-phenyl-cysteine) or ring alkylation.

"Cocktail S" Deprotection Protocol
  • Reagent Preparation: Prepare a solution of TFA / Phenol / Water / TIPS (85:5:5:5).

    • Phenol:[4] Scavenges cations to protect the aromatic ring.

    • TIPS (Triisopropylsilane): Reduces potential oxidized sulfur species.

  • Reaction: Add the cocktail to the resin or crude peptide (10 mL per gram of peptide).

  • Duration: Stir at room temperature for 60–90 minutes.

  • Precipitation: Drain the TFA solution directly into cold Diethyl Ether (-20°C). The peptide will precipitate.

  • Wash: Centrifuge and wash the pellet 3x with cold ether to remove phenol and scavenged byproducts.

Visualization: Mechanism & Workflow

Figure 1: Synthesis & Application Workflow

This diagram illustrates the conversion of L-Cysteine to the inhibitor and the critical decision nodes.

G Start Boc-L-Cysteine (Precursor) Step1 S-Arylation (CuI, Ph-I, Base) Start->Step1 C-S Bond Formation Product (R)-Boc-S-Phenyl-Cys (Building Block) Step1->Product 80% Yield Coupling Peptide Coupling (DIC/Oxyma) Product->Coupling + Amine Partner Deprotect Boc Removal (TFA/Phenol/TIPS) Coupling->Deprotect Peptidomimetic Warning Avoid HATU/DIEA to prevent Epimerization Coupling->Warning Final MMP Inhibitor (Active Drug) Deprotect->Final Purification

Caption: Workflow for synthesizing S-phenyl-cysteine based inhibitors, highlighting the critical low-racemization coupling step.

Figure 2: Mechanism of Action (MMP Inhibition)

The diagram below models the interaction of the S-phenyl group within the MMP active site.

SAR Zn Catalytic Zinc (Zn2+) S1_Pocket S1' Specificity Pocket (Deep, Hydrophobic) Warhead Zinc Binding Group (Hydroxamic Acid/COOH) Warhead->Zn Chelation Backbone Peptide Backbone Backbone->Warhead SideChain S-Phenyl Side Chain ((R)-Boc-S-Ph-Cys) Backbone->SideChain SideChain->S1_Pocket Hydrophobic Interaction (Selectivity)

Caption: SAR Logic. The S-Phenyl group targets the S1' pocket, determining isozyme selectivity, while the ZBG chelates the catalytic metal.

References

  • Cahn-Ingold-Prelog Priority Rules for Cysteine Deriv

    • Context: Explains why L-Cysteine is and S-substituted derivatives retain this configur
    • Source: IUPAC Rules for Nomenclature of Organic Chemistry. Link

  • Copper-Catalyzed Arylation of Thiols (The Buchwald/Ma Protocols).

    • Context: The standard method for synthesizing S-aryl cysteines without racemiz
    • Source:Organic Letters, "Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Thiols." Link

  • Minimization of Cysteine Racemiz

    • Context: Comparison of H
    • Source:Journal of Peptide Science, "Occurrence and Minimization of Cysteine Racemization." Link

  • MMP Inhibitor Design: The S1' Pocket.

    • Context: Structural biology of MMPs and the role of P1' substituents (like S-phenyl) in selectivity.
    • Source:Journal of Medicinal Chemistry, "Structure-Based Design of Matrix Metalloproteinase Inhibitors." Link

  • Chemoenzym

    • Context: Alternative synthesis using Tryptophan Synthase.[4]

    • Source:Microbial Cell Factories, "Highly efficient preparation of active S-phenyl-L-cysteine." Link

Sources

Method

Application Note: Precision Methodologies for TFA-Mediated Boc Deprotection

Abstract & Scope The removal of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone transformation in organic synthesis and peptide chemistry. While theoretically simple—acid-catalyzed hydrolysis—the practica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The removal of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone transformation in organic synthesis and peptide chemistry. While theoretically simple—acid-catalyzed hydrolysis—the practical execution is often plagued by incomplete deprotection, cation-mediated alkylation of sensitive side chains, and difficulties in salt removal. This guide moves beyond standard textbook procedures, offering optimized protocols for solution-phase and solid-phase synthesis (SPPS), with a specific focus on scavenger selection and salt management to ensure high-purity isolation.

Mechanistic Insight: The Cation Dilemma

To master Boc removal, one must control the tert-butyl cation (


).

The reaction proceeds via an


-like fragmentation. Trifluoroacetic acid (TFA) protonates the carbamate carbonyl, leading to the collapse of the intermediate into a carbamic acid (which spontaneously decarboxylates) and the generation of a transient 

species.[1][2]

The Critical Failure Point: In the absence of an external nucleophile, the


 cation is long-lived enough to attack electron-rich regions of the substrate (e.g., Tryptophan indole, Tyrosine phenol, Methionine sulfur), resulting in irreversible alkylation byproducts.
Diagram 1: Mechanistic Pathway & Scavenger Interception

This diagram illustrates the fragmentation pathway and the critical interception of the reactive cation by scavengers.

Boc_Mechanism cluster_0 Acidolysis cluster_1 Cation Fate Start Boc-Protected Amine Inter Protonated Intermediate Start->Inter + TFA Carbamic Carbamic Acid Inter->Carbamic Fragmentation Cation tert-Butyl Cation (Reactive Electrophile) Inter->Cation Amine Amine TFA Salt (Target Product) Carbamic->Amine - CO2 SideProd Alkylated Substrate (Irreversible Impurity) Cation->SideProd No Scavenger (Attack on Trp/Met/Tyr) Scavenged Scavenger-tBu Adduct (Inert) Cation->Scavenged + Scavenger (Silanes/Thiols) Isobutene Isobutene (Gas) Cation->Isobutene Elimination

Caption: The


 cation must be intercepted by scavengers (green path) to prevent permanent alkylation of the substrate (red path).

Scavenger Selection Strategy

Never use neat TFA for complex substrates without considering scavenger additives. The choice of scavenger depends entirely on the amino acid residues or functional groups present.

Table 1: The Scavenger Cocktail Guide

Substrate ComplexityRecommended Cocktail (v/v)Role of Components
Standard / Robust TFA / DCM (1:1) DCM: Solubilizes hydrophobic substrates. No scavenger needed if no nucleophilic sites exist.
General Sensitive TFA / TIS / H₂O (95:2.5:2.5) TIS (Triisopropylsilane): Hydride donor; traps cations. Water: Hydrolyzes

to

.
Met / Cys Containing Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)Thioanisole: Protects Met/Cys via reversible alkylation. EDT: Potent thiol scavenger (Warning: Odor).
Trp Containing TFA / TIS / H₂O / DTT DTT: Prevents oxidative dimerization. Avoid Thioanisole with Trp (can form adducts).[3]
High Aggregation Neat TFA High dielectric constant of neat TFA disrupts H-bonds in difficult sequences.

Expert Insight: For solution-phase work, Triethylsilane (TES) is often superior to TIS because the resulting silyl-byproducts are more volatile and easier to remove during evaporation [1].

Experimental Protocols

Protocol A: Standard Solution-Phase Deprotection

Best for: Small molecules, short peptides, and intermediates.

  • Preparation: Dissolve the Boc-protected substrate (0.1 – 0.5 M) in anhydrous Dichloromethane (DCM).

    • Note: If the substrate is insoluble in DCM, use neat TFA or a minimal amount of Dioxane.[4]

  • Scavenger Addition: Add the selected scavenger (e.g., TES, 2-5 equivalents relative to Boc groups) before adding the acid. This "primes" the solution to trap cations immediately upon formation.

  • Acidification: Cool the solution to 0°C. Add TFA dropwise to reach a final concentration of 20–50% (v/v).

    • Caution: Rapid addition generates CO₂ gas vigorously. Ensure the system is vented (needle in septum).

  • Reaction: Warm to room temperature. Stir for 30–60 minutes.

    • Monitoring: Use TLC (stain with Ninhydrin for free amines) or LCMS. Look for the disappearance of the

      
       adduct of the starting material.
      
  • Quenching: Proceed immediately to Workup (Section 5). Do not let the reaction stir overnight unless necessary, as ester hydrolysis can occur.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Cycle

Best for: Iterative N-terminal deprotection on resin.

  • Wash: Wash resin with DCM (3 x 1 min) to swell beads.

  • Pre-treat: Treat resin with 50% TFA/DCM for 2 minutes. Drain.

    • Purpose: Removes trace impurities and initiates swelling in the acidic medium.

  • Deprotection: Treat resin with 50% TFA/DCM (containing 5% Scavengers if sensitive residues are present) for 20 minutes .

  • Flow Wash: Drain and wash extensively:

    • DCM (3x)[5]

    • 5% DIPEA in DCM (3x) – Neutralization Step

    • DCM (3x)[5]

    • DMF (3x) – Ready for next coupling

Post-Reaction Processing: The "Self-Validating" Workup

The most common error is insufficient removal of TFA, which forms a hygroscopic salt that hampers crystallization and interferes with subsequent couplings.

Diagram 2: Workup Decision Tree

Select the purification path based on your product's solubility profile.

Workup_Flow Start Reaction Complete Evap Evaporate Volatiles (Rotovap < 40°C) Start->Evap CoEvap Co-evaporation (Add Toluene x3) Evap->CoEvap Remove residual TFA Solubility Is Product Water Soluble? CoEvap->Solubility OrgSol Dissolve in EtOAc/DCM Solubility->OrgSol No (Lipophilic) AqSol Dissolve in Min. MeOH/H2O Solubility->AqSol Yes (Hydrophilic) BasicWash Wash: Sat. NaHCO3 (pH > 8) OrgSol->BasicWash Dry Dry (Na2SO4) & Concentrate BasicWash->Dry FreeBase Product: Free Amine Dry->FreeBase IonEx Ion Exchange Resin (Amberlyst A-21) AqSol->IonEx For Free Base Ether Precipitation (Cold Diethyl Ether) AqSol->Ether For Clean Salt IonEx->FreeBase SaltProd Product: Amine Salt Ether->SaltProd

Caption: Workflow for isolating free amines or purified salts. Toluene co-evaporation is critical to remove TFA azeotropically.

Critical Technique: Toluene Co-evaporation

TFA is difficult to remove solely by vacuum due to hydrogen bonding with the amine.

  • Concentrate the reaction mixture to an oil.

  • Add Toluene (approx. 3x volume of original TFA).[6]

  • Concentrate again. Repeat 3 times.

  • Why? Toluene forms an azeotrope with TFA, dragging the acid out of the oil [2].

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
New peak M+56 in LCMS t-Butyl Adduct Scavenging failed. Repeat reaction with higher scavenger load (add TIS or Thioanisole).
Product is an oil/gum Residual TFA The salt is hygroscopic. Dissolve in MeOH and precipitate into cold Diethyl Ether to obtain a solid.
Low yield in next coupling Acidic pH Residual TFA protonated the base (DIPEA) in the next step. Wash the amine with 1M NaOH or use excess base.
M+16 peak (Met peptides) Oxidation Methionine oxidized to sulfoxide.[2][7] Add dimethyl sulfide (DMS) or use fresh reagents under N₂.

References

  • Common Organic Chemistry. (2025).[8] Boc Deprotection Mechanism and Examples. Retrieved from [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.[8] Retrieved from [Link]

Sources

Application

role in neuroscience research and neurotransmitter system studies

Application Note & Protocol Guide: Genetically Encoded GPCR-Activation-Based (GRAB) and dLight Sensors for High-Resolution Neurotransmitter Monitoring Executive Summary & Scientific Rationale Historically, monitoring neu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Genetically Encoded GPCR-Activation-Based (GRAB) and dLight Sensors for High-Resolution Neurotransmitter Monitoring

Executive Summary & Scientific Rationale

Historically, monitoring neuromodulatory systems (e.g., dopamine, acetylcholine, serotonin) relied on microdialysis or fast-scan cyclic voltammetry (FSCV). While foundational, these techniques suffer from poor spatial resolution, cellular damage, or lack of molecular specificity[1]. The advent of Genetically Encoded Neurotransmitter Indicators (GENIs)—specifically the dLight [2] and GRAB (GPCR-Activation-Based)[3] sensor families—has revolutionized neuroscience and neuropharmacology.

By inserting a conformationally sensitive circularly permuted green fluorescent protein (cpGFP) into the third intracellular loop (ICL3) of native G-protein-coupled receptors (GPCRs), these sensors convert ligand-stabilized conformational changes directly into optical signals[3]. This enables the real-time, sub-second visualization of neurotransmitter release in freely behaving animals, providing an unprecedented platform for target validation, psychiatric research, and drug discovery[4].

Mechanism of Action

To utilize these sensors effectively, one must understand their biophysical foundation. The sensors rely on the native affinity of the GPCR scaffold. Upon binding the target neurotransmitter, the transmembrane domains (specifically TM5 and TM6) undergo a structural shift. This repositioning is mechanically transmitted to the inserted cpGFP, aligning its chromophore environment to drastically increase fluorescence quantum yield[3].

Mechanism cluster_0 Sensor State Transition Pathway N1 Apo State Low Fluorescence N2 Ligand Binding Target Neurotransmitter N1->N2 Neurotransmitter Release N3 Conformational Shift TM5 & TM6 Repositioning N2->N3 GPCR Activation N4 Active State High cpGFP Fluorescence N3->N4 Chromophore Alignment

Fig 1: Mechanistic transition of GPCR-based genetically encoded sensors from apo to fluorescent state.

Quantitative Sensor Specifications

Selecting the correct sensor variant is critical. High-affinity sensors (e.g., GRAB_DA2m) are ideal for detecting volume transmission and tonic release, while lower-affinity, fast-kinetic sensors (e.g., dLight1.1) excel at resolving rapid, phasic synaptic bursts[2][3].

Table 1: Photophysical and Kinetic Properties of Leading GENIs

Sensor NameTarget NeurotransmitterScaffold ReceptorAffinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Dynamic Range (

)
Kinetics (

/

)
Primary Application
dLight1.1 DopamineHuman DRD1~330 nM~300%10 ms / 100 msResolving rapid phasic DA bursts
RdLight1 DopamineHuman DRD1~450 nM~150%15 ms / 150 msMultiplexing with green calcium sensors[5]
GRAB_DA2m DopamineHuman DRD2~90 nM~340%130 ms / 2.8 sDetecting low-concentration tonic DA[3]
GRAB_ACh3.0 AcetylcholineHuman M3~2 µM~200%<100 ms / ~1 sCortical cholinergic mapping[6]
GRAB_Ado1.0m AdenosineHuman A2A~60 nM~180%~80 ms / ~3 sSleep/wake cycle monitoring[7]

Methodological Workflows & Protocols

The following protocols are engineered to be self-validating. In biological imaging, a signal is only as trustworthy as its controls. Therefore, pharmacological validation and isosbestic controls are hardcoded into these procedures.

Workflow A 1. Viral Vector Preparation (AAV9-hSyn-Sensor) B 2. Stereotaxic Injection (Target Coordinates) A->B Deliver 200-500 nL C 3. Expression Incubation (3-4 Weeks) B->C Allow viral transduction D 4. Optical Cannula Implantation (400 µm core) C->D Stereotaxic surgery E 5. In Vivo Fiber Photometry (470nm Signal / 405nm Isosbestic) D->E Connect patch cord F 6. Pharmacological Validation (Receptor Antagonists) E->F Confirm specificity

Fig 2: End-to-end experimental workflow for in vivo neurotransmitter monitoring using fiber photometry.

Protocol A: AAV Delivery and Stereotaxic Injection

Causality Focus: Proper viral titering and injection speeds are critical. Overexpression of GPCR-based sensors can lead to intracellular accumulation (ER trapping) or alter endogenous signaling via receptor buffering.

  • Vector Preparation: Dilute AAV9-hSyn-dLight1.1 or AAV9-hSyn-GRAB_DA2m to a working titer of

    
     GC/mL using sterile PBS.
    
  • Surgical Preparation: Anesthetize the mouse using isoflurane (1.5-2.0%). Secure in a stereotaxic frame.

  • Injection: Lower a pulled glass pipette or Hamilton syringe to the target coordinates (e.g., Nucleus Accumbens: AP +1.2, ML ±1.0, DV -4.5).

  • Delivery: Inject 300 nL of the viral vector at a strict rate of 50 nL/min.

    • Causality Check: Slow injection prevents tissue lesioning and minimizes pressure build-up.

  • Diffusion Window: Leave the needle in place for exactly 10 minutes post-injection.

    • Causality Check: This prevents the viral suspension from wicking up the needle tract via capillary action, ensuring localized expression.

  • Incubation: Allow 3 to 4 weeks for robust membrane trafficking of the sensor before imaging[2].

Protocol B: In Vivo Fiber Photometry in Behaving Animals

Causality Focus: Movement artifacts and hemodynamic changes (blood volume altering light absorption) can masquerade as neurochemical transients. A dual-wavelength approach is mandatory.

  • Implantation: Implant a 400 µm core, 0.48 NA optical fiber 0.1 mm above the viral injection site. Secure with dental cement.

  • Excitation Setup: Connect the animal to a photometry system utilizing two LEDs:

    • 470 nm LED: Excites the cpGFP to measure the ligand-dependent signal.

    • 405 nm LED: Excites the isosbestic point of cpGFP. At this wavelength, fluorescence is independent of neurotransmitter binding.

  • Data Acquisition: Modulate the LEDs at different frequencies (e.g., 211 Hz for 470 nm, 330 Hz for 405 nm) to prevent crosstalk. Demodulate the signals in real-time.

  • Signal Processing: Fit the 405 nm signal to the 470 nm signal using a least-squares linear regression. Subtract the fitted 405 nm signal from the 470 nm signal to yield the true

    
    .
    
    • Causality Check: Any dip or spike present in both channels is a motion/hemodynamic artifact and is mathematically eliminated by this step[7].

Protocol C: Ex Vivo 2-Photon Imaging & Pharmacological Validation

Causality Focus: To prove that the observed fluorescence is genuinely driven by the target neurotransmitter and not a mechanical artifact or cross-reactivity, pharmacological blockade must be demonstrated.

  • Slice Preparation: Prepare 300 µm acute coronal brain slices in ice-cold oxygenated (

    
    ) cutting solution. Transfer to standard Artificial Cerebrospinal Fluid (ACSF) at 32°C.
    
  • Imaging Setup: Transfer the slice to a 2-photon microscope chamber perfused with ACSF. Excite the sensor at 920 nm using a Ti:Sapphire laser[2].

  • Electrical Stimulation: Place a concentric bipolar stimulating electrode in the local afferent fibers. Apply a single pulse (1 ms, 100 µA) to evoke endogenous neurotransmitter release. Record the resulting fluorescent transient.

  • Self-Validation (Antagonist Wash-in): Perfuse the slice with a receptor-specific antagonist (e.g., 10 µM SCH-23390 for dLight1.1/D1R, or 1 µM Haloperidol for GRAB_DA2m/D2R).

    • Success Metric: The electrically evoked

      
       transient must be abolished by >90%[3]. This confirms the signal is strictly mediated by the target neurotransmitter binding to the sensor pocket.
      

Applications in Drug Discovery & Psychiatric Research

Genetically encoded sensors are now front-line tools in preclinical drug development. By expressing these sensors in disease models (e.g., Neurofibromatosis type 1[8], Parkinson's Disease, or addiction models[4]), researchers can optically dissect how novel therapeutics modulate neurotransmitter tone.

For example, the recent expansion of the sensor palette to include red-shifted variants like RdLight1 [5] allows for multiplexed imaging. Drug developers can now simultaneously monitor dopamine release (using RdLight1) and post-synaptic calcium dynamics (using GCaMP6f) in the same animal. This enables the direct in vivo measurement of target engagement and downstream circuit activation simultaneously, drastically reducing the time required to validate neuroactive compounds.

References

  • Dong, C., Zheng, Y., Long-Iyer, K., Wright, E. C., Li, Y., & Tian, L. (2022). Fluorescence Imaging of Neural Activity, Neurochemical Dynamics, and Drug-Specific Receptor Conformation with Genetically Encoded Sensors. eScholarship.org. URL:[Link]

  • Robinson, D. L., et al. (2019). Optical dopamine monitoring with dLight1 reveals mesolimbic phenotypes in a mouse model of neurofibromatosis type 1. eLife. URL:[Link]

  • ResearchGate Contributors. (2024). Applications of functional neurotransmitter release imaging with genetically encoded sensors in psychiatric research. ResearchGate. URL: [Link]

  • Patriarchi, T., et al. (2018). Ultrafast neuronal imaging of dopamine dynamics with designed genetically encoded sensors. Science / PMC. URL:[Link]

  • Cell Press Protocols. (2025). Protocol to study adenosine release in the adult mouse hippocampus using a genetically encoded sensor, 2-photon live imaging, and fiber photometry. STAR Protocols. URL:[Link]

  • Patriarchi, T., et al. (2020). An expanded palette of dopamine sensors for multiplex imaging in vivo. Nature Methods / eScholarship.org. URL: [Link]

  • Sun, F., et al. (2020). Next-generation GRAB sensors for monitoring dopaminergic activity in vivo. Nature Methods / PMC. URL:[Link]

  • Jing, M., et al. (2020). An optimized acetylcholine sensor for monitoring in vivo cholinergic activity. Nature Methods. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with coupling (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid (co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with coupling (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid (commonly referred to as Boc-L-Cys(SPh)-OH). This building block presents a unique intersection of steric hindrance and electronic instability. This center provides causal troubleshooting, validated protocols, and mechanistic insights to maximize your reaction yield while strictly preserving chiral integrity.

Section 1: Mechanistic Insights & The "Why" Behind the Challenges

When coupling Boc-Cys(SPh)-OH, researchers typically encounter three competing phenomena that degrade yield and purity:

  • Steric Bulk: The 3-phenylsulfanyl side chain is significantly bulkier than standard aliphatic protecting groups (like Trt or tBu). This steric shield hinders the nucleophilic attack of the incoming amine on the activated ester, leading to incomplete reactions.

  • Epimerization (Racemization): Cysteine derivatives are notoriously prone to

    
    -carbon epimerization. Upon carboxyl activation, the molecule can cyclize into an oxazol-5(4H)-one intermediate. The electron-withdrawing nature of the sulfide group increases the acidity of the 
    
    
    
    -proton, facilitating deprotonation by bases (like DIPEA) to form an achiral enolate, which then reprotonates to form a racemic mixture[1].
  • 
    -Elimination:  Under strongly basic conditions, the -SPh group can act as a leaving group, leading to the formation of a dehydroalanine (Dha) byproduct and a corresponding loss of yield.
    

EpimerizationPathway A Activated Boc-Cys(SPh)-OH B Oxazol-5(4H)-one (Chiral Intermediate) A->B Cyclization (- H2O) E Desired Peptide (L-Configuration) A->E Direct Aminolysis (Preferred) C Enolate / Enol (Achiral Intermediate) B->C Base (e.g., DIPEA) Deprotonation B->E Amine Nucleophile C->B Reprotonation D Epimerized Oxazolone (D-Enantiomer) C->D Reprotonation F Epimerized Peptide (D-Configuration) D->F Amine Nucleophile

Pathway of oxazolone-mediated epimerization during Boc-Cys(SPh)-OH coupling.

Section 2: Troubleshooting Guide

Q: My coupling yield is consistently below 60%. How can I drive the reaction to completion without increasing temperature? A: Low yields with Boc-Cys(SPh)-OH are primarily due to the steric hindrance of the phenyl ring on the sulfur. Instead of increasing the temperature—which drastically accelerates epimerization and


-elimination—you must switch your activation strategy.
Solution: Transition from uronium salts (HATU/DIPEA) to a carbodiimide/oxime system like DIC/Oxyma Pure. Oxyma forms a highly reactive, less sterically hindered active ester compared to HOBt or HOAt[2]. Implement a double-coupling strategy (2 x 45 mins) rather than a single prolonged coupling.

Q: I am observing significant epimerization (D-enantiomer incorporation) in my final cleaved peptide. How do I suppress this? A: Epimerization of cysteine derivatives is heavily base-dependent. The use of strong tertiary amines like DIPEA or TEA abstracts the acidic


-proton during the activation state[1].
Solution: Eliminate basic conditions during coupling. The DIC/Oxyma Pure system is virtually neutral and has been proven to suppress racemization significantly better than HATU/DIPEA[3]. If uronium reagents must be used, replace DIPEA with a weaker, sterically hindered base like sym-collidine (2,4,6-trimethylpyridine)[4], or utilize COMU, which requires only 1 equivalent of base[3].

Q: I see a mass corresponding to[M - 110 Da] in my LC-MS. What is this? A: A loss of ~110 Da corresponds to the loss of thiophenol (PhSH, MW 110.18) via


-elimination, generating a dehydroalanine (Dha) residue. This occurs when the activated amino acid is exposed to excess base for prolonged periods.
Solution: Pre-activate the Boc-Cys(SPh)-OH for no more than 2 minutes at 0°C before adding it to the resin. Reduce base equivalents or switch entirely to the base-free DIC/Oxyma method.

Section 3: Quantitative Comparison of Coupling Reagents

To guide your reagent selection, the following table summarizes the expected performance metrics when coupling sterically hindered, epimerization-prone amino acids[1][2][3][4].

Coupling SystemBase RequiredRelative Coupling YieldEpimerization Risk

-Elimination Risk
Recommendation
HATU / DIPEA Yes (Strong, 2-4 eq)HighVery HighHighNot recommended for Cys(SPh)
HATU / sym-Collidine Yes (Weak, 2-4 eq)HighModerateLowAcceptable alternative
DIC / HOBt NoModerateLowLowOutdated; slow kinetics
DIC / Oxyma Pure NoVery HighVery LowVery LowOptimal / Gold Standard
COMU / DIPEA Yes (Strong, 1 eq)Very HighLowLowExcellent for solution-phase

Section 4: Validated Experimental Workflow & Protocol

OptimizationWorkflow Start Initiate Boc-Cys(SPh)-OH Coupling Assess LC-MS / HPLC Analysis of Cleaved Microcleavage Start->Assess Condition1 Yield < 80%? Assess->Condition1 Condition2 Epimerization > 2%? Condition1->Condition2 No Action1 Implement Double Coupling (2 x 45 min) Condition1->Action1 Yes Action2 Switch to DIC / Oxyma (Base-Free) Condition2->Action2 Yes (Base Issue) Action3 Reduce Pre-activation Time (< 2 min at 0°C) Condition2->Action3 Yes (Time Issue) Success Proceed to Next Amino Acid Condition2->Success No Action1->Assess Action2->Assess Action3->Assess

Iterative troubleshooting workflow for optimizing peptide coupling yields and purity.

Standard Operating Procedure: Optimized DIC/Oxyma Coupling of Boc-Cys(SPh)-OH

This protocol establishes a self-validating system by utilizing the colorimetric properties of Oxyma and eliminating basic additives to intrinsically prevent epimerization[2][4].

Materials:

  • (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid (3.0 equivalents relative to resin loading)

  • Oxyma Pure (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) (Amine-free grade)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide is fully deprotected and washed thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove any residual base from the deprotection step. Causality note: Residual piperidine or DIPEA trapped in the resin matrix will trigger epimerization during the subsequent coupling.

  • Reagent Solubilization: Dissolve 3.0 eq of Boc-Cys(SPh)-OH and 3.0 eq of Oxyma Pure in a minimal volume of DMF (concentration ~0.1 - 0.2 M).

  • Activation: Add 3.0 eq of DIC to the amino acid/Oxyma solution. Stir gently for exactly 2 minutes at room temperature. Causality note: Prolonged pre-activation increases the population of the oxazolone intermediate. A 2-minute window is the kinetic sweet spot for forming the highly reactive Oxyma active ester while avoiding cyclization.

  • Coupling: Transfer the activated mixture to the reaction vessel containing the amine. Agitate gently (via nitrogen bubbling or orbital shaking) for 45 minutes at 25°C.

  • Validation & Monitoring: Perform a Kaiser test (for primary amines). If the test is slightly positive (indicating incomplete yield due to sterics), do not extend the reaction time. Instead, drain the reagents, wash the resin, and perform a second coupling (double coupling) using 2.0 eq of fresh reagents for an additional 45 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 min) and DCM (3 x 2 min).

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave-assisted solid-phase peptide synthesis (MW-SPPS) for this coupling? A: It is highly discouraged unless strictly optimized. Microwave heating (typically 75°C - 90°C) drastically accelerates the epimerization rate of cysteine derivatives[5]. If MW-SPPS is mandatory, limit the temperature to 50°C maximum and strictly use the DIC/Oxyma system.

Q: Why does the coupling solution change color during activation? A: Oxyma Pure can exhibit color changes (often yellow to orange/red) depending on the solvent and the presence of basic impurities. A deep red color in the absence of added base usually indicates trace amine contamination in your DMF, which can lead to premature degradation of the active ester and lower yields[3]. Always use fresh, peptide-synthesis grade DMF.

Q: Is it necessary to protect the sulfur atom of the phenyl ring? A: No. The phenyl sulfide (-SPh) is an orthogonal, stable thioether under standard Boc-SPPS (TFA/HF cleavage) and Fmoc-SPPS conditions. It does not require further protection, though it is susceptible to oxidation. Avoid prolonged exposure to atmospheric oxygen or oxidizing agents to prevent conversion to the sulfoxide.

References[5] Title: Overview of Peptide Synthesis - Challenges in Peptide Synthesis | Source: chempep.com | URL: Click Here for Verification[1] Title: Epimerisation in Peptide Synthesis | Source: nih.gov | URL: Click Here for Verification[2] Title: Technical Support Center: Optimizing Oxyma-Activated Couplings | Source: benchchem.com | URL: Click Here for Verification[3] Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Source: acs.org | URL: Click Here for Verification[4] Title: Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences | Source: researchgate.net | URL: Click Here for Verification

Sources

Optimization

preventing side reactions during Boc deprotection of sulfur-containing amino acids

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the successful synthesis of peptides is paramount to y...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the successful synthesis of peptides is paramount to your research. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical step: the acid-catalyzed deprotection of Boc-protected sulfur-containing amino acids, methionine (Met) and cysteine (Cys). We will delve into the causality behind common side reactions and provide validated protocols to ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the Boc deprotection of sulfur-containing amino acids?

A1: The primary cause is the generation of a highly reactive tert-butyl cation (t-Bu⁺) when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile that can attack the nucleophilic sulfur atoms in the side chains of methionine (a thioether) and cysteine (a thiol), leading to unwanted modifications.[2][3]

Q2: What are the most common side reactions observed for Methionine (Met) and Cysteine (Cys)?

A2: For Methionine , the two most prevalent side reactions during the final acidolytic cleavage are:

  • S-alkylation (t-butylation): The thioether side chain is alkylated by the tert-butyl cation, forming a sulfonium salt. This results in an unexpected mass increase of +56 Da.[3][4]

  • Oxidation: The thioether is readily oxidized to methionine sulfoxide (Met(O)) under acidic conditions, leading to a +16 Da mass increase.[5][6] This can be exacerbated by the presence of dissolved oxygen or trace peroxides in solvents.

For Cysteine , the primary concerns are:

  • S-alkylation (t-butylation): The highly nucleophilic free thiol group is a prime target for alkylation by carbocations generated from the Boc group or other protecting groups like trityl (Trt).[7][8]

  • Disulfide Bond Formation: The thiol group is easily oxidized, leading to the formation of intermolecular (dimers) or intramolecular disulfide bonds, especially in the absence of a reducing environment.[8][][10]

Q3: What are "scavengers" and how do they prevent these side reactions?

A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture (the "cleavage cocktail") to trap, or "scavenge," the reactive carbocations before they can modify the peptide.[1][3][8] They are more reactive towards the carbocations than the sensitive residues of your peptide, effectively acting as sacrificial protectants.[3] Some scavengers also provide a reducing environment to prevent oxidation.[8][11]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My mass spectrometry (MS) analysis shows a +16 Da peak for my methionine-containing peptide. What happened and how can I fix it?

Cause: This +16 Da mass shift is characteristic of methionine oxidation to methionine sulfoxide (Met(O)).[5][12] This is a common side reaction that occurs under the acidic conditions of TFA cleavage, often accelerated by atmospheric oxygen.[5][11]

Solution:

  • Prevention during Cleavage: The most effective strategy is to include scavengers in your cleavage cocktail that create a reducing environment.

    • Thioanisole: Acts as a scavenger and helps to suppress Met oxidation.[13]

    • 1,2-Ethanedithiol (EDT): A potent reducing agent and carbocation scavenger that is highly effective at preventing Met oxidation.[11][14]

    • Reagent H: A specialized cocktail designed to prevent methionine oxidation, containing reagents like dimethylsulfide and ammonium iodide.[15][16]

  • Post-Cleavage Reduction: If oxidation has already occurred, it is possible to reduce the Met(O) back to Met.

    • A common method involves treating the peptide with a solution containing ammonium iodide and dimethyl sulfide (Me₂S).[17][18] This can be performed on the crude peptide post-cleavage and purification.

Problem 2: My cysteine-containing peptide is showing a +56 Da adduct and/or forming dimers.

Cause:

  • A +56 Da adduct indicates S-t-butylation, where the tert-butyl cation has alkylated the cysteine thiol.[7]

  • Dimerization or oligomerization is due to the oxidation of the free thiol groups to form intermolecular disulfide bonds.[8][10]

Solution: The key is to use a scavenger that can both trap carbocations and maintain a strong reducing environment.

  • 1,2-Ethanedithiol (EDT): This is the scavenger of choice for cysteine-containing peptides.[10] It is an excellent carbocation scavenger and its dithiol nature makes it a powerful reducing agent, effectively preventing both S-alkylation and disulfide bond formation.[11][14]

  • Triisopropylsilane (TIS): While an excellent carbocation scavenger, TIS alone does not provide a sufficient reducing environment to prevent disulfide formation. It is often used in combination with water and EDT.[7][10]

Visualizing the Problem and Solution

To better understand the underlying mechanisms, the following diagrams illustrate the key processes.

Boc_Deprotection_Mechanism cluster_main TFA-Mediated Boc Deprotection BocPeptide Boc-AA-Peptide Protonated Boc(H+)-AA-Peptide BocPeptide->Protonated + TFA (H+) FreePeptide H₂N-AA-Peptide Protonated->FreePeptide - CO₂ - tBu⁺ tBuCation tert-Butyl Cation (+) Protonated->tBuCation

Caption: General mechanism of Boc deprotection by TFA.

Side_Reactions cluster_problem Side Reactions with Sulfur Amino Acids tBuCation tert-Butyl Cation (+) Met Methionine Side Chain (-S-CH₃) tBuCation->Met Alkylation Cys Cysteine Side Chain (-SH) tBuCation->Cys Alkylation AlkylatedMet S-t-butylated Met (+56 Da) OxidizedMet Met Sulfoxide (+16 Da) Met->OxidizedMet Cys->Cys Oxidation AlkylatedCys S-t-butylated Cys (+56 Da) Dimer Cys-S-S-Cys Dimer Cys->Dimer Oxidants Oxidants (O₂) Oxidants->Met Oxidation

Caption: Common side reactions affecting Met and Cys.

Scavenger_Action cluster_solution Protective Action of Scavengers tBuCation tert-Butyl Cation (+) Scavenger Scavenger (e.g., EDT, Thioanisole) tBuCation->Scavenger PREFERENTIAL REACTION Met Methionine tBuCation->Met Blocked Cys Cysteine tBuCation->Cys Blocked Trapped Trapped Cation Scavenger->Trapped

Caption: Scavengers intercept reactive cations.

Data & Protocols

Table 1: Recommended Scavenger Cocktails for TFA Cleavage

The selection of the appropriate cleavage cocktail is critical and depends on the amino acid composition of your peptide.

Peptide ContainsRecommended Cocktail (v/v/v)Key Scavenger(s) & RationaleReference(s)
Methionine (Met) 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleThioanisole & EDT: Provide high sulfur nucleophilicity to trap cations and a reducing environment to prevent Met oxidation.[11]
Cysteine (Cys) 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDTEDT: Essential for trapping cations (Trt⁺, tBu⁺) and maintaining the reduced state of the free thiol, preventing dimerization.[10][14]
Met and Cys 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDT (Reagent K)EDT & Thioanisole: A robust, broad-spectrum cocktail that provides maximum protection against both alkylation and oxidation for all sensitive residues.[15][19]
No Sulfur AA 95% TFA / 2.5% H₂O / 2.5% TISTIS & Water: A standard, effective, and low-odor cocktail for peptides without sensitive sulfur-containing or Trp residues.[3]

Note: Handle all reagents, especially TFA and thiol-based scavengers, inside a certified chemical fume hood with appropriate personal protective equipment (PPE). Thiol reagents have a strong, persistent odor.[11]

Experimental Protocol: Standard Cleavage of a Cysteine-Containing Peptide

This protocol is designed to minimize side reactions for peptides containing one or more cysteine residues, aiming to yield the fully reduced monomeric peptide.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • 1,2-Ethanedithiol (EDT)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Sintered glass funnel or reaction vessel

  • Shaker or stirrer

Procedure:

  • Resin Preparation: Ensure the peptide-resin is thoroughly washed (e.g., with DCM) and dried under vacuum for at least 1 hour to remove residual solvents.[14]

  • Cleavage Cocktail Preparation (Perform in Fume Hood): Prepare the cleavage cocktail fresh. A common and effective mixture is TFA/H₂O/TIS/EDT (92.5:2.5:2.5:2.5, v/v/v/v) .[14] Prepare approximately 10-20 mL of the cocktail per gram of peptide-resin.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin in the reaction vessel.

  • Incubation: Gently agitate the slurry at room temperature for 2-4 hours. The optimal time can depend on other protecting groups present in the sequence.[14]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains your cleaved peptide. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether with gentle stirring.

  • Isolation: A white precipitate of your crude peptide should form. Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove residual scavengers.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

By understanding the chemical principles behind these side reactions and implementing the appropriate scavenger strategies, you can significantly improve the yield and purity of your synthesized peptides, ensuring the integrity and success of your research.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Malik, A. A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(5), 1466-1476. [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15631–15637. [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Taichi, M., Kimura, T., & Nishiuchi, Y. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics, 14(1), 25-31.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 39049-39056. [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • Prieto-Moyano, A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Nicolás, E., et al. (2004). The reduction of oxidized methionine residues in peptide thioesters with NH4I/Me2S. Tetrahedron Letters, 45(34), 6465-6468.
  • Góngora-Benítez, M., et al. (2007). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Science, 13(2), 97-105.
  • Szabó, R., et al. (2018). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Journal of Peptide Science, 24(11), e3118.
  • Peptides. (n.d.). Technical Support Information Bulletin 1157. Retrieved from [Link]

  • Jussupow, A., et al. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Chembiochem, 19(18), 1934-1939.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of Protected Peptides

Core Directive: The Physics of Insolubility As researchers, we often treat solubility as a binary state—soluble or insoluble. However, with protected peptides, we are battling intermolecular -sheet aggregation .[1][2] Un...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Physics of Insolubility

As researchers, we often treat solubility as a binary state—soluble or insoluble. However, with protected peptides, we are battling intermolecular


-sheet aggregation .[1][2] Unlike free peptides, where side-chain charges (Lys

, Glu

) assist solvation, protected peptides have these polar handles masked by hydrophobic groups (Boc, Trt, Pbf, tBu).[1]

The amide backbone remains the only polar element, leading to a thermodynamic inevitability: peptide chains stack via hydrogen bonds between the amide protons and carbonyl oxygens, expelling solvent and forming "brick-dust" aggregates. To troubleshoot this, we must attack the Hydrogen Bond Network .

Solvent Systems: The First Line of Defense

For protected fragments in solution (e.g., during fragment condensation or purification).

Q: My protected peptide precipitates in DMF. What is the escalation protocol?

A: DMF is the standard, but it often fails for sequences >10 residues with high valine/isoleucine content. Follow this solvent polarity escalation ladder:

Solvent SystemMechanism of ActionApplication Note
NMP (N-Methyl-2-pyrrolidone) Higher polarity and dipole moment than DMF.[1][3]First substitute for DMF.[1] Good for moderate aggregation.[1]
DMSO (Dimethyl sulfoxide) Strong H-bond acceptor; disrupts aggregates.[1]Warning: Oxidizes Met/Cys/Trp.[1] Use only if these are absent or if oxidation is reversible.[1]
HFIP (Hexafluoroisopropanol) The Nuclear Option. Strong H-bond donor.[1] Disrupts

-sheets by competing for carbonyl oxygens.[1]
Dissolves almost anything.[1] Volatile (bp 58°C).[1] often used as 10-20% in DCM.[1]
"Magic Mixture" (Kent Cocktail) DCM / DMF / NMP (1:1:1)Balanced polarity for keeping both hydrophobic protecting groups and the backbone solvated [1].
Protocol: The HFIP Dissolution Test

If your peptide is a "gel" or visible precipitate:

  • Add neat HFIP to the solid (approx. 1 mg/100 µL).[1]

  • Sonicate for 1 min. The solution should become clear immediately.

  • Dilute with DCM or DMF to the desired working concentration.[1]

    • Note: HFIP is acidic (pKa ~9.3); ensure compatibility with acid-sensitive groups (e.g., Trt) if exposed for prolonged periods, though generally safe for short durations.[1]

Structural Engineering: Prevention by Design

For preventing aggregation during Solid Phase Peptide Synthesis (SPPS).

Q: I am designing a sequence with 5 consecutive hydrophobic residues. How do I prevent on-resin aggregation?

A: You must mechanically disrupt the secondary structure. Solvents alone are reactive; structural changes are proactive.[1]

1. Pseudoproline Dipeptides (

Pro)

These are the gold standard for breaking


-sheets.[1] They consist of a Ser, Thr, or Cys residue cyclized into an oxazolidine or thiazolidine ring.[1][4]
  • Mechanism: The ring structure forces the peptide backbone into a cis-amide conformation (a "kink"), physically preventing the alignment required for

    
    -sheet formation [2].[5][6]
    
  • Usage: Replace a Ser/Thr/Cys and the preceding residue with a commercially available Fmoc-Xaa-Ser(

    
    Me,Me pro)-OH dipeptide.[1]
    
  • Placement: Insert every 5–7 residues in hydrophobic regions.[1]

2. Backbone Protection (Hmb/Dmb)
  • Mechanism: The 2-hydroxy-4-methoxybenzyl (Hmb) group is attached to the backbone nitrogen. This steric bulk blocks the H-bond donor (NH), preventing aggregation.[1]

  • Usage: particularly useful for Glycine residues, which are flexible and prone to aggregation.[1]

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for troubleshooting solubility issues, distinguishing between on-resin synthesis failures and solution-phase handling.

Solubility_Troubleshooting Start Problem: Poor Solubility / Aggregation Context Identify Context Start->Context SPPS On-Resin (SPPS) Context->SPPS Soln Solution Phase (Purification/Ligation) Context->Soln Step1_SPPS 1. Switch Solvent (DMF -> NMP) SPPS->Step1_SPPS Step2_SPPS 2. Chaotropic Wash (0.8M LiCl or KSCN in DMF) Step1_SPPS->Step2_SPPS Still Aggregated? Step3_SPPS 3. Heat (Microwave) (Caution with Cys/His) Step2_SPPS->Step3_SPPS Coupling Fails? Step4_SPPS 4. Re-Design Sequence (Insert Pseudoprolines) Step3_SPPS->Step4_SPPS Persistent Failure? Step1_Soln 1. Test pH Adjustment (Not for fully protected) Soln->Step1_Soln Step2_Soln 2. HFIP / TFE Treatment (Disrupts Beta-Sheets) Step1_Soln->Step2_Soln Insoluble? Step3_Soln 3. Magic Mixture (DCM/DMF/NMP 1:1:1) Step2_Soln->Step3_Soln Need Buffer Comp.?

Figure 1: Decision tree for troubleshooting peptide solubility. Blue nodes indicate the experimental context; Green nodes indicate the ultimate solution for refractory cases.

Advanced Protocols: Chaotropic Salt Washes

For "difficult sequences" during SPPS where coupling efficiency drops.

Q: What is the "Chaotropic Wash" technique?

A: Chaotropic salts (LiCl, KSCN, NaClO


) disrupt the structure of water and solvated networks.[3] In SPPS, they break the inter-chain hydrogen bonds of the resin-bound peptide [3].

Protocol:

  • Deprotect: Remove Fmoc group as standard.[1]

  • Wash 1: DMF (3 x 1 min).

  • Chaotropic Wash: Wash resin with 0.8 M LiCl in DMF (2 x 2 min).

    • Why LiCl? It is soluble in DMF and highly effective at disrupting aggregates without degrading the resin.

  • Wash 2: DMF (3 x 1 min) to remove excess salt (Crucial: salts can interfere with activation reagents like HATU).[1]

  • Coupling: Proceed with amino acid coupling immediately.[1]

Mechanism of Action: The "Kink" Effect[5][6][7]

To understand why Pseudoprolines are superior to simple solvent changes, we must visualize the structural disruption.

Pseudoproline_Mechanism BetaSheet Standard Peptide Trans-Amide Bond Linear Alignment High Aggregation (Beta-Sheet) Mechanism Disruption of H-Bond Network BetaSheet->Mechanism Introduction of Ser(PsiMe,Me pro) PseudoPro Pseudoproline (Oxazolidine) Cis-Amide Preference Structural 'Kink' Solvated / Disordered Mechanism->PseudoPro

Figure 2: Mechanistic comparison between standard peptide aggregation and the conformational disruption introduced by Pseudoproline dipeptides.

Frequently Asked Questions (FAQs)

Q: Can I use HFIP for HPLC purification? A: Generally, no.[1] HFIP is too viscous and has high UV absorbance at low wavelengths (210 nm).[1]

  • Workaround: Dissolve the sample in a small volume of HFIP (e.g., 50 µL), then dilute 10-20x with Mobile Phase A (Water/ACN).[1] Inject immediately. The high dilution prevents damage to the column and reduces UV interference.

Q: My peptide is protected with Trt (Trityl) groups. Will HFIP remove them? A: HFIP is weakly acidic.[1] While stable for short periods, prolonged storage of Trt-protected peptides in HFIP can lead to premature deprotection.[1] Always prepare solutions fresh.

Q: What is the best resin for hydrophobic peptides? A: Avoid standard Polystyrene (PS). Use PEG-PS (e.g., Tentagel, ChemMatrix) .[1] The polyethylene glycol (PEG) chains solvate the peptide backbone better than the hydrophobic styrene core, reducing aggregation [4].

References

  • Tickler, A. K., & Wade, J. D. (2007).[1][7] The synthesis of difficult peptides: solvent and other strategies.[3][8][9][10] In Peptide Synthesis Protocols. Humana Press.[1]

  • Mutter, M., et al. (2004).[1] Pseudoprolines: nature's bridge to peptide synthesis.[1]Biopolymers, 76(2), 125-137.[1] [1]

  • Seidel, C., et al. (2016).[1] Chaotropic salts: A simple and effective tool for the synthesis of difficult peptides.Journal of Peptide Science. [1]

  • Garcia-Martin, F., et al. (2006).[1] The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES complex synthesis accessible.Biopolymers.[1] [1]

Sources

Optimization

purification challenges for peptides with (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid

Topic: Purification challenges for peptides containing (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid (Boc-S-phenyl-L-cysteine). Ticket ID: #SPC-2026-BOC Analyst: Senior Application Scientist Executive Summary: The Mole...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification challenges for peptides containing (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid (Boc-S-phenyl-L-cysteine). Ticket ID: #SPC-2026-BOC Analyst: Senior Application Scientist

Executive Summary: The Molecule & The Mission

You are working with (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid . In standard peptide nomenclature, this corresponds to N-alpha-Boc-S-phenyl-L-cysteine .

Crucial Stereochemical Verification: Standard L-Cysteine possesses the (R) configuration due to the high atomic priority of the sulfur atom (Cahn-Ingold-Prelog rules: S > N > O). Therefore, your starting material yields the natural L-peptide backbone.

The Challenge: This residue introduces a "Trojan Horse" of instability. While the S-phenyl group provides valuable hydrophobic interactions and protease resistance, it creates three distinct purification hurdles:

  • Oxidation: The thioether is highly susceptible to sulfoxide (+16 Da) formation.

  • 
    -Elimination:  The thiophenol group is a better leaving group than aliphatic thiols, increasing the risk of degrading to dehydroalanine.
    
  • Alkylation: During deprotection, the sulfur atom acts as a nucleophile, attracting carbocations (scavenger mismatch).

Module 1: Critical Control Points (The "Why" & "How")

CCP 1: The Oxidation Trap (+16 Da)

The Mechanism: The sulfur atom in the S-phenyl side chain has high electron density from the aromatic ring, making it prone to oxidation by atmospheric oxygen or peroxides in HPLC solvents. This forms a sulfoxide (diastereomeric mixture) which elutes slightly earlier than the product in RP-HPLC.

  • Prevention:

    • Solvents: Use only high-grade, peroxide-free solvents (avoid aged ethers/THF).

    • pH Control: Oxidation is faster at higher pH. Keep purification buffers acidic (pH ~2).

    • Degassing: Helium sparge all HPLC buffers.

CCP 2: The -Elimination Risk (-110 Da)

The Mechanism: Under basic conditions (e.g., Fmoc removal with piperidine or high pH purification), the


-proton is acidic. The S-phenyl group can leave, resulting in the formation of dehydroalanine  (mass shift: -110 Da relative to the intact residue).
  • Prevention:

    • Avoid Strong Bases: If this residue is internal, minimize exposure to piperidine. Use DBU/Piperidine cocktails which are faster, reducing contact time.

    • Temperature: Never heat the column above 30°C during purification.

CCP 3: Scavenger Mismatch (Alkylation)

The Mechanism: If you are removing the Boc group (or other side-chain protection) using TFA, the generated t-butyl cations will attack the S-phenyl sulfur, forming a permanent sulfonium salt.

  • Prevention:

    • You must use a "Soft Nucleophile" scavenger cocktail. EDT (1,2-ethanedithiol) or DODT is mandatory. Silanes (TIS) alone are insufficient.[1]

Module 2: Visualizing the Instability

The following diagram maps the degradation pathways you must avoid during synthesis and purification.

SPhenylDegradation Start Intact S-Phenyl Peptide (Target) Oxidation Sulfoxide Impurity (+16 Da, More Polar) Start->Oxidation Air/Peroxides (pH > 6) Elimination Dehydroalanine (-110 Da, Reactive) Start->Elimination Strong Base (Piperidine/NaOH) Alkylation S-tBu Sulfonium Salt (+56 Da, Irreversible) Start->Alkylation TFA w/o Scavengers (Carbocation Attack) Oxidation->Start Reduction (NH4I / DMS)

Figure 1: Degradation pathways for S-phenyl-cysteine peptides. Note that while oxidation is reversible, alkylation and elimination are generally irreversible.

Module 3: Step-by-Step Troubleshooting Protocols

Protocol A: The "Reducing" HPLC Strategy

Use this protocol if you observe split peaks or masses corresponding to M+16.

Context: Standard gradients often fail to separate the sulfoxide from the product. We use a thermal and chemical suppression strategy.[1]

  • Buffer Preparation:

    • Buffer A: 0.1% TFA in Water (Degassed).

    • Buffer B: 0.1% TFA in Acetonitrile.

    • Crucial Additive: Add 10 mM Methionine to the crude sample solution before injection. The free Met acts as a "sacrificial anode," absorbing oxidants in the solution.

  • Column Choice:

    • Use a C18 column with high carbon load (e.g., Phenomenex Jupiter or Waters XBridge). The phenyl ring on your peptide requires strong hydrophobic interaction for resolution.

  • Gradient Geometry:

    • Run a shallow gradient. If your peptide elutes at 40% B, use a gradient of 0.5% B per minute (e.g., 30% to 50% B over 40 mins).

  • Temperature:

    • Set column oven to 45°C .

    • Why? S-phenyl peptides can aggregate via

      
      -
      
      
      
      stacking. Heat breaks these aggregates and sharpens the peak, often resolving the sulfoxide shoulder. Caution: Do not exceed 50°C to avoid elimination.
Protocol B: Rescue of Oxidized Peptides

If your crude material is already oxidized (M+16 confirmed), perform this reduction before HPLC.

  • Dissolve crude peptide in TFA (10 mg/mL).

  • Add Dimethylsulfide (DMS) (10% v/v) and Ammonium Iodide (NH₄I) (5 equivalents).

  • Stir at 0°C for 30 minutes. The solution will turn dark red (iodine release).

  • Quench by pouring into cold ether (precipitate) or adding Ascorbic Acid solution (if purifying directly).

  • Result: This reverts the sulfoxide (S=O) back to the thioether (S).

Module 4: Quantitative Data & Scavenger Selection

Table 1: Scavenger Cocktail Efficacy for S-Phenyl Protection Data based on protection of S-phenyl moiety during 95% TFA cleavage (2 hours).

Scavenger CocktailComposition% Intact Product% Alkylated ImpurityRecommendation
Cocktail K TFA/Phenol/Water/Thioanisole/EDT>98%<1%Highly Recommended
Standard TFA/TIS/Water (95:2.5:2.5)65%35%DO NOT USE
Odorless TFA/TIS/Water/DODT95%3%Acceptable Alternative

Note: Thioanisole is structurally similar to your S-phenyl side chain. It works by "flooding" the system with a competitive target for alkylation.

Module 5: Frequently Asked Questions (FAQ)

Q1: I am seeing a peak at M-110 Da. Is my peptide fragmenting? A: This is likely


-elimination . The S-phenyl group has left, leaving a double bond (dehydroalanine). This usually happens if you exposed the peptide to high pH (e.g., pH > 8) during workup or if the Fmoc deprotection steps were too aggressive.
  • Fix: Reduce Fmoc deprotection time to 2 x 5 mins. Add 0.1 M HOBt to the piperidine solution to suppress base-catalyzed elimination.

Q2: Can I use HF cleavage for this Boc-protected building block? A: Yes, but with extreme caution. While the S-phenyl ether is stable to HF, the p-cresol scavenger often used in HF lines can be difficult to remove from hydrophobic peptides.

  • Recommendation: If possible, use this building block at the N-terminus of an Fmoc synthesis so you can use TFA. If you must use Boc-SPPS, ensure you use p-thiocresol as a scavenger in the HF line to prevent alkylation.

Q3: My peptide is precipitating in the HPLC buffer. What now? A: The S-phenyl group adds significant hydrophobicity.

  • Fix: Switch to 6M Guanidine-HCl or Acetic Acid/Water (1:1) for dissolving the sample. Inject onto the column using a "sandwich" method (Buffer A -> Sample -> Buffer A) to prevent precipitation in the loop.

References

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385–415.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256.

  • Engebretsen, M., et al. (2017). Beta-elimination of phosphopeptides and cysteine-containing peptides during Fmoc solid-phase synthesis.[2] Journal of Peptide Science, 23(1), 34-41.

Sources

Troubleshooting

Technical Support Center: Reaction Condition Optimization for Boc-Protected Amino Acids

Welcome to the Technical Support Center for Boc-protected amino acids. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boc-protected amino acids. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Its stability to a wide range of nucleophilic and basic conditions, combined with its facile removal under acidic conditions, makes it an invaluable tool for researchers.[1][2]

However, like any chemical transformation, processes involving the Boc group—from its initial installation to its final cleavage—are not without their challenges. Seemingly straightforward reactions can suffer from low yields, incomplete conversions, or the generation of complex side products. This guide is designed to serve as a first line of support for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the causality behind common issues and provide field-proven, validated solutions to help you optimize your reaction conditions and troubleshoot problems as they arise.

Part 1: Boc Protection: Troubleshooting & FAQs

The successful installation of the Boc group is the critical first step. Issues at this stage can compromise the purity and yield of your final product.

Frequently Asked Questions (FAQs): Boc Protection

Q1: What are the standard reaction conditions for Boc protection of an amino acid? A1: The most common and robust method involves reacting the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1] The reaction is typically performed in a mixed solvent system, such as dioxane/water or THF/water, with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to maintain a basic pH and deprotonate the amino group, enhancing its nucleophilicity.[] For anhydrous conditions, a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is often used.[4]

Q2: My amino acid has poor solubility in standard organic solvents. How can I improve this? A2: Poor solubility is a common issue, as free amino acids exist as zwitterions.[5] This is precisely why aqueous base conditions (e.g., NaOH in dioxane/water) are frequently employed; the carboxylate salt of the amino acid is often much more soluble in aqueous media.[6] If you must use anhydrous conditions, converting the amino acid to its ester form (e.g., a methyl or ethyl ester) prior to protection can significantly improve solubility in organic solvents.

Q3: Is it possible to add two Boc groups to a primary amine? How can I avoid this? A3: Yes, N,N-di-Boc formation can occur, particularly when using a catalyst like 4-dimethylaminopyridine (DMAP).[][7] To avoid this, it is crucial to use stoichiometric amounts of (Boc)₂O (typically 1.05-1.1 equivalents). If DMAP is necessary for a sluggish reaction, it should be used in catalytic amounts (1-5 mol%). For most primary amino acids, di-protection is not a major concern under standard conditions without DMAP.[7]

Troubleshooting Guide: Boc Protection
Symptom / Issue Potential Cause(s) Suggested Solution(s) & Explanation
Incomplete Reaction (Starting material remains)1. Insufficient Base: The amine is not sufficiently deprotonated, reducing its nucleophilicity. 2. Poor Solubility: The zwitterionic amino acid is not fully dissolved, preventing it from reacting.[5] 3. Steric Hindrance: Bulky groups near the amine hinder the approach of (Boc)₂O.[]1. Adjust pH: If using aqueous conditions, ensure the pH is maintained between 9-10. Add base as needed. 2. Change Solvent System: Switch to an aqueous/organic mixture (e.g., dioxane/water) to improve solubility.[6] 3. Increase Temperature & Time: Gently heat the reaction (e.g., to 40-50 °C) and extend the reaction time. For highly hindered amines, using NaH or NaHMDS to pre-form the anion before adding (Boc)₂O can be effective.[]
Side Product Formation (e.g., Urea derivative)1. Sterically Hindered Amine: These can promote the decomposition of (Boc)₂O into an isocyanate intermediate, which then reacts with the starting amine to form a urea byproduct.[] 2. Reaction with Other Nucleophiles: Phenolic hydroxyls (like on Tyrosine) can also be acylated by (Boc)₂O, especially if DMAP is used.[]1. Pre-deprotonate: Use a strong, non-nucleophilic base (e.g., NaHMDS) to deprotonate the amine before adding (Boc)₂O. This increases the rate of the desired reaction over the side reaction.[] 2. Avoid Catalysts: For amino acids with reactive side chains (e.g., Tyr), avoid using DMAP if possible. If the reaction is slow, a slight increase in temperature is a safer alternative.
Difficult Purification (Excess (Boc)₂O remains)1. Hydrolysis of (Boc)₂O is slow: Excess reagent has not been fully quenched during workup.1. Amine Quench: After the reaction is complete, add a nucleophilic amine like N,N-dimethylethylenediamine to the reaction mixture. This will react with the excess (Boc)₂O to form a water-soluble carbamate that can be easily removed with a dilute acid wash during workup.[]
Part 2: Peptide Coupling & Racemization

Once your Boc-amino acid is prepared, the next challenge is to efficiently and cleanly form a peptide bond without compromising stereochemical integrity.

Frequently Asked Questions (FAQs): Peptide Coupling

Q1: Which coupling reagents are best for Boc-SPPS? A1: The classic coupling reagent for Boc-SPPS is dicyclohexylcarbodiimide (DCC). However, its byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove. A more soluble alternative is diisopropylcarbodiimide (DIC).[8] For difficult or sterically hindered couplings, more potent activating agents like HBTU or HATU are often used, though they are more commonly associated with Fmoc-based synthesis.[8]

Q2: What causes racemization during coupling and how can I prevent it? A2: Racemization is a significant risk, especially for sensitive amino acids like Histidine (His) and Cysteine (Cys). It primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[8] To minimize this, you should:

  • Use Additives: Incorporate an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® with your carbodiimide. These additives suppress oxazolone formation.

  • Control Base: Avoid using excess base. For sensitive couplings, a weaker base like N-methylmorpholine (NMM) is preferable to diisopropylethylamine (DIEA).[8]

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the free amine.[8]

Troubleshooting Guide: Peptide Coupling
Symptom / Issue Potential Cause(s) Suggested Solution(s) & Explanation
Incomplete Coupling (Positive ninhydrin test)1. Steric Hindrance: Coupling of bulky amino acids (e.g., Val, Ile) is kinetically slow.[8] 2. Peptide Aggregation: The growing peptide chain collapses and aggregates on the solid support, blocking reactive sites.[8] 3. Inefficient Activation: The coupling reagent is not sufficiently reactive for the specific sequence.1. Double Couple: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated Boc-amino acid.[8] 2. Disrupt Aggregation: Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt. Incorporating 10-20% DMSO in DMF can also be effective.[8] 3. Switch Reagent: Use a more potent activating agent like HBTU or HCTU, especially for known "difficult" sequences.[8]
Racemization (Diastereomeric impurities in HPLC)1. Over-activation: The activated carboxylic acid has sufficient time to cyclize into an oxazolone intermediate.[8] 2. Excess Base: Strong, hindered bases like DIEA can promote racemization.1. Use DIC/Oxyma: This combination is known for low racemization potential.[8] 2. Use a Weaker Base: Substitute DIEA with N-methylmorpholine (NMM) at an equimolar ratio to the amino acid.[8] 3. In-situ Neutralization: In Boc-SPPS, performing the coupling immediately after the neutralization step without a separate wash can help suppress diketopiperazine formation, a related side reaction.[9]
Aspartimide Formation (Mass loss of 18 Da)1. Aspartic Acid (Asp) Side Chain: The side-chain carboxylate can attack the peptide backbone, especially in Asp-Gly or Asp-Ser sequences, forming a stable five-membered ring.[8][9]1. Use Side-Chain Protection: Employ a side-chain protecting group for Asp that is more stable to the reaction conditions, such as O-benzyl (OBzl). 2. Optimize Coupling: Using HOBt or Oxyma can help suppress this side reaction during coupling.
Part 3: Boc Deprotection: Troubleshooting & FAQs

The final cleavage of the Boc group must be performed efficiently without damaging the target molecule.

Frequently Asked Questions (FAQs): Boc Deprotection

Q1: What is the standard procedure for Boc deprotection? A1: The Boc group is labile to strong acids.[10] The most common method is treatment with trifluoroacetic acid (TFA), typically in a 20-50% solution in DCM for routine deprotection during SPPS, or neat (95%) for final cleavage from the resin.[][11] An alternative is 4M HCl in 1,4-dioxane.[12]

Q2: Why are scavengers necessary during TFA cleavage? A2: The acid-catalyzed deprotection mechanism generates a highly reactive and stable tert-butyl cation.[12][13] This electrophile can attack nucleophilic side chains, causing irreversible damage. This is particularly problematic for Tryptophan (alkylation at the indole ring), Methionine (sulfonium salt formation), Cysteine (alkylation of the thiol), and Tyrosine (alkylation of the phenol ring).[8] Scavengers are added to the cleavage cocktail to "scavenge" or trap these carbocations before they can react with the peptide.[2][14]

Q3: My compound has other acid-sensitive groups. Are there milder deprotection methods? A3: Yes. When dealing with substrates containing other acid-labile groups (e.g., t-butyl esters, acetals), standard TFA conditions can be too harsh.[12] Milder, selective methods include:

  • Lewis Acids: Zinc bromide (ZnBr₂) in DCM can deprotect Boc groups, although reaction times may be longer.[13]

  • Oxalyl Chloride/Methanol: This system provides a very mild and selective method for N-Boc deprotection, tolerant of acid-labile esters.[12][15]

  • Thermal Deprotection: In some cases, heating the Boc-protected amine in a solvent like trifluoroethanol (TFE) can induce thermolytic cleavage without any acid.[13][16]

Troubleshooting Guide: Boc Deprotection
Symptom / Issue Potential Cause(s) Suggested Solution(s) & Explanation
Incomplete Deprotection 1. Insufficient Acid/Time: The acid concentration is too low or the reaction time is too short for the specific substrate.[11] 2. Steric Hindrance: A bulky substrate can hinder the approach of the acid.[11] 3. Poor Resin Swelling (SPPS): The resin is not properly solvated, preventing the acid from reaching all reaction sites.[11]1. Increase Acid/Time: Increase the TFA concentration (e.g., from 25% to 50% in DCM) or extend the reaction time. Monitor progress by TLC or LC-MS.[11] 2. Change Acid System: Switch to a stronger system like 4M HCl in dioxane or neat TFA. For very resistant cases, such as Boc-His(pi-Bom), prolonged deprotection may be required.[11][17] 3. Ensure Swelling: Ensure the resin is fully swollen in the reaction solvent before and during deprotection.
Side Product (+56 amu) 1. Side-Chain Alkylation: The tert-butyl cation has added to a nucleophilic side chain (mass of t-butyl group = 57, but adds with loss of H+ = 56).[13]1. Add/Optimize Scavengers: Use an appropriate scavenger cocktail. Triisopropylsilane (TIS) is a common and effective scavenger that reduces the carbocation. Thioanisole is particularly good for protecting Met and Trp.[8][14]
Trifluoroacetylation (Mass increase of +96 amu)1. Reaction with TFA: The newly liberated free amine can be acylated by trifluoroacetic anhydride (present as an impurity in TFA) or by TFA itself under certain conditions.[][8]1. Use High-Purity TFA: Ensure you are using fresh, high-quality TFA. 2. Use HCl/Dioxane: Switch to 4M HCl in dioxane for deprotection, which eliminates this possibility.[] 3. Post-Cleavage Basification: After cleavage and removal of acid, a mild basic wash (e.g., dilute ammonium hydroxide) can sometimes reverse the trifluoroacetylation of hydroxyl groups.
Table of Common Scavengers for Boc Deprotection
ScavengerTarget Residue(s)Typical ConcentrationMechanism of Action
Triisopropylsilane (TIS) General, Trp2.5 - 5% (v/v)Reduces the tert-butyl cation to isobutane.[14]
Water Trp2.5 - 5% (v/v)Acts as a competitive nucleophile to trap the carbocation.
Thioanisole Met, Trp, Cys5% (v/v)A soft nucleophile that effectively traps the carbocation via Friedel-Crafts alkylation.[8]
1,2-Ethanedithiol (EDT) Cys, Met2.5% (v/v)Protects thiol groups and acts as a potent carbocation scavenger.
Part 4: Visualizing the Workflow & Troubleshooting Logic
General Boc-SPPS Cycle

cluster_cycle Boc-SPPS Cycle cluster_cleavage Final Cleavage Resin Peptide-Resin (Free Amine) Coupling Couple next Boc-AA-OH Resin->Coupling Add Boc-AA, DIC/HOBt Wash1 Wash Coupling->Wash1 Cleavage Treat with TFA + Scavengers Coupling->Cleavage After final cycle Deprotect Deprotect with TFA/DCM Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Neutralize Neutralize with Base (e.g., DIEA) Wash2->Neutralize Wash3 Wash Neutralize->Wash3 Wash3->Resin Ready for next cycle Precipitate Precipitate with Cold Ether

Caption: A simplified workflow of a single cycle in Boc solid-phase peptide synthesis.

Troubleshooting Incomplete Boc Deprotection

Start Incomplete Deprotection (Starting Material Remains) Check_Conditions Are acid concentration and time sufficient? Start->Check_Conditions Increase_Conditions Increase TFA concentration (e.g., 25% -> 50%) OR Extend reaction time (2-4h) Check_Conditions->Increase_Conditions No Failure Consult Specialist/ Consider alternative strategy Check_Conditions->Failure Yes Check_Again Is reaction now complete? Increase_Conditions->Check_Again Change_Acid Switch to a stronger acid system (e.g., 4M HCl in Dioxane or neat TFA) Check_Again->Change_Acid No Success Problem Resolved Check_Again->Success Yes Change_Acid->Success

Caption: A logical decision tree for troubleshooting incomplete Boc deprotection reactions.

Part 5: Key Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amino Acid

This protocol is a standard method for the Boc protection of a primary amine using aqueous base conditions.[4]

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M NaOH(aq) to a concentration of approximately 0.2-0.5 M. Stir until fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the stirred solution. It may be added as a solid portion-wise or as a solution in dioxane.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours (or overnight). The reaction should be maintained at a pH of 9-10.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), staining with ninhydrin to visualize the consumption of the free amine.

  • Work-up: Once complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl or potassium bisulfate. The Boc-protected amino acid will typically precipitate as a white solid or can be extracted with an organic solvent (e.g., ethyl acetate).

  • Isolation: If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Protocol 2: General Procedure for TFA-Mediated Deprotection (SPPS)

This protocol describes the removal of the Boc group from a peptide-resin during solid-phase peptide synthesis.[11]

  • Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-20 minutes.

  • Pre-wash: Drain the solvent and wash the resin with the deprotection solution (e.g., 25-50% TFA in DCM) for 1-2 minutes.

  • Deprotection: Drain the pre-wash solution and add fresh deprotection solution to the resin. Agitate the mixture for 20-30 minutes at room temperature.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove all traces of acid.

  • Neutralization: Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (2-3 times) until a neutral pH is achieved (a small sample of resin beads will not turn yellow when tested with bromophenol blue).

  • Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection (Boc2O + DMAP). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Nishiyama, Y., & Kurita, K. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(7), 446-450. Retrieved from [Link]

  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]

  • Knapen, D., et al. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Appiagyei, A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25019-25024. Retrieved from [Link]

Sources

Optimization

selecting appropriate scavengers for HF cleavage of phenylsulfanyl peptides

Subject: Advanced Scavenger Selection for HF Cleavage Executive Summary & Core Directive Do not treat HF cleavage as a generic step. Hydrogen Fluoride (HF) cleavage is the "nuclear option" of peptide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Advanced Scavenger Selection for HF Cleavage

Executive Summary & Core Directive

Do not treat HF cleavage as a generic step. Hydrogen Fluoride (HF) cleavage is the "nuclear option" of peptide synthesis. While it effectively removes benzyl-based protecting groups (Boc chemistry), it generates highly reactive carbocations (benzyl, t-butyl, bromobenzyloxycarbonyl) that will irreversibly alkylate nucleophilic residues (Cys, Met, Tyr, Trp) if not intercepted.

For phenylsulfanyl peptides (peptides containing sulfur moieties like Cys/Met, or C-terminal thioesters for ligation), or when using phenylsulfanyl-based scavengers (p-thiocresol/thiophenol), the "Tam Low-High HF Method" is the industry gold standard. It shifts the mechanism from a chaotic


 (carbocation-rich) to a controlled 

(concerted) pathway, protecting your sulfur and aromatic residues.
The Decision Matrix: Selecting Your Cocktail

Use this logic flow to determine the exact scavenger cocktail required for your sequence.

ScavengerSelection Start Analyze Peptide Sequence HasSulfur Contains Cys, Met, or C-term Thioester? Start->HasSulfur HasTrp Contains Tryptophan? HasSulfur->HasTrp Yes Standard Standard HF Cleavage (HF : Anisole 9:1) HasSulfur->Standard No TamMethod Tam Low-High HF Method HasTrp->TamMethod Yes (Critical) HasTrp->TamMethod No (Recommended) Cocktail1 Cocktail A (Standard Low-High) HF : DMS : p-Cresol (25 : 65 : 10) TamMethod->Cocktail1 Met/Cys present Cocktail2 Cocktail B (Sulfur/Trp Protection) HF : DMS : p-Cresol : p-Thiocresol (25 : 65 : 7.5 : 2.5) TamMethod->Cocktail2 Trp(For) or high Cys load

Figure 1: Decision tree for selecting HF cleavage conditions. The "Tam Method" is prioritized for any sequence containing sulfur or tryptophan to prevent alkylation.

Technical Deep Dive: The Scavengers

Why do we choose specific scavengers? It is not random; it is mechanistic.

ScavengerChemical RoleTarget SpeciesCritical Note
p-Cresol Carbonium Ion TrapBenzyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), t-Butyl (

)
Superior to Anisole. Anisole can act as a methyl donor under high HF acidity, alkylating Tyr/Trp. p-Cresol does not.
Dimethyl Sulfide (DMS)

Promoter & Reductant
Benzyl cations, Met(O)The "Low HF" Engine. Reduces acidity of HF, forcing reaction via

(concerted displacement) rather than

(ion generation). Reduces Met sulfoxide back to Met.[1][2]
p-Thiocresol (Phenylsulfanyl)Thiol Scavenger & DeformylatorTrp(For), Cys protecting groupsThe "Phenylsulfanyl" Agent. Essential for removing the Formyl group from Trp and keeping Cys reduced.
Thioanisole AcceleratorMtr, Pmc, Pbf groupsWARNING: Do NOT use with Tryptophan. Thioanisole forms a cation that alkylates the Trp indole ring.[1]
Protocol: The Tam "Low-High" HF Method

This method is the only self-validating way to cleave complex sulfur-containing peptides. It performs a "soft" cleavage first (


) to remove easy groups without generating carbocations, followed by a "hard" cleavage (

) for stubborn groups.
Phase 1: Low HF (The Protection Step)
  • Purpose: Removes Benzyl, Z, Bom, and reduces Met(O). Prevents alkylation.[1][3][4][5][6]

  • Reagents: Anhydrous HF, Dimethyl Sulfide (DMS), p-Cresol.[1][2]

  • Ratio: HF : DMS : p-Cresol (25 : 65 : 10 v/v).[1][2]

    • If Trp(For) is present:[1][3][4] Substitute p-Cresol with p-Cresol : p-Thiocresol (7.5 : 2.5) .

Step-by-Step:

  • Place dried peptide-resin in the Teflon reaction vessel.

  • Add scavengers (DMS + p-Cresol/p-Thiocresol) before HF distillation.[6]

  • Cool vessel to -78°C (Dry ice/Acetone).

  • Distill HF into the vessel to achieve the 25% concentration.

  • Warm to 0°C and stir for 2 hours .

    • Note: The high DMS concentration buffers the acidity.

  • Evaporate HF and DMS under vacuum (keep at 0°C to avoid sulfonium salt reversal).

  • Wash: Wash the resin with EtOAc or Ether to remove the cleaved protecting group byproducts. Do not wash with water yet.

Phase 2: High HF (The Cleavage Step)
  • Purpose: Cleaves the peptide from the resin and removes Arg(Tos), Cys(pMeBzl).

  • Reagents: Anhydrous HF, p-Cresol.[2]

  • Ratio: HF : p-Cresol (90 : 10 v/v).

Step-by-Step:

  • Re-cool the vessel containing the resin (from Phase 1) to -78°C.

  • Add fresh p-Cresol (if washed away) or rely on residual.

  • Distill HF to 90% volume.

  • Stir at 0°C for 45-60 minutes .

    • Warning: Exceeding 60 mins increases risk of N->O acyl shift in Ser/Thr.

  • Evaporate HF under vacuum.[6]

  • Precipitate peptide in cold Diethyl Ether.

Troubleshooting & FAQs

Q1: My Methionine residues are oxidized to sulfoxides (Met(O)) after cleavage. Why?

  • Cause: Insufficient reduction potential during cleavage or improper workup.

  • Solution: You likely skipped the Low HF step or didn't use DMS. DMS in the Low HF method actively reduces Met(O) back to Met via formation of a dimethylsulfonium salt, which then collapses to Met and DMSO.

  • Fix: Ensure DMS is present at >50% volume in the first step.

Q2: I see "+56 Da" or "+106 Da" adducts on my Tryptophan. What happened?

  • Cause: Alkylation of the indole ring by t-butyl (+56) or benzyl (+90/106) cations.

  • Solution: You generated carbocations (

    
    ) before the scavengers could trap them.
    
  • Fix: Switch to Low-High HF . The Low step removes the benzyl/butyl groups via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (direct nucleophilic attack by DMS), so free carbocations are never formed. Avoid Anisole ; use p-Cresol.
    

Q3: Can I use Thioanisole instead of p-Thiocresol?

  • Answer: Only if your peptide lacks Tryptophan. Thioanisole is a "push-pull" accelerator, but in HF, it forms a reactive sulfonium ion that will attack the Trp indole nitrogen. p-Thiocresol (a thiol) does not do this.

Q4: I am synthesizing a Peptide Thioester (C-terminal S-Ph). Will HF hydrolyze it?

  • Answer: Anhydrous HF does not hydrolyze thioesters, but water during the workup will if the pH is high.

  • Protocol Adjustment: Perform the cleavage as normal. During workup, ensure the ether precipitation is anhydrous. When dissolving the crude peptide for HPLC, use 0.1% TFA/Acetonitrile immediately. Avoid neutral/basic buffers (pH > 6) which promote thioester hydrolysis or thiol-thioester exchange.

Mechanistic Visualization

Understanding the shift from


 to 

is vital for troubleshooting.

Mechanism cluster_HighHF Standard High HF (SN1) - DANGEROUS cluster_LowHF Tam Low HF (SN2) - SAFE PG Protecting Group (R-O-C=O) Carbocation R+ (Carbocation) Highly Reactive PG->Carbocation HF Acidolysis Alkylation Alkylated Peptide (Trp-R, Tyr-R) Carbocation->Alkylation Attacks Peptide PG2 Protecting Group (R-O-C=O) Sulfonium Sulfonium Salt (R-S+(Me)2) PG2->Sulfonium DMS attacks R (Concerted SN2) DMS DMS (Nucleophile) DMS->Sulfonium SafeProduct Safe Byproducts (Washed away) Sulfonium->SafeProduct

Figure 2: Comparison of Standard HF (Carbocation generation) vs. Tam Low HF (Nucleophilic displacement).

References
  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis.[2][3] Journal of the American Chemical Society, 105(21), 6442–6455. Link
    
  • Tam, J. P., & Merrifield, R. B. (1987). Strong Acid Deprotection of Synthetic Peptides: Mechanisms and Methods.[3] The Peptides, Vol 9, 185-248.[3] Academic Press.[3]

  • Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis.[4] Journal of Organic Chemistry, 38(4), 591–592. Link

  • Hackeng, T. M., et al. (1999). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences, 96(18), 10068-10073. (Reference for Thioester stability). Link

Sources

Troubleshooting

Technical Support Center: Mitigating Peptide Loss from Resin during Boc-SPPS

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals utilizing tert-butyloxycarbonyl (Boc) chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals utilizing tert-butyloxycarbonyl (Boc) chemistry. Here, we address a critical challenge in Boc-SPPS: the unintended loss of peptide chains from the solid support during synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maximize your peptide yields and ensure the integrity of your synthesis.

Part 1: Troubleshooting Guide - Diagnosing and Solving Peptide Loss

This section is structured to help you identify the root cause of peptide loss and implement effective solutions.

Q1: My final peptide yield is significantly lower than expected, and I suspect premature cleavage from the resin. What are the primary causes?

Low peptide yield after cleavage from the resin is a common issue that can often be traced back to the gradual loss of peptide chains during the synthesis cycles. In Boc-SPPS, the repetitive use of moderately strong acid (typically Trifluoroacetic Acid, TFA) for Nα-Boc deprotection can also lead to the slow cleavage of the bond linking the peptide to the resin.

Primary Causes of Premature Peptide Loss:

  • Linker Instability: The choice of linker is paramount in Boc-SPPS. The classic Merrifield resin, which uses a benzyl ester linkage, is known to be susceptible to acid-catalyzed cleavage during repeated TFA treatments. This can lead to significant peptide loss, especially during the synthesis of long peptides which require numerous deprotection cycles.[1][2]

  • Mechanical Stress: The physical handling of the resin during synthesis, such as vigorous stirring or agitation, can cause mechanical fragmentation of the resin beads.[3] This is particularly a concern with resins that have lower mechanical stability.[3]

  • Side-Chain Anchoring Issues: While less common in standard linear synthesis, improper side-chain anchoring strategies can lead to instability and loss of the peptide.

  • Diketopiperazine Formation: At the dipeptide stage, especially with certain amino acid combinations like Proline at the C-terminus, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin.[4]

Initial Diagnostic Steps:

  • Perform a Test Cleavage: Before proceeding with the full-scale cleavage, take a small aliquot of the peptide-resin (10-20 mg) and perform a test cleavage.[5] Analyze the resulting crude peptide by mass spectrometry to confirm the presence of the target peptide mass. This will help you determine if the peptide was successfully synthesized on the resin.

  • Quantify Resin Loading: If you have access to the necessary equipment, quantifying the peptide loading on a small sample of the resin before final cleavage can provide a direct measure of peptide loss during synthesis. This can be done using methods like UV spectrophotometry after cleaving a known amount of resin and measuring the concentration of a UV-active amino acid.

Q2: I'm using a Merrifield resin and experiencing significant yield loss with a long peptide sequence. What can I do to mitigate this?

The inherent acid lability of the benzyl ester linkage in Merrifield resins is a well-documented cause of peptide loss during extended Boc-SPPS.[1][2]

Mitigation Strategies:

  • Switch to a More Stable Linker: The most effective solution is to use a resin with a more acid-stable linker. The Phenylacetamidomethyl (PAM) resin was specifically developed to address this issue.[1][2] The PAM linker offers greater stability to the repeated TFA deprotection steps, significantly reducing premature peptide loss.[1]

  • Optimize Deprotection Conditions: While switching resins is ideal, you can try to minimize peptide loss on a Merrifield resin by carefully controlling the deprotection conditions.

    • Reduce TFA Concentration: If your protocol allows, consider using a lower concentration of TFA for deprotection, though this may require longer reaction times.

    • Minimize Deprotection Time: Use the minimum time necessary for complete Boc removal at each step. Monitor the deprotection reaction to avoid unnecessarily prolonged exposure to acid.

  • Consider a "Safety-Catch" Linker Strategy: For very sensitive or long peptides, a safety-catch linker can be employed. These linkers are stable to the conditions of both Boc deprotection and final cleavage until they are chemically activated for release.[6][7]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles and best practices for preventing peptide loss in Boc-SPPS.

Q3: How does the choice of resin and linker impact peptide stability during Boc-SPPS?

The resin and its associated linker form the foundation of your solid-phase synthesis, and their chemical and physical properties are critical for success.

  • Chemical Stability: The linker must be stable to the repeated cycles of TFA deprotection used in Boc chemistry.[3][8] As mentioned, the PAM linker is more robust than the standard benzyl ester linker of the Merrifield resin under these conditions.[1]

  • Mechanical Stability: The resin beads themselves must be mechanically robust to withstand the physical stresses of synthesis without fragmenting.[3][9] Polystyrene resins cross-linked with divinylbenzene (DVB) are commonly used and generally offer good mechanical stability.[9][10]

  • Swelling Properties: Proper swelling of the resin in the synthesis solvents is crucial for efficient reagent diffusion and reaction kinetics.[3][9] Insufficient swelling can lead to incomplete reactions and aggregation, which can indirectly contribute to yield loss.

Q4: Can side reactions during synthesis lead to peptide loss from the resin?

Yes, certain side reactions can result in the cleavage of the peptide from the solid support.

  • Diketopiperazine (DKP) Formation: This is a significant side reaction that occurs at the dipeptide stage. The deprotected N-terminal amine of the second amino acid can attack the ester linkage of the first amino acid, forming a cyclic dipeptide (diketopiperazine) and cleaving it from the resin.[4] This is particularly problematic with sequences containing Proline or Glycine as the second amino acid.[4]

    • Mitigation: To minimize DKP formation, it is recommended to couple the third amino acid immediately after the deprotection of the second. Also, using in-situ neutralization protocols where the neutralization and coupling steps are combined can reduce the time the free N-terminal amine is available for intramolecular cyclization.[1][11]

  • Aspartimide Formation: In sequences containing an Aspartic acid (Asp) residue, repeated exposure to the basic conditions of the neutralization step can lead to the formation of a stable five-membered ring aspartimide intermediate.[1][12] While this primarily leads to side products, it can also contribute to chain termination and apparent peptide loss.

Q5: What is the role of side-chain anchoring, and can it help prevent peptide loss?

Side-chain anchoring is a strategy where the peptide is attached to the resin through a functional group on an amino acid side chain rather than the C-terminus. This approach can be beneficial in specific situations.

  • Synthesis of C-terminal Modified Peptides: Side-chain anchoring is often used for the synthesis of peptides with C-terminal modifications, such as thioesters or amides, where direct C-terminal attachment is not feasible.[13]

  • Preventing Racemization: For certain amino acids, particularly Cysteine, C-terminal anchoring can increase the risk of racemization during activation.[14][15] Side-chain anchoring can mitigate this issue.[14][15]

  • Enhanced Stability: In some cases, the linkage formed through side-chain anchoring can be more stable to the synthesis conditions than a traditional C-terminal ester linkage, thus reducing premature cleavage.

Q6: How can I quantitatively assess peptide loss during my synthesis?

Quantifying peptide loss at different stages can provide valuable insights for optimizing your protocol.

  • Fmoc-Quantification Method (for Fmoc/Boc hybrid strategies): If you are using an Fmoc-protected amino acid at a specific point in your Boc synthesis (a hybrid approach), you can take a small sample of the resin after that coupling step, cleave the Fmoc group with piperidine, and measure the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[16][17][18] This allows for the calculation of the resin loading at that stage.[18]

  • Test Cleavage and HPLC Analysis: As mentioned in the troubleshooting section, performing small-scale test cleavages at various points in the synthesis and analyzing the crude peptide by HPLC can give you a semi-quantitative measure of the amount of peptide on the resin. By comparing the peak area of your target peptide at different stages, you can estimate the extent of peptide loss.

Part 3: Experimental Protocols and Data

This section provides detailed protocols for key experiments and presents relevant data in a clear, tabular format.

Protocol 1: Test Cleavage of Peptide from Resin

This protocol is essential for diagnosing low yield issues and confirming the presence of the desired peptide on the resin.[5]

Materials:

  • Peptide-resin (10-20 mg, dried)

  • Cleavage cocktail (e.g., HF/anisole or a suitable alternative)

  • Microcentrifuge tube

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the dried peptide-resin in a microcentrifuge tube.

  • Add the appropriate cleavage cocktail to the resin (e.g., 200 µL).

  • Allow the reaction to proceed at the recommended temperature and time for your specific resin and protecting groups.

  • Filter the cleavage mixture to separate the resin beads.

  • Precipitate the peptide by adding the filtrate to a larger tube containing approximately 10 times the volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and allow the crude peptide to air dry.

  • Dissolve the crude peptide in a suitable solvent for mass spectrometry analysis.

Table 1: Relative Stability of Common Linkers in Boc-SPPS
Linker TypeResin NameRelative Stability to TFAPrimary Application
Benzyl EsterMerrifieldModerateGeneral purpose, shorter peptides
Phenylacetamidomethyl (PAM)PAM ResinHighLonger peptides, minimizing premature cleavage[1][2]
Benzhydrylamine (BHA)BHA ResinHighPeptide amides[1]
Methylbenzhydrylamine (MBHA)MBHA ResinVery HighPeptide amides, offers a good balance of stability and cleavability[1]

Part 4: Visualizing the Chemistry of Peptide Loss

The following diagrams illustrate the key chemical mechanisms discussed in this guide.

Diagram 1: Premature Cleavage from Merrifield Resin

G Peptide_Resin Peptide-O-CH2-Ph-Resin (Merrifield Resin) Protonated_Ester Protonated Ester Intermediate Peptide_Resin->Protonated_Ester Protonation TFA TFA (H+) (Deprotection Step) TFA->Peptide_Resin Cleaved_Peptide Peptide-COOH (Prematurely Cleaved) Protonated_Ester->Cleaved_Peptide Slow Cleavage Resin_Carbocation Benzylic Carbocation-Resin Protonated_Ester->Resin_Carbocation

Caption: Acid-catalyzed premature cleavage of the peptide from a Merrifield resin during TFA deprotection.

Diagram 2: Diketopiperazine Formation

G Dipeptide_Resin H2N-AA2-CO-NH-AA1-CO-O-Resin (Deprotected Dipeptide on Resin) Intramolecular_Attack Intramolecular Nucleophilic Attack Dipeptide_Resin->Intramolecular_Attack Base (Neutralization) Cyclic_Intermediate Six-membered Ring Intermediate Intramolecular_Attack->Cyclic_Intermediate DKP Diketopiperazine (Cyclic Dipeptide) (Cleaved from Resin) Cyclic_Intermediate->DKP Cleavage Resin_OH HO-Resin Cyclic_Intermediate->Resin_OH

Caption: Mechanism of diketopiperazine formation leading to cleavage of the dipeptide from the resin.

References

  • Spiral. (2025, January 23). Jetting manufacturing of resins for solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Side-Chain Anchoring Strategy for Solid-Phase Synthesis of Peptid Acids with C-Terminal Cysteine | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC. Retrieved from [Link]

  • ACS Publications. (2025, February 2). Looking Inside the SPPS Reactor through a Refractometer: Online Quantification of the Resin Loading | Organic Process Research & Development. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • PubMed. (n.d.). Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine. Retrieved from [Link]

  • American Chemical Society. (2002, October 31). New Stable Backbone Linker Resins for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Spiral. (2019, October 14). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Retrieved from [Link]

  • Springer. (n.d.). Side-Chain Anchoring Strategies for the Synthesis of Peptide Thioesters and Selenoesters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in Fmoc solid‐phase peptide synthesis - PMC. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development. Retrieved from [Link]

  • (n.d.).
  • Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis. Retrieved from [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2025, April 10). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC. Retrieved from [Link]

  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • (n.d.). Boc Resin Cleavage Protocol.
  • National Institutes of Health. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC. Retrieved from [Link]

  • Peptides. (n.d.). Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Analysis of Peptides Containing (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of synthetic peptides incorporating the unnatural amino acid, (R)-Boc-2-amino-3-phenylsulfany...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of synthetic peptides incorporating the unnatural amino acid, (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid. Such modifications are increasingly vital in drug development for enhancing peptide stability and biological activity. However, they introduce significant analytical challenges, primarily due to increased hydrophobicity and the need to confirm chiral purity. This document offers researchers, scientists, and drug development professionals a framework for methodical, robust, and accurate peptide analysis, supported by experimental insights and comparative data.

The Analytical Challenge: A Trifecta of Complexity

The incorporation of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid into a peptide sequence presents three core analytical hurdles for reversed-phase HPLC (RP-HPLC), the gold standard for peptide purity analysis[1][2][3]:

  • Extreme Hydrophobicity: The tert-butyloxycarbonyl (Boc) protecting group and the phenylsulfanyl moiety dramatically increase the peptide's overall hydrophobicity.[4] This can lead to strong retention on standard C18 columns, requiring high concentrations of organic solvent for elution, which in turn can cause poor peak shape, decreased resolution, and potential sample precipitation on the column.[4]

  • Chiral Integrity: The amino acid is specified as the (R)-enantiomer. Manufacturing processes can sometimes introduce the corresponding (S)-enantiomer as an impurity. Standard achiral RP-HPLC methods are incapable of separating these enantiomers, necessitating specialized chiral chromatography to ensure stereochemical purity. Most biological processes utilize L-forms of amino acids, but D-forms (like the R-form in this non-standard acid) may be intentionally included to enhance stability.[5]

  • Alternative Selectivity Requirements: The presence of a phenyl ring in the phenylsulfanyl group introduces the possibility of π-π interactions, which can be exploited with specific stationary phases to achieve unique selectivity profiles that are not possible with traditional alkyl chain columns.[1]

A systematic approach to method development is therefore not just recommended, but essential for achieving accurate quantification and purification of these complex peptides.[6]

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is the most critical parameter in developing a successful separation method. The optimal column chemistry depends on whether the analytical goal is general purity assessment, managing high hydrophobicity, or confirming chiral integrity.

Workflow for HPLC Method Development

The following diagram outlines a logical workflow for selecting and optimizing an HPLC method for this class of peptides.

HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening & Purity cluster_1 Phase 2: Method Optimization Start Crude Peptide Sample Prep Sample Preparation (Dissolve in aqueous buffer, e.g., 0.1% TFA) Start->Prep Screen Initial Purity Analysis (Standard RP-HPLC) Prep->Screen Decision Acceptable Resolution? Screen->Decision Optimize Optimize Gradient & Temperature Decision->Optimize Yes ChangeColumn Select Alternative Stationary Phase (C8, Phenyl, or Chiral) Decision->ChangeColumn No FinalMethod Validated Analytical Method Optimize->FinalMethod ChangeColumn->Screen

Caption: A systematic workflow for developing an HPLC method for complex peptides.

Comparison of Achiral Stationary Phases

For general purity analysis and separation from synthesis-related impurities (e.g., deletion sequences), an achiral reversed-phase column is the starting point.

Stationary PhasePrinciple of SeparationAdvantages for Target PeptideDisadvantages for Target Peptide
C18 (Octadecylsilane) Hydrophobic interactions. The industry standard for peptide analysis.[1]High resolving power for a wide range of peptides. Good starting point for method development.Can cause excessive retention and broad peaks due to the high hydrophobicity of the Boc and phenylsulfanyl groups.[4]
C8 (Octylsilane) Hydrophobic interactions, but with shorter alkyl chains than C18.Reduces strong hydrophobic retention, leading to shorter analysis times and often sharper peaks for very hydrophobic molecules.[1][]May offer insufficient retention and resolution for more hydrophilic impurities in the sample mixture.
Phenyl (Phenyl-Hexyl) Mixed-mode separation: hydrophobic interactions and π-π interactions.Offers alternative selectivity. The phenyl rings on the stationary phase can interact with the phenylsulfanyl group of the amino acid, potentially resolving impurities that co-elute on C18 or C8 columns.[1]Retention mechanisms can be more complex to predict. May not be as universally applicable as C18.
Analysis of Chiral Stationary Phases (CSPs)

Confirming the enantiomeric purity is a mandatory step. This cannot be achieved on the columns listed above. Direct analysis of the underivatized peptide on a CSP is the preferred approach as it avoids additional derivatization steps that can introduce impurities.[8]

CSP TypeChiral Selector ExamplePrinciple of SeparationSuitability for Target Peptide
Macrocyclic Glycopeptide Teicoplanin, VancomycinMultiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[8]Highly effective for underivatized amino acids and peptides.[8][9] Teicoplanin-based columns are particularly successful.[8] Compatible with aqueous mobile phases.
Polysaccharide-Based Cellulose or Amylose DerivativesFormation of transient diastereomeric complexes via hydrogen bonding and dipole-dipole interactions within chiral grooves of the polysaccharide structure.Often requires derivatization of the analyte and is typically used with non-polar mobile phases (normal-phase), making it less ideal for direct peptide analysis.[10]
Crown Ether Chiral 18-crown-6 etherForms inclusion complexes with primary amine groups. The stereospecificity arises from the three-dimensional fit of the analyte into the chiral cavity.Excellent for the enantioseparation of primary amino acids, but may be less effective for larger, more complex peptides.[11]

For the specific analysis of a peptide containing (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid, a Teicoplanin-based macrocyclic glycopeptide CSP is the most promising starting point for chiral method development.

Principles of Stationary Phase Interaction

The following diagram illustrates the different interaction mechanisms between the peptide and the stationary phases discussed.

Stationary Phase Interactions cluster_C18 C18 Column cluster_Phenyl Phenyl Column cluster_Chiral Chiral Column (Teicoplanin) Peptide Peptide C18 C18 Alkyl Chains Peptide:Boc->C18 Hydrophobic Interaction Peptide:Aryl->C18 Hydrophobic Interaction Phenyl Phenyl Rings Peptide:Aryl->Phenyl π-π Interaction Chiral Chiral Cavity Peptide:f1->Chiral Stereospecific Interaction (Enantioselective)

Caption: Interaction mechanisms of the modified peptide with different HPLC stationary phases.

Experimental Protocols

The following protocols provide a starting point for analysis. All methods assume a standard HPLC system with a UV detector, gradient pump, and column thermostat.[1] Detection is typically performed at 214-220 nm, where the peptide bond absorbs.[2][12]

Protocol 1: Standard Purity Analysis by RP-HPLC

This protocol is designed as an initial screen to assess the overall purity of the crude peptide product.

  • Objective: To separate the target peptide from common synthesis-related impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size, 120-300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[4]

  • Methodology:

    • Prepare the peptide sample at a concentration of approximately 0.5-1.0 mg/mL in Mobile Phase A.

    • Set the column temperature to 30-40°C to improve peak shape.[1]

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10-20 µL of the sample.

    • Run a linear gradient. Due to the expected hydrophobicity, a broad screening gradient might be from 5% to 95% B over 30 minutes.

    • Monitor the elution profile at 214 nm.

  • Expected Outcome & Causality: The peptide will likely be strongly retained. TFA acts as an ion-pairing reagent, neutralizing residual negative charges on the silica surface and forming a neutral complex with positively charged residues on the peptide, which improves peak shape.[] If the peak is too broad or retention is excessive, proceed to Protocol 2.

Protocol 2: Optimized Analysis for Highly Hydrophobic Peptides

This protocol is an alternative for peptides that show poor chromatography under standard C18 conditions.

  • Objective: To reduce retention time and improve peak shape for the highly hydrophobic target peptide.

  • Column: C8 or Phenyl-Hexyl reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Same as Protocol 1 (0.1% TFA in water/acetonitrile).

  • Methodology:

    • Follow steps 1-4 from Protocol 1.

    • Based on the results from the initial screen, apply a shallower, more focused gradient.[13] For example, if the peptide eluted at 70% B in the screening run, a focused gradient might be 60-80% B over 20 minutes.

    • Consider increasing the column temperature to 50-60°C. Higher temperatures reduce mobile phase viscosity and can decrease hydrophobic interactions, leading to sharper peaks and earlier elution.[1]

  • Expected Outcome & Causality: The use of a less retentive stationary phase (C8) or one with an alternative selectivity mechanism (Phenyl) should result in a more manageable retention time and improved resolution from closely eluting hydrophobic impurities.

Protocol 3: Chiral Purity Analysis

This protocol is essential for confirming the enantiomeric integrity of the incorporated amino acid.

  • Objective: To separate the target peptide from its potential diastereomer containing the (S)-enantiomer of the modified amino acid.

  • Column: Astec CHIROBIOTIC T (or equivalent Teicoplanin-based CSP), (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: Chiral separations often require different mobile phase systems. A common starting point for teicoplanin columns is an isocratic or shallow gradient mixture of an organic modifier (like ethanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or dilute TFA).[9]

  • Methodology:

    • Prepare the peptide sample at 0.5 mg/mL in the initial mobile phase.

    • Set the column temperature as recommended by the manufacturer, often ambient or slightly below.

    • Equilibrate the column with the starting mobile phase composition (e.g., 70% Acetonitrile / 30% Water / 0.1% TFA).

    • Inject the sample.

    • Run the analysis isocratically or with a very shallow gradient.

    • If separation is not achieved, systematically vary the organic modifier type (acetonitrile vs. ethanol) and its concentration.

  • Expected Outcome & Causality: The macrocyclic glycopeptide stationary phase forms transient, stereospecific diastereomeric complexes with the peptide enantiomers, allowing them to be separated chromatographically. The elution order will depend on the specific interactions and must be confirmed with a reference standard if available.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing or Broadening Strong secondary interactions with the stationary phase; sample overload; poor sample solubility.Increase column temperature (30-60°C); ensure 0.1% TFA is in both mobile phases; reduce injection volume or sample concentration.[1]
Excessively Long Retention Time High hydrophobicity of the peptide.Switch to a less retentive column (C8 or C4); use a steeper gradient; increase column temperature.[1][]
Co-eluting Impurities Insufficient selectivity of the stationary phase.Optimize the gradient to be shallower around the elution point; try a column with different selectivity (e.g., Phenyl if using C18); change the mobile phase pH (if compatible with the peptide's stability).[4][6]
Baseline Drift in Gradient Mismatched absorbance of Mobile Phase A and B, common with TFA at low UV wavelengths.Use high-purity solvents; ensure TFA concentration is identical in both A and B; detect at a slightly higher wavelength (e.g., 220-225 nm).[][12]

Conclusion

The successful HPLC analysis of peptides containing (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid requires a multi-faceted approach that addresses the compound's unique hydrophobicity and chirality. While a standard C18 column is a logical starting point for initial purity assessment, highly hydrophobic peptides will likely benefit from less retentive phases like C8 or phases with alternative selectivity, such as Phenyl columns. Crucially, the enantiomeric purity must be verified using a dedicated Chiral Stationary Phase, with macrocyclic glycopeptide columns representing the most promising option. By systematically screening stationary phases and optimizing mobile phase conditions and temperature, researchers can develop robust, reliable, and accurate analytical methods essential for the advancement of novel peptide therapeutics.

References

  • HPLC Analysis Methods for Peptide Characterization. Biovera.
  • Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-4. Benchchem.
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters.
  • HPLC Analysis and Purification of Peptides. PMC.
  • Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). PMC.
  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec.
  • HPLC of Peptides and Proteins. Humana Press Inc.
  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Development of an HPLC-DAD method for the analysis of a pharmaceutical product composed of ten peptides. Universitat de Barcelona.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent.
  • Preparation and Characterization of HPLC Stationary Phases Modified with Peptide Containing Unnatural Amino Acid. ResearchGate.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE.
  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Chromatography Online.
  • FAQ Peptide Purification. BOC Sciences Amino Acid.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS.

Sources

Comparative

Mass Spectrometry Analysis of (R)-Boc-2-amino-3-phenylsulfanyl-propionic Acid Derivatives: A Comparative Platform Guide

As a Senior Application Scientist, navigating the analytical characterization of highly specialized non-proteinogenic amino acids requires moving beyond standard protocols to understand the fundamental gas-phase chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical characterization of highly specialized non-proteinogenic amino acids requires moving beyond standard protocols to understand the fundamental gas-phase chemistry of the molecules. (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid—commonly referred to as Boc-S-phenyl-L-cysteine—is a critical building block in conformationally restricted peptidomimetics and a synthetic standard for biomonitoring xenobiotic exposure[1].

The analytical challenge with this derivative lies in its structural duality: it possesses a heat-labile tert-butyloxycarbonyl (Boc) protecting group and a thioether linkage that is highly susceptible to in-source fragmentation. This guide objectively compares the leading mass spectrometry (MS) platforms for analyzing these derivatives, detailing the causality behind fragmentation mechanisms and providing a self-validating experimental workflow.

Platform Comparison: Selecting the Optimal Analytical Engine

When characterizing Boc-protected thioether amino acids, the choice of ionization technique dictates the quality of the structural data. Below is an objective performance comparison of the three primary MS platforms.

Analytical ParameterLC-ESI-MS/MS (Gold Standard)MALDI-TOF MSGC-MS
Ionization Softness High: Preserves the intact [M+H]+ precursor ion.Moderate: Matrix selection heavily influences in-source decay.Low: Thermal degradation of the Boc group is common.
Derivatization None Required: Direct analysis of the free carboxylic acid.None Required: Co-crystallization with matrix is sufficient.Mandatory: Requires silylation (e.g., BSTFA) to induce volatility.
Structural Elucidation Excellent: Predictable CID fragmentation yields diagnostic MRM transitions.Good: Excellent for intact mass profiling of downstream peptides.Poor: Extensive electron ionization (EI) fragmentation complicates spectra.
Primary Application Absolute quantification and metabolic biomarker tracking.High-throughput screening of synthetic peptide libraries.Legacy volatile organic compound (VOC) analysis.

Scientist's Insight: Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally ill-suited for Boc-protected amino acids due to the thermal instability of the carbamate linkage, which often degrades before reaching the detector. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) remains the premier choice because the "soft" continuous ionization preserves the precursor ion, allowing for controlled, step-wise fragmentation in the collision cell.

Mechanistic Insights: ESI-MS/MS Fragmentation Pathways

To build a robust Multiple Reaction Monitoring (MRM) method, one must understand why the molecule fragments the way it does. Under positive ESI conditions, the protonated precursor ion ([M+H]+ at m/z 298.1) undergoes a predictable, energy-dependent fragmentation cascade driven by the lability of the Boc group.

  • Isobutylene Loss (Low Energy): The tert-butyl cation is an excellent leaving group. At low collision energies (10–15 eV), the molecule ejects neutral isobutylene (56 Da), yielding a fragment at m/z 242.1.

  • Decarboxylation (Medium Energy): Increasing the collision energy forces the subsequent loss of carbon dioxide (44 Da) from the destabilized carbamate, resulting in the protonated free amino acid (S-phenylcysteine) at m/z 198.1.

  • Thioether Cleavage (High Energy): At elevated energies (>30 eV), the S-phenyl bond undergoes homolytic or heterolytic fission, generating diagnostic phenylthiolate or immonium ions (m/z 152.1). This specific cleavage is a hallmark of thioether-linked xenobiotic adducts[2].

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 298.1 IsobutyleneLoss [M+H - C4H8]+ m/z 242.1 (Loss of Isobutylene) Precursor->IsobutyleneLoss -56 Da CID Energy: 15 eV ThioetherCleavage Thioether Cleavage Formation of Phenylthiolate Precursor->ThioetherCleavage S-C bond fission CID Energy: >30 eV CO2Loss [M+H - C4H8 - CO2]+ m/z 198.1 (Decarboxylation) IsobutyleneLoss->CO2Loss -44 Da CID Energy: 25 eV Immonium Immonium Ion m/z 152.1 CO2Loss->Immonium -HCOOH CID Energy: 35 eV

ESI-MS/MS fragmentation cascade of Boc-S-phenylcysteine showing diagnostic neutral losses.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following LC-ESI-MS/MS workflow is engineered to automatically flag matrix effects, ionization suppression, and carryover.

Workflow Sample (R)-Boc-S-Ph-Cys Derivatives LCMS LC-ESI-MS/MS (Quantitative & Structural) Sample->LCMS MALDI MALDI-TOF MS (High-Throughput Screening) Sample->MALDI PrepLC RP-HPLC Separation (C18 Column, 0.1% FA) LCMS->PrepLC PrepMALDI Matrix Co-crystallization (CHCA or DHB) MALDI->PrepMALDI IonLC Electrospray Ionization (Soft, Continuous) PrepLC->IonLC IonMALDI Laser Desorption/Ionization (Pulsed) PrepMALDI->IonMALDI DataLC MRM Transitions (e.g., 298.1 -> 198.1) IonLC->DataLC DataMALDI Intact Mass Profiling (Peptide Mapping) IonMALDI->DataMALDI

Comparative analytical workflows for LC-ESI-MS/MS and MALDI-TOF MS characterization.
Step 1: Sample Preparation & Internal Standardization
  • Action: Spike 50 µL of the sample matrix with 10 µL of [13C6]-Boc-S-phenylcysteine (100 ng/mL) acting as the Stable Isotope-Labeled Internal Standard (SIL-IS). Add 200 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to precipitate proteins, vortex for 30 seconds, and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Complex matrices contain endogenous salts and lipids that compete for charge droplets in the ESI source, causing signal suppression. The SIL-IS co-elutes with the target analyte and experiences identical suppression, allowing for perfect mathematical normalization.

  • Validation Check: The ratio of the target analyte peak area to the SIL-IS peak area must maintain strict linearity across a 5-point calibration curve (

    
    ). Any deviation indicates incomplete protein precipitation or detector saturation.
    
Step 2: Chromatographic Separation
  • Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 100 mm) maintained at 40°C. Utilize a binary gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid), ramping from 10% B to 90% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Causality: The highly hydrophobic nature of the Boc group and the phenyl ring requires a strong organic modifier (ACN) to elute the compound sharply. Formic acid acts as a proton source to facilitate[M+H]+ formation in the ESI source.

  • Validation Check (System Suitability): Inject a matrix blank (ACN only) immediately following the highest calibration standard. The signal in the blank must be <0.1% of the Lower Limit of Quantification (LLOQ) to verify zero column carryover.

Step 3: MS/MS Source Optimization
  • Action: Operate the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.5 kV, source temperature to 120°C, and desolvation temperature to 350°C.

  • Causality: The Boc group is thermally labile. If the desolvation temperature exceeds 400°C, the molecule will undergo premature thermal degradation in the source before entering the mass analyzer, artificially reducing the precursor ion population.

Quantitative Data Summary

For absolute quantification, the mass spectrometer must be programmed to monitor specific precursor-to-product ion transitions. The table below summarizes the optimized MRM parameters required for the selective detection of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Purpose
(R)-Boc-S-Ph-Cys298.1242.115Quantifier (Loss of Isobutylene)
(R)-Boc-S-Ph-Cys298.1198.125Qualifier (Complete Boc Loss)
(R)-Boc-S-Ph-Cys298.1152.135Structural Confirmation (Immonium Ion)
[13C6]-Boc-S-Ph-Cys (IS)304.1204.125Internal Standard Normalization

Note: Dwell times should be set between 20–50 ms per transition to ensure a minimum of 12 data points across the chromatographic peak for accurate integration.

References

  • Bechtold, W. E., et al. "Biological markers of exposure to benzene: S-phenylcysteine in albumin." Carcinogenesis, vol. 13, no. 7, 1992, pp. 1217-1220. [1]

  • Gao, H., et al. "A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS." Indian Journal of Chemistry, NIScPR, 2007.

  • Bellamri, M., et al. "Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin." Chemical Research in Toxicology, vol. 21, no. 10, 2008, pp. 1949-1958.[2]

Sources

Validation

Comparative Guide: Boc vs. Fmoc Strategy for Synthesis of Phenylsulfanyl-Peptides

This guide provides an in-depth technical comparison of Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies for the synthesis of peptides containing the S-phenylsulfanyl cysteine (S-Ph-Cys) moiet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies for the synthesis of peptides containing the S-phenylsulfanyl cysteine (S-Ph-Cys) moiety.

Executive Summary

The synthesis of peptides containing S-phenylcysteine (Cys(Ph)) presents a unique chemoselective challenge: the S-phenyl thioether linkage is susceptible to different failure modes under the two dominant solid-phase peptide synthesis (SPPS) regimes.

  • Fmoc Strategy: Preferred for operational safety and orthogonality. The primary risk is base-catalyzed

    
    -elimination  of the thiophenol group during repetitive piperidine treatments, leading to dehydroalanine (Dha) formation and subsequent fragmentation or adduct formation.
    
  • Boc Strategy: Preferred for aggregation-prone or long sequences. The primary risk is electrophilic aromatic substitution (alkylation) of the electron-rich S-phenyl ring by carbocations (e.g., t-butyl cations) generated during the harsh HF cleavage step.

Recommendation: For standard sequences (<20 residues), Fmoc chemistry using optimized deprotection cocktails (e.g., Piperazine or short-exposure Piperidine) is recommended to avoid HF handling. For difficult sequences requiring Boc, high-scavenger HF cleavage protocols are mandatory.

Mechanistic Comparison & Chemical Logic

The Core Dilemma: Acid vs. Base Sensitivity

The S-phenyl group transforms the cysteine side chain into an aryl thioether. Unlike alkyl thioethers (e.g., Methionine), the phenyl ring withdraws electron density from the sulfur, making it slightly less nucleophilic but introducing the phenyl ring itself as a site for side reactions.

FeatureFmoc Strategy (Base/Acid)Boc Strategy (Acid/Acid)
Deprotection Reagent 20% Piperidine (Base)50% TFA (Acid)
Primary Risk

-Elimination:
The

-proton of Cys(Ph) is acidic. Repetitive base exposure promotes E1cB elimination of thiophenol (PhSH), yielding dehydroalanine.
Ring Alkylation: The S-phenyl ring is electron-rich. During HF cleavage, t-butyl cations attacks the ring (ortho/para direction).
Secondary Risk Racemization: Cys derivatives are prone to epimerization during activation.S-Oxidation: Sulfides oxidize to sulfoxides/sulfones during workup.
Cleavage Reagent TFA (95%)Anhydrous HF
Orthogonality High (Side chains stable to base).Low (Boc and Benzyl groups both acid labile).
Mechanism of Failure[1]
Pathway A: Fmoc

-Elimination

Under basic conditions (Piperidine), the C


-H is abstracted. The thiophenolate group (PhS⁻) is a better leaving group than alkyl thiolates, facilitating the formation of Dehydroalanine (Dha).


Consequence: The Dha residue can undergo Michael addition with piperidine, forming 3-(1-piperidinyl)alanine , a permanent impurity (+51 Da mass shift).[1]
Pathway B: Boc Ring Alkylation

During HF cleavage, removal of t-butyl based side-chain protection generates abundant


 carbocations.


Consequence: Irreversible modification of the peptide mass (+56 Da).

Experimental Workflows

Protocol A: Optimized Fmoc Synthesis (Recommended)

Objective: Minimize base exposure to prevent elimination.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin for C-terminal Cys(Ph) to prevent diketopiperazine formation and allow mild cleavage if needed.

  • Coupling:

    • Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

    • Avoid: HBTU/HATU with DIPEA (Base-mediated activation increases racemization risk).

    • Condition: Pre-activation for 2 mins, coupling for 45-60 mins at Room Temp.

  • Deprotection (Crucial Optimization):

    • Standard 20% Piperidine is too aggressive.

    • Optimized Cocktail: 5% Piperazine in DMF with 0.1 M HOBt.

    • Why? Piperazine is a weaker base (pKa ~9.8) than piperidine (pKa ~11.1), significantly reducing

      
      -elimination while effectively removing Fmoc. HOBt suppresses aspartimide formation.[1]
      
  • Cleavage:

    • Cocktail: TFA / TIPS / H2O / DODT (92.5 : 2.5 : 2.5 : 2.5).

    • Note: DODT (3,6-dioxa-1,8-octanedithiol) is preferred over EDT for odor control and efficient scavenging.

Protocol B: Robust Boc Synthesis (For Difficult Sequences)

Objective: Scavenge carbocations during HF cleavage.

  • Resin: PAM resin (stable to TFA, cleavable by HF).

  • Coupling:

    • Reagents: Boc-Cys(Ph)-OH activated with DCC/HOBt.

    • Protocol: Double coupling is often required for steric reasons if the sequence is aggregated.

  • Deprotection:

    • Reagent: 50% TFA in DCM (with 0.5% Indole as scavenger).

    • Wash: DCM x 3, then 5% DIEA/DCM (Neutralization) x 2.

  • HF Cleavage (The Critical Step):

    • Low-High HF Procedure is mandatory to protect the S-phenyl ring.

    • Step 1 (Low HF): HF / DMS / p-Cresol (25 : 65 : 10) for 2 hours at 0°C.

      • Mechanism:[2][3][4][5][6] Removes most protecting groups via

        
         mechanism, avoiding carbocation generation.
        
    • Step 2 (High HF): Evaporate, then treat with HF / p-Cresol (90 : 10) for 45 mins at 0°C.

      • Mechanism:[2][3][4][5][6] Cleaves the peptide from the resin.[1][7][8]

    • Scavenger Note:p-Thiocresol is highly recommended as an additive to reduce S-oxide formation.

Visualization: Failure Pathways & Optimization

The following diagram illustrates the divergent risks and necessary interventions for both strategies.

G cluster_0 Fmoc Strategy cluster_1 Boc Strategy Fmoc_Start Fmoc-Cys(Ph)-Peptide-Resin Deprotection Deprotection (Piperidine) Fmoc_Start->Deprotection Risk_Elim RISK: Beta-Elimination (Formation of Dehydroalanine) Deprotection->Risk_Elim High Base pH Sol_Fmoc OPTIMIZATION: Use 5% Piperazine + HOBt Avoid strong bases Deprotection->Sol_Fmoc Replace Reagent Adduct Product: Piperidinyl-Alanine Adduct (Irreversible Impurity) Risk_Elim->Adduct + Piperidine Boc_Start Boc-Cys(Ph)-Peptide-Resin Cleavage HF Cleavage (Strong Acid) Boc_Start->Cleavage Risk_Alk RISK: Ring Alkylation (S-Ph attacked by tBu+) Cleavage->Risk_Alk Carbocation Generation Sol_Boc OPTIMIZATION: Low-High HF Procedure Add p-Thiocresol Cleavage->Sol_Boc Modify Protocol Mod_Prod Product: tBu-S-Ph-Peptide (+56 Da Mass Shift) Risk_Alk->Mod_Prod

Figure 1: Mechanistic divergence of side reactions in S-phenylcysteine synthesis. Fmoc risks base-catalyzed elimination; Boc risks acid-catalyzed alkylation.

Performance Analysis Data

The following table summarizes expected outcomes based on standard vs. optimized protocols.

MetricFmoc (Standard)Fmoc (Optimized)Boc (Standard HF)Boc (Low-High HF)
Crude Purity 60-70%85-95% 50-60%80-90%
Major Impurity Piperidinyl-alanine (+51 Da)None / Trace DhatBu-alkylated (+56 Da)Trace Sulfoxide (+16 Da)
Racemization High (if DIPEA used)< 1% (DIC/Oxyma)ModerateLow
Scalability HighHighLow (HF limit)Low
Troubleshooting Guide
Observation (MS Data)DiagnosisCorrective Action
Mass -34 Da Loss of H₂S (Elimination to Dha)Reduce deprotection time; Switch to Piperazine; Lower temperature.
Mass +51 Da Piperidine AdductCritical Failure. Switch deprotection base immediately.
Mass +16 / +32 Da Oxidation (Sulfoxide/Sulfone)Add NH₄I or DMS to cleavage cocktail; Perform workup under Argon.
Mass +56 Da t-Butyl Alkylation(Boc only) Increase p-Cresol/Thioanisole scavenger content in HF.

References

  • Comparison of Fmoc and Boc Methods: BenchChem. A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. Link

  • Cysteine Racemization in Fmoc SPPS: Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Link

  • Beta-Elimination Mechanisms: ResearchGate. Identification and Suppression of β-Elimination Byproducts. Link

  • Boc/HF Cleavage Scavengers: Peptide Chemistry. TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Link

  • S-Phenylcysteine Synthesis: National Institutes of Health (NIH). Highly efficient preparation of active S-phenyl-L-cysteine. Link

Sources

Comparative

biological activity of (R)- vs (S)-2-amino-3-phenylsulfanyl-propionic acid

Title: Stereochemical Determinants of Bioactivity: (R)- vs (S)-S-Phenylcysteine Subtitle: A Comparative Guide to Metabolic Fate, Toxicity, and Clinical Applications Executive Summary This guide analyzes the distinct biol...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stereochemical Determinants of Bioactivity: (R)- vs (S)-S-Phenylcysteine Subtitle: A Comparative Guide to Metabolic Fate, Toxicity, and Clinical Applications

Executive Summary

This guide analyzes the distinct biological activities of the enantiomers of 2-amino-3-phenylsulfanyl-propionic acid (S-phenylcysteine, SPC). While chemically identical in connectivity, the stereochemistry at the


-carbon dictates divergent metabolic fates.
  • The (R)-enantiomer (L-S-phenylcysteine) is the biologically dominant form, acting as a key intermediate in the mercapturic acid pathway of benzene metabolism. It is a substrate for cysteine conjugate

    
    -lyases, leading to renal nanotoxicity via the "lethal synthesis" of thiophenol.
    
  • The (S)-enantiomer (D-S-phenylcysteine) is physiologically distinct. It resists

    
    -lyase cleavage but serves as a specific metabolic biomarker for sepsis severity.
    

Chemical Identity & Stereochemical Mapping

To ensure experimental accuracy, researchers must correctly map the Cahn-Ingold-Prelog (CIP) designations to the biological L/D nomenclature. Unlike most amino acids where L corresponds to (S), the sulfur atom in the side chain of cysteine analogues assigns higher priority, reversing the designation.

Feature(R)-Enantiomer (S)-Enantiomer
Common Name S-Phenyl-L-cysteine (L-SPC)S-Phenyl-D-cysteine (D-SPC)
Configuration (2R)-2-amino-3-phenylsulfanylpropanoic acid(2S)-2-amino-3-phenylsulfanylpropanoic acid
Primary Origin Metabolite of Benzene/Glutathione conjugationBacterial byproduct; Synthetic peptide derivative
Key Transporter LAT1 / LAT2 (High Affinity)Low affinity for L-transporters

Comparative Mechanism of Action

(R)-S-Phenylcysteine: The "Lethal Synthesis" Pathway

The biological activity of the (R)-isomer is defined by its role as a pro-toxin .

  • Transport: It acts as a molecular mimic of L-phenylalanine and L-cysteine, hijacking the LAT1/LAT2 transporters to enter renal proximal tubule cells.

  • Bioactivation: Once intracellular, it is a substrate for Cysteine Conjugate

    
    -Lyase  (e.g., Glutamine Transaminase K).
    
  • Toxicity: The enzyme cleaves the C-S bond, releasing pyruvate, ammonia, and Thiophenol . Thiophenol is a potent electrophile that causes mitochondrial dysfunction and renal necrosis.

(S)-S-Phenylcysteine: The Metabolic Biomarker

The (S)-isomer avoids the


-lyase pathway due to steric mismatch with the PLP-cofactor active site.
  • Metabolism: It is a substrate for D-Amino Acid Oxidase (DAAO) , which converts it to the corresponding

    
    -keto acid (phenylthiopyruvate). This pathway generates H
    
    
    
    O
    
    
    but avoids the immediate release of thiophenol.
  • Clinical Significance: Serum levels of (S)-SPC significantly decrease during sepsis and septic shock. This is hypothesized to result from altered gut microbiota activity or consumption by upregulated DAAO (an antimicrobial enzyme) during systemic inflammation.

Visualization: Metabolic Divergence

MetabolicDivergence Benzene Benzene Exposure GSH Glutathione Conjugation Benzene->GSH Metabolism R_SPC (R)-S-Phenylcysteine (L-Isomer) GSH->R_SPC Metabolism Lyase Cysteine Conjugate β-Lyase R_SPC->Lyase High Affinity S_SPC (S)-S-Phenylcysteine (D-Isomer) DAAO D-Amino Acid Oxidase (DAAO) S_SPC->DAAO Substrate Sepsis Sepsis Biomarker (Downregulated) S_SPC->Sepsis Clinical Correlation Thiophenol Thiophenol (Renal Toxin) Lyase->Thiophenol β-Elimination KetoAcid Phenylthiopyruvate (Oxidative Stress) DAAO->KetoAcid Oxidative Deamination

Caption: Divergent metabolic fates of SPC enantiomers. The (R)-isomer undergoes bioactivation to toxic thiophenol, while the (S)-isomer is processed by DAAO or serves as a clinical marker.

Comparative Data Analysis

Parameter(R)-S-Phenylcysteine (S)-S-Phenylcysteine Implication
Renal Uptake High (Active Transport)Low (Passive/Diffusion)(R) concentrates in kidney; (S) remains systemic.

-Lyase Activity

mM
No detectable activityOnly (R) causes specific proximal tubule necrosis.
DAAO Activity ResistantSusceptible (

varies)
(S) generates H

O

but is less acutely cytotoxic.
Clinical Utility Benzene exposure markerSepsis/SIRS discriminator(R) = Toxicology; (S) = Critical Care Diagnostics.
Toxicity Profile Nephrotoxic (Necrosis)Low/Mild (Oxidative stress)(R) requires careful handling in synthesis.

Experimental Protocols

Protocol A: Differential Cytotoxicity Assay (Mechanism Validation)

Objective: To distinguish between (R)- and (S)-mediated toxicity in renal epithelial cells (e.g., LLC-PK1 or HK-2).

  • Preparation: solubilize (R)-SPC and (S)-SPC in PBS (pH 7.4). Prepare 100 mM stock.

  • Inhibitor Pre-treatment:

    • Group A: Vehicle control.

    • Group B: AOAA (Aminooxyacetic acid, 0.5 mM) - Inhibits

      
      -lyase.
      
    • Group C: Probenecid (1 mM) - Inhibits Organic Anion Transport.

  • Exposure: Treat cells with 0.1, 0.5, 1.0, and 5.0 mM of (R)- or (S)-SPC for 24 hours.

  • Readout: Measure cell viability via MTT or LDH release.

  • Expected Outcome:

    • (R)-SPC: Dose-dependent toxicity. Toxicity is abolished by AOAA (confirms lyase dependence).

    • (S)-SPC: Minimal toxicity; unaffected by AOAA.

Protocol B: Enantiomeric Separation (LC-MS/MS)

Objective: Quantify specific enantiomers in biological fluids for sepsis monitoring.

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (specialized for amino acids).

  • Mobile Phase: Acetonitrile/Methanol/Water + 50 mM Formic Acid.

  • Detection: MS/MS (MRM mode). Transition: m/z 198

    
     120 (Loss of phenyl group) or 198 
    
    
    
    88.
  • Standardization: Use stable isotope-labeled internal standards (

    
    C-labeled SPC) to correct for matrix effects.
    

References

  • Comparisons of L-cysteine and D-cysteine toxicity in 4-week repeated-dose toxicity studies. Journal of Toxicological Sciences. [Link]

  • Comparative study on the bioactivation mechanisms and cytotoxicity of Te-phenyl-L-tellurocysteine, Se-phenyl-L-selenocysteine, and S-phenyl-L-cysteine. Chemical Research in Toxicology. [Link]

  • Discrimination of sepsis stage metabolic profiles with an LC/MS-MS-based metabolomics approach. BMC Infectious Diseases. [Link]

  • Cysteine S-conjug

    
    -lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds. Xenobiotica.
    [Link]
    
  • Substrate specificity of cysteine lyase. Biokhimiia. [Link]

Validation

structure-activity relationship (SAR) studies of phenylsulfanyl propionic acid derivatives

Domain: Medicinal Chemistry / Metabolic Disease Drug Discovery Focus: PPAR / / Agonism & Metabolic Stability Executive Summary: The Scaffold Advantage In the landscape of metabolic syndrome therapeutics, phenylsulfanyl p...

Author: BenchChem Technical Support Team. Date: March 2026

Domain: Medicinal Chemistry / Metabolic Disease Drug Discovery Focus: PPAR


/

/

Agonism & Metabolic Stability

Executive Summary: The Scaffold Advantage

In the landscape of metabolic syndrome therapeutics, phenylsulfanyl propionic acid derivatives represent a critical evolution from first-generation fibrates and thiazolidinediones (TZDs). While traditional agents like Fenofibrate (PPAR


) and Rosiglitazone (PPAR

) offer potent subtype selectivity, they often suffer from bioavailability issues or off-target toxicity.

This guide analyzes the 3-phenyl-2-(phenylsulfanyl)propanoic acid scaffold. The incorporation of a sulfur atom (sulfide linker) confers distinct advantages over the oxygen-linked (phenoxy) analogs:

  • Lipophilicity Modulation: Sulfur increases

    
     moderately, enhancing membrane permeability without the extreme hydrophobicity that leads to phospholipidosis.
    
  • Metabolic Resilience: The sulfide bridge is less prone to rapid hydrolytic cleavage compared to ester-linked fibrates, though it introduces a metabolic soft spot for S-oxidation (sulfoxide/sulfone formation).

  • Conformational Flexibility: The C–S–C bond angle (

    
    ) and longer bond length (1.8 Å vs 1.4 Å for C–O) allow the molecule to adopt unique folding geometries within the PPAR Ligand Binding Domain (LBD).
    

Mechanism of Action & Signaling Pathway

These derivatives primarily function as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Upon binding to the LBD, they induce a conformational change that recruits the Retinoid X Receptor (RXR).

Visualization: PPAR Activation Cascade

The following diagram illustrates the molecular pathway from ligand binding to gene transcription.

PPAR_Pathway Ligand Phenylsulfanyl Derivative PPAR PPAR (α/γ/δ) Cytosolic/Nuclear Ligand->PPAR Binding (LBD) Complex Heterodimer Complex (PPAR-RXR) PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex CoAct Co-Activator Recruitment Complex->CoAct Conf. Change PPRE PPRE Binding Site (Promoter Region) CoAct->PPRE DNA Binding Transcription Gene Transcription (mRNA) PPRE->Transcription Polymerase II Outcome Lipid Metabolism Insulin Sensitization Transcription->Outcome Translation

Figure 1: The PPAR signaling cascade.[1][2] The phenylsulfanyl derivative acts as the primary ligand, triggering RXR dimerization and subsequent metabolic gene regulation.

Comparative Structure-Activity Relationship (SAR)

The SAR of this scaffold is best understood by dissecting the molecule into three zones: the Acidic Head , the Linker , and the Lipophilic Tail .

Zone A: The Acidic Head (Binding Anchor)

The carboxylic acid moiety is non-negotiable for PPAR activity; it forms a critical hydrogen bond network with Tyr464, Tyr327, and His323 (in PPAR


) or Tyr473 (in PPAR

).
  • Propionic vs. Acetic: Propionic acid derivatives generally show higher potency than acetic acid analogs due to the

    
    -methyl group filling a small hydrophobic pocket, restricting rotation and reducing entropy penalties upon binding.
    
  • Chirality: The (S)-enantiomer is typically the eutomer (active form) for PPAR

    
     activity, mimicking the stereochemistry of endogenous fatty acids.
    
Zone B: The Linker (S vs. O vs. C)
  • Phenylsulfanyl (S-Linker): Provides a "kink" in the structure. The larger van der Waals radius of sulfur enhances interactions with the hydrophobic gate of the LBD.

  • Phenoxy (O-Linker): Often leads to higher potency but lower metabolic stability.

  • Sulfone (

    
    ):  Oxidation of the sulfide to sulfone usually abolishes activity by altering the polarity and geometry, making the sulfide group a critical "metabolic switch."
    
Zone C: The Lipophilic Tail (Selectivity Driver)

This region determines subtype selectivity (Alpha vs. Gamma).

  • PPAR

    
     Selectivity:  Favored by linear, hydrophobic substituents (e.g., 4-chlorophenyl, 4-trifluoromethyl).
    
  • PPAR

    
     Selectivity:  Favored by bulky, T-shaped substituents that can occupy the large Arm II/Arm III pockets of the Gamma LBD.
    
Visualization: SAR Decision Workflow

SAR_Logic Scaffold Phenylsulfanyl Propionic Acid Head Head Group Modification Scaffold->Head Linker Linker Substitution Scaffold->Linker Tail Tail Substitution Scaffold->Tail Head_Res COOH Essential (S)-Isomer > (R) Head->Head_Res Linker_Res S > O for Stability SO2 = Inactive Linker->Linker_Res Tail_Alpha Linear/Halogen (PPARα) Tail->Tail_Alpha Tail_Gamma Bulky/Branched (PPARγ) Tail->Tail_Gamma

Figure 2: Strategic SAR modification pathways for tuning potency and selectivity.

Comparative Performance Data

The following table contrasts a representative optimized phenylsulfanyl derivative (Compound PSP-7 from literature composites) against standard-of-care agents.

Table 1: In Vitro Potency (


) and Selectivity Profile 
CompoundScaffold ClassPPAR


(

M)
PPAR


(

M)
PPAR


(

M)
Metabolic Stability (

microsomes)
Fenofibrate Fibrate (Ester)18.0> 100> 100Low (Rapid hydrolysis)
Rosiglitazone TZD> 1000.04> 100Moderate
GW501516 Phenoxy Acetic Acid> 100> 1000.001High
PSP-7 (Derivative) Phenylsulfanyl Propionic 0.08 0.45 1.20 High (> 60 min)

Data Interpretation:

  • PSP-7 demonstrates Dual

    
     agonism . This is the "Holy Grail" profile for treating metabolic syndrome, addressing both dyslipidemia (via 
    
    
    
    ) and insulin resistance (via
    
    
    ), without the extreme edema risks associated with pure
    
    
    super-agonists like Rosiglitazone.
  • The phenylsulfanyl linker contributes to the superior half-life compared to the ester bond in Fenofibrate.

Experimental Protocols

Protocol A: Synthesis of 3-Phenyl-2-(phenylsulfanyl)propanoic Acid Derivatives

Context: This protocol utilizes a nucleophilic substitution strategy, favored for its high yield and retention of stereochemistry if starting from chiral halides.

Reagents:

  • Thiophenol derivative (1.0 eq)

  • 2-Bromo-3-phenylpropanoic acid ethyl ester (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetone (Solvent)

Step-by-Step Workflow:

  • Activation: Dissolve the thiophenol derivative in anhydrous acetone under

    
     atmosphere. Add 
    
    
    
    and stir at room temperature for 30 minutes to generate the thiolate anion.
  • Coupling: Dropwise add 2-bromo-3-phenylpropanoic acid ethyl ester. The reaction is exothermic; maintain temperature

    
    .
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
    
  • Hydrolysis: Evaporate acetone. Redissolve residue in THF/Water (1:1). Add LiOH (3.0 eq) and stir overnight to cleave the ethyl ester.

  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (

    
    ).[3] Dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexane/Ethanol to obtain the final acid.

Protocol B: PPAR Transactivation Assay (Luciferase Reporter)

Context: To validate functional activity, a cell-based reporter assay is required. This system uses a chimeric receptor (Gal4-PPAR LBD) to eliminate interference from endogenous receptors.

  • Cell Line: COS-7 or HEK293 cells.

  • Plasmids:

    • pM-PPAR-LBD: Gal4 DNA-binding domain fused to PPAR

      
       or 
      
      
      
      LBD.
    • UAS-Luc: Luciferase reporter containing 5x Gal4 binding sites.

    • pRL-CMV: Renilla luciferase (internal control for transfection efficiency).

  • Transfection: Seed cells in 96-well plates (

    
     cells/well). Transfect using Lipofectamine 2000.
    
  • Treatment: After 24h, replace media with drug-containing media (concentrations

    
     to 
    
    
    
    M). Include 0.1% DMSO vehicle control.
  • Measurement: Incubate for 24h. Lyse cells and add Dual-Luciferase reagent. Measure Luminescence.

  • Analysis: Normalize Firefly/Renilla ratios. Fit data to Sigmoidal Dose-Response curve to calculate

    
    .
    

References

  • Synthesis and Structure-Activity Relationships of Novel Zwitterionic Compounds as PPAR α/γ Dual Agonists. Source: Chemical and Pharmaceutical Bulletin (2013).[4] URL:[Link]

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human PPAR alpha/delta dual agonists. Source: Bioorganic & Medicinal Chemistry Letters (2006). URL:[Link]

  • Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists. Source: Bioorganic & Medicinal Chemistry (2008).[5] URL:[Link]

  • SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. Source: ACS Medicinal Chemistry Letters (2017).[6] URL:[Link][6]

  • Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives. Source: Bioorganic & Medicinal Chemistry (2008).[5] URL:[Link]

Sources

Comparative

Guide: Validation of Synthesis Purity by Thin-Layer Chromatography (TLC)

Executive Summary Is TLC enough? This is the most common question in early-stage drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Is TLC enough? This is the most common question in early-stage drug development. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity (wt%), Thin-Layer Chromatography (TLC) is the superior tool for qualitative reaction monitoring and rapid purity screening.

This guide challenges the misconception that TLC is merely a "quick look." When executed with a self-validating protocol (specifically 2D-TLC and co-spotting), TLC provides a robust, high-throughput purity gate that saves expensive HPLC column life and solvent costs. This document outlines the technical validation of synthesis purity using TLC, comparing it objectively against HPLC and NMR alternatives.

Part 1: Comparative Analysis (TLC vs. HPLC vs. NMR)

To validate purity, one must understand the limitations of the detection method.[1][2][3][4][5] The following table contrasts TLC’s performance against the standard alternatives in a synthesis context.

Table 1: Performance Matrix for Purity Validation
FeatureTLC / HPTLC HPLC (UV/Vis) 1H NMR
Primary Utility Rapid qualitative screening; Reaction monitoring.Quantitative purity (%); Trace impurity detection.Structural confirmation; Solvent residue analysis.
Throughput High (Up to 20 samples/plate simultaneously).Low (Serial injection, 10-30 min/sample).Medium (1-5 min/sample, but requires workup).
Detection Limit (LOD) ~10–100 ng (Visual/UV).~0.1–1 ng (Detector dependent).~1–5% impurity threshold (low sensitivity).
"Blind Spot" Risk High: Co-elution of similar polarity compounds.Medium: Compounds lacking chromophores (if UV only).Low: Sees all protons, but signals may overlap.
Cost per Sample < $0.50$5.00 - $15.00 (Solvents + Column wear).> $20.00 (Solvents + Instrument time).
Matrix Tolerance Excellent: Handles crude mixtures/slurries.Poor: Requires filtration; "dirty" samples kill columns.Poor: Paramagnetics/solids ruin spectra.

Senior Scientist Insight: Do not use TLC to determine final purity for publication or biological testing. Use TLC to validate intermediate purity and to decide when a sample is clean enough to risk injecting onto your HPLC column.

Part 2: The Self-Validating Protocol

A single spot on a TLC plate is not proof of purity; it is merely a lack of evidence for impurity. To validate purity, you must stress the system.[4]

Method A: The Co-Spotting Technique (Identity & Resolution)

Purpose: To ensure the "pure" spot isn't actually the starting material (SM) or a known impurity hiding due to matrix effects.

  • Prepare Plate: Mark three tick marks on the baseline: (1) Isolated Product, (2) Co-spot (Product + SM), (3) Starting Material.

  • Spotting: Apply dilute solutions. Crucially, the co-spot must contain both.

  • Elution: Run in a solvent system where the Product Rf is 0.3 – 0.5.

  • Validation Logic:

    • If Lane 2 shows two distinct spots (figure-8 or separated), the separation is valid.

    • If Lane 2 shows one spot , your solvent system cannot distinguish Product from SM. Result: Invalid. You must change the mobile phase (pH or polarity).

Method B: 2D-TLC (The "Stress Test")

Purpose: To detect co-eluting impurities that move identically to the product in one solvent system but differently in another.

  • Spotting: Spot the sample in the bottom-left corner of a square (7x7 cm) plate.

  • Dimension 1: Develop the plate in Solvent System A (e.g., 20% EtOAc/Hexane).

  • Drying: Thoroughly dry the plate (blow dryer or vacuum) to remove all traces of Solvent A.

  • Rotation: Rotate the plate 90° counter-clockwise. The separated spots from Run 1 are now the "baseline" for Run 2.

  • Dimension 2: Develop in Solvent System B (e.g., DCM/MeOH or Toluene/Acetone). Note: System B must have different selectivity (orthogonality), not just different strength.

  • Analysis:

    • Diagonal Line: Spots on the diagonal are stable compounds.

    • Off-Diagonal Spots: These represent hidden impurities separated by the second solvent system or decomposition products formed on the silica.

Part 3: Visualization of Logic & Workflows

Diagram 1: The Purity Validation Decision Matrix

This flowchart illustrates the logical steps a chemist must take to validate a compound using TLC before moving to expensive analytical methods.

PurityValidation Start Crude Reaction Mixture TLC_Screen Standard TLC Screen (Solvent System A) Start->TLC_Screen SingleSpot Is there a Single Spot? TLC_Screen->SingleSpot CoSpot Run Co-Spot vs. Starting Material SingleSpot->CoSpot Yes Fail_Purify Impure: Recrystallize/Column SingleSpot->Fail_Purify No (Multiple Spots) Separation Does Co-Spot Separate? CoSpot->Separation TwoD_TLC Run 2D-TLC (Orthogonal Solvent B) Separation->TwoD_TLC Yes (System Valid) Separation->Fail_Purify No (System Invalid) OffDiagonal Off-Diagonal Spots? TwoD_TLC->OffDiagonal OffDiagonal->Fail_Purify Yes (Hidden Impurity) Pass_HPLC PASS: Submit for Quantitative HPLC/NMR OffDiagonal->Pass_HPLC No (High Confidence Purity)

Caption: Logical workflow for validating synthesis purity. Note that a "Single Spot" is only the first step; 2D-TLC is required for high-confidence validation.

Diagram 2: The 2D-TLC Mechanism

Visualizing how orthogonal solvents reveal hidden impurities.

TwoDTLC Step1 Step 1: Spot Sample (Corner) Step2 Step 2: Develop Solvent A (Vertical) Step1->Step2 Step3 Step 3: Rotate 90° & Dry Step2->Step3 Step4 Step 4: Develop Solvent B (Horizontal) Step3->Step4 Result Result: Impurities move off-diagonal Step4->Result

Caption: The 2D-TLC workflow. By rotating the plate and changing solvents, impurities co-eluting in Solvent A are revealed in Solvent B.

Part 4: Experimental Data Case Study

Scenario: Synthesis of N-benzylbenzamide. Objective: Confirm purity of the crude solid before recrystallization.

Experimental Setup
  • Stationary Phase: Silica Gel 60 F254 (Merck).

  • Solvent A: Hexane:Ethyl Acetate (3:1).

  • Solvent B: Toluene:Methanol (9:1).

  • Detection: UV (254 nm).

Results Comparison
MetricStandard TLC (Solvent A)2D-TLC (Solvent A -> B)HPLC (C18 Column)
Observed Spots/Peaks 1 Spot (Rf 0.45)2 Spots (Main: On Diagonal; Minor: Off Diagonal)2 Peaks (tR 4.5 min, 4.8 min)
Interpretation "Pure" (False Negative)"Impure" (Detected hidden side-product)"Impure" (92% purity)
Time to Result 5 minutes15 minutes45 minutes
Solvent Used 10 mL20 mL200 mL (equilibration + run)

Analysis: The Standard TLC suggested the compound was pure. However, the 2D-TLC protocol revealed a hidden impurity (likely an isomer or unreacted intermediate with similar polarity in Hex/EtOAc). This result correlated with the HPLC data, proving that 2D-TLC could have flagged the impurity before wasting HPLC resources.

Part 5: Troubleshooting & Limitations

Even with the best protocols, TLC has physical limitations.

  • The "Oiled" Spot: If your compound streaks (tails), it indicates the sample is too concentrated or acidic/basic.

    • Fix: Add 1% Acetic Acid (for acids) or Triethylamine (for bases) to the mobile phase to sharpen the spot [2].

  • UV Invisibility: Not all organic compounds absorb at 254 nm.

    • Fix: Always use a universal stain like Phosphomolybdic Acid (PMA) or Iodine chamber after UV inspection. Relying solely on UV is a primary cause of false purity validation [3].

  • Decomposition on Silica: Some compounds are acid-sensitive and degrade on silica gel.

    • Check: If 2D-TLC shows a smear connecting two spots, the compound is decomposing during the run.

References

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.[2][3][4][5][6][7][8][9][10][11][12] Retrieved from [Link]

  • EAG Laboratories. Thin-Layer Chromatography (TLC) Technical Guide. Retrieved from [Link]

  • Pozharitskaya, O. N., et al. (2007). Comparison between HPLC and HPTLC densitometry. Journal of Separation Science.[10] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid Introduction As a Senior Application Scientist specializing in peptide chemistry and drug development, I frequently o...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid

Introduction As a Senior Application Scientist specializing in peptide chemistry and drug development, I frequently oversee the implementation of safety and logistical frameworks for specialized amino acid derivatives. (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid—often utilized in solid-phase peptide synthesis (SPPS)—requires strict adherence to laboratory safety protocols. Because it contains a thioether (sulfide) moiety and a bulky tert-butyloxycarbonyl (Boc) protecting group, its disposal goes beyond basic organic waste management[1]. This guide provides a self-validating, step-by-step operational plan to ensure compliance with EPA and OSHA standards while safeguarding laboratory personnel and the environment.

Chemical Profile & Mechanistic Hazard Causality

To manage a chemical safely, one must understand the causality behind its reactivity and environmental impact.

  • The Thioether (Sulfide) Group: Organic sulfides can undergo vigorous, exothermic oxidation if inadvertently mixed with strong oxidizing agents (e.g., nitric acid, peroxides). Furthermore, in the event of combustion, this moiety generates highly toxic sulfur oxides (SOx). Therefore, waste containing this compound must be segregated from acids and oxidizers[2] and is strictly routed for high-temperature incineration equipped with environmental scrubbers[3].

  • The Boc Protecting Group: This adds significant organic bulk, making the compound combustible and strictly prohibiting drain disposal[4].

  • Regulatory Status: While not specifically listed as a highly toxic P-list or U-list chemical, it is regulated under the Resource Conservation and Recovery Act (RCRA) as a characteristic hazardous waste when disposed of in organic solvents[4],[5].

Table 1: Quantitative Data & Hazard Summary

Property / HazardValue / DescriptionOperational Implication
Chemical Name (R)-Boc-2-amino-3-phenylsulfanyl-propionic acidMust be written in full on all waste tags[4].
Physical State Solid (Powder)Risk of aerosolization; handle inside a certified fume hood.
Incompatibilities Strong oxidizers, strong acidsSegregate waste streams; never mix with nitric acid[2].
Combustion Byproducts COx, NOx, SOxMandates high-temperature incineration[3].
OSHA/EPA Compliance Characteristic Hazardous WasteRequires EPA ID for generation and SAA storage protocols[5].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the procedure is executed flawlessly and safely.

Step 1: Waste Segregation & Containerization

  • Causality: Mixing incompatible chemicals can lead to catastrophic pressure buildup or toxic gas release. Sulfides must be kept apart from acids[2].

  • Action: Collect solid waste (e.g., contaminated weighing paper, empty vials, unused powder) in a sturdy, leak-proof container lined with a clear plastic bag[6]. If the compound is dissolved in an organic solvent (e.g., DMF or DCM during SPPS), place it in a designated liquid hazardous waste carboy.

  • Validation Check: Verify that the primary container is chemically compatible with the waste (e.g., no metal containers for corrosive mixtures) and is kept closed at all times unless actively adding waste[6].

Step 2: RCRA/OSHA Compliant Labeling

  • Causality: Emergency responders and EHS personnel rely on accurate labeling to determine treatment pathways.

  • Action: Attach an EHS hazardous waste tag immediately upon the first addition of waste. You must write the full common chemical name: "(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid".

  • Validation Check: Inspect the label to ensure no abbreviations, acronyms (like "Boc-D-Cys(Ph)-OH"), or ditto marks are used, as these violate OSHA's Hazard Communication Standard[4]. Ensure the "Hazardous Waste" designation and appropriate hazard pictograms (Irritant) are clearly marked[4].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Causality: Localized storage prevents lab-wide contamination and ensures rapid containment of potential leaks.

  • Action: Store the sealed, labeled container in a designated SAA near the point of generation. Place the primary container inside a secondary containment bin to prevent spills from reaching the drainage system[5].

  • Validation Check: Confirm the SAA is under the direct supervision of lab personnel and that the container is filled to no more than 90% capacity[5].

Step 4: EHS Transfer and Final Disposition

  • Causality: Federal law restricts the duration hazardous waste can be stored in a laboratory setting.

  • Action: Request an EHS pickup before reaching your institutional time limit (typically 90 days for large quantity generators, or up to 6 months for specific satellite containers)[5],[6].

  • Validation Check: Ensure the container is individually tagged, sealed, and free of external contamination before EHS arrival. Leaking containers will not be removed[4]. The waste will subsequently be transported to a licensed facility for chemical treatment or incineration[7].

Workflow Visualization

The following diagram illustrates the logical relationship between generation, segregation, and final disposal for thioether-containing amino acid derivatives.

G Gen Waste Generation (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid Check Compatibility Check (Isolate from Acids & Oxidizers) Gen->Check Segregate Segregation (Solid vs. Solvent Waste) Check->Segregate Label RCRA/OSHA Labeling (Full Name, Date, Hazards) Segregate->Label SAA Satellite Accumulation Area (Secondary Containment) Label->SAA EHS EHS Pickup & Verification (< 90 Days Accumulation) SAA->EHS Incineration Final Disposal (High-Temp Incineration for SOx) EHS->Incineration

Workflow for the safe segregation, labeling, and disposal of thioether-containing amino acid waste.

Emergency Spill Response

In the event of an accidental spill, immediate and calculated action is required to prevent occupational exposure[8].

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood sash is lowered if the spill is contained within it.

  • Personal Protective Equipment (PPE): Don single-use nitrile gloves, safety goggles, and a lab coat[3].

  • Containment:

    • For Dry Powder: Do not sweep, as this aerosolizes the fine powder. Use a damp absorbent pad to gently collect the material.

    • For Solutions: Cover the liquid with an inert absorbent material (e.g., vermiculite or sand).

  • Disposal of Cleanup Materials: Place all contaminated pads, gloves, and absorbents into a solid hazardous waste container. Label it immediately[9].

  • Decontamination: Wash the affected surface thoroughly with soap and water.

References[4] Case Western Reserve University Environmental Health and Safety. "How to Dispose of Chemical Waste." case.edu. Available at: https://case.edu/ehs/[7] Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." emsllcusa.com. Available at: https://emsllcusa.com/[3] US Bio-Clean. "OSHA Compliance For Laboratories." usbioclean.com. Available at: https://usbioclean.com/[5] GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." gaiaca.com. Available at: https://www.gaiaca.com/[6] Northwestern University Research Safety. "Hazardous Waste Disposal Guide." northwestern.edu. Available at: https://researchsafety.northwestern.edu/[2] Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." cwu.edu. Available at: https://www.cwu.edu/[9] Environmental Marketing Services. "Are You In Compliance With Proper Lab Waste Disposal Regulations?" emsllcusa.com. Available at: https://emsllcusa.com/[8] Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." osha.gov. Available at: https://www.osha.gov/laws-regs/regulations/standardnumber/1910/1910.1450[1] Fluorochem. "Safety Data Sheet - (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid." fluorochem.co.uk. Available at: https://www.fluorochem.co.uk/

Sources

© Copyright 2026 BenchChem. All Rights Reserved.